molecular formula C18H32O6 B052971 Glycerol trivalerate CAS No. 620-68-8

Glycerol trivalerate

Cat. No.: B052971
CAS No.: 620-68-8
M. Wt: 344.4 g/mol
InChI Key: PZJLFHDNXGAZHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycerol trivalerate, also known as trivalerin, is a medium-chain triglyceride (MCT) ester formed from glycerol and valeric acid. This compound serves as a critical biochemical tool in life science research, particularly in the study of lipid metabolism and digestive processes. Its primary research value lies in its role as a substrate for lipases, including pancreatic and microbial lipases. Upon enzymatic hydrolysis, this compound releases glycerol and valeric acid, allowing researchers to quantitatively assess lipase activity and kinetics. This mechanism is fundamental for in vitro models of fat digestion, screening for lipase inhibitors, and studying nutrient absorption. Furthermore, this compound is utilized in metabolic studies to investigate the beta-oxidation pathway of medium-chain fatty acids within cell cultures or model organisms. Its defined structure and properties make it a valuable standard in chromatographic analysis and a component in formulating specialized lipid emulsions for cell culture media or nutrient delivery systems. This reagent is essential for advancing research in enzymology, nutrition, gastroenterology, and metabolic disease.

Properties

IUPAC Name

2,3-di(pentanoyloxy)propyl pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O6/c1-4-7-10-16(19)22-13-15(24-18(21)12-9-6-3)14-23-17(20)11-8-5-2/h15H,4-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZJLFHDNXGAZHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OCC(COC(=O)CCCC)OC(=O)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30977539
Record name Propane-1,2,3-triyl tripentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30977539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

620-68-8
Record name Trivalerin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=620-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycerol trivalerate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane-1,2,3-triyl tripentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30977539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propane-1,2,3-triyl trivalerate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.682
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIVALERIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9J25OS07L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Senior Application Scientist's In-Depth Technical Guide to Glycerol Trivalerate for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Versatile Triglyceride

In the dynamic landscape of scientific research, particularly in drug development and materials science, the selection of appropriate excipients and model compounds is paramount to success. Among the myriad of available options, glycerol trivalerate, also known as trivalerin, emerges as a molecule of significant interest. As a medium-chain triglyceride, it possesses a unique combination of physicochemical properties that render it a valuable tool for researchers. This guide is intended to serve as a comprehensive technical resource for scientists and professionals, offering not just a compilation of data, but a deeper understanding of the causality behind its application and the methodologies to effectively harness its potential. We will delve into its core properties, explore its diverse applications with practical protocols, and provide the necessary analytical frameworks for its characterization. Our goal is to empower researchers with the knowledge to confidently and innovatively utilize this compound in their endeavors.

Section 1: Fundamental Physicochemical Characterization

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application. This section details the key physicochemical parameters of this compound, providing a solid foundation for its use in various research contexts.

Identification and Nomenclature

This compound is systematically known as 2,3-di(pentanoyloxy)propyl pentanoate. It is a triester formed from the esterification of a glycerol backbone with three molecules of valeric acid (pentanoic acid).

Identifier Value Source(s)
CAS Number 620-68-8[1][2]
Molecular Formula C18H32O6[1][2]
Molecular Weight 344.44 g/mol [1][2]
Synonyms Trivalerin, Glycerol tripentanoate, Tripentanoin[1][3]
Core Physical Properties

The physical state and related properties of this compound are crucial for its handling, formulation, and processing.

Property Value Conditions Source(s)
Appearance Colorless to pale yellow liquidRoom Temperature[4]
Density 1.002 g/mL20 °C[1][2]
Refractive Index 1.43920 °C[1]
Boiling Point 386.9 °C (Predicted)760 mmHg[1]
Melting Point Not definitively reported; expected to be low-[1]
Viscosity Moderate; specific data not readily available-[4]

Note: The melting point of triglycerides is influenced by the chain length and saturation of the fatty acids. As a medium-chain triglyceride, this compound is a liquid at room temperature with an expectedly low melting point.

Solubility Profile: A Key to Formulation

The solubility of this compound dictates its utility in various solvent systems and is a critical parameter for formulation development. It is generally characterized by its lipophilic nature.

  • Aqueous Solubility : Triglycerides are generally considered insoluble in water due to the hydrophobic nature of their long fatty acid chains far exceeding the slightly hydrophilic character of the ester linkages.[5]

  • Organic Solvents : this compound is soluble in many organic solvents.[4] While specific quantitative data is not widely available, triglycerides with shorter fatty acid chains, like this compound, tend to be more soluble in polar organic solvents like ethanol compared to their long-chain counterparts.[6][7] They are also expected to be soluble in non-polar and weakly polar solvents.[7]

  • DMSO : While specific data for this compound is scarce, medium-chain triglycerides generally exhibit some solubility in DMSO.[8]

Stability and Reactivity

Understanding the stability of this compound is essential for predicting its shelf-life and compatibility with other substances.

  • General Stability : It is stable under normal storage conditions.[4]

  • Hydrolysis : As an ester, this compound is susceptible to hydrolysis, which is the cleavage of the ester bonds to yield glycerol and valeric acid. This reaction is catalyzed by both acids and bases and is accelerated at elevated temperatures.[4][9] The rate of hydrolysis is dependent on the pH of the medium.[10][11][12][13]

  • Transesterification : It can undergo transesterification in the presence of other alcohols, leading to the exchange of the valerate groups. This reaction can also be catalyzed by acids or bases.[4]

Section 2: Applications in Research and Development

The unique physicochemical properties of this compound make it a versatile tool in several research areas. This section explores its primary applications and provides illustrative protocols.

Drug Delivery: A Vehicle for Poorly Soluble Compounds

One of the most promising applications of this compound is in the formulation of lipid-based drug delivery systems, particularly for compounds with poor aqueous solubility.[14][15] As a medium-chain triglyceride, it can act as an oily phase in self-emulsifying drug delivery systems (SEDDS).[16]

SEDDS_Workflow cluster_Formulation Formulation Stage cluster_Characterization Characterization Stage cluster_Evaluation Evaluation Stage Solubility Drug Solubility Screening in Oils, Surfactants, Co-solvents Ternary Construct Ternary Phase Diagrams Solubility->Ternary Select Excipients Optimization Optimize Formulation Ratio (Oil:Surfactant:Co-solvent) Ternary->Optimization Identify Emulsification Region Emulsification Self-Emulsification Efficiency Optimization->Emulsification Droplet Droplet Size & Zeta Potential Analysis Emulsification->Droplet Stability Thermodynamic Stability Studies Droplet->Stability Dissolution In Vitro Drug Release Stability->Dissolution Permeability In Vitro Permeability (e.g., Caco-2) Dissolution->Permeability InVivo In Vivo Pharmacokinetic Studies Permeability->InVivo

Caption: A logical workflow for developing a Self-Emulsifying Drug Delivery System (SEDDS).

This protocol provides a general framework for preparing a simple SEDDS formulation using this compound as the oil phase. The specific ratios of components will need to be optimized for the particular drug candidate.

  • Component Selection :

    • Oil Phase : this compound.

    • Surfactant : Select a surfactant with a high Hydrophilic-Lipophilic Balance (HLB) value (typically >12), such as Tween 80 or Cremophor EL.[15]

    • Co-solvent/Co-surfactant : A co-solvent like ethanol or a co-surfactant like Transcutol P can be used to improve drug solubility and the spontaneity of emulsification.

  • Drug Solubility Determination :

    • Determine the saturation solubility of the active pharmaceutical ingredient (API) in this compound, the chosen surfactant, and the co-solvent individually.

    • Add an excess amount of the API to a known volume of each excipient in separate vials.

    • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium.

    • Centrifuge the samples and analyze the supernatant for drug concentration using a validated analytical method (e.g., HPLC-UV).

  • Formulation Preparation :

    • Based on the solubility data, prepare various formulations by mixing this compound, the surfactant, and the co-solvent in different ratios.

    • Accurately weigh the components into a glass vial.

    • Heat the mixture gently (if necessary) to ensure homogeneity.

    • Add the desired amount of the API to the excipient mixture and stir until a clear solution is obtained.

  • Self-Emulsification Assessment :

    • Add a small volume (e.g., 1 mL) of the prepared formulation to a larger volume (e.g., 250 mL) of an aqueous medium (e.g., distilled water or simulated gastric fluid) in a beaker with gentle agitation.

    • Visually observe the formation of the emulsion. A rapid formation of a clear or bluish-white emulsion indicates good self-emulsification.

  • Characterization :

    • Measure the droplet size and polydispersity index (PDI) of the resulting emulsion using dynamic light scattering (DLS).

    • Determine the zeta potential to assess the stability of the emulsion.

    • Conduct in vitro drug release studies using a dialysis bag method or a USP dissolution apparatus.

Polymer Science: A Bio-based Plasticizer

This compound can be employed as a plasticizer for various polymers, particularly bio-based and biodegradable polymers like poly(hydroxyalkanoates) (PHAs) and poly(vinyl chloride) (PVC).[17][18][19][20][21] Plasticizers are added to polymers to increase their flexibility, workability, and durability.

Plasticization_Mechanism Polymer Rigid Polymer Matrix (Strong Intermolecular Forces) Mixing Mechanical Mixing & Heating Polymer->Mixing Plasticizer This compound (Plasticizer) Plasticizer->Mixing Result Plasticized Polymer (Reduced Intermolecular Forces, Increased Flexibility) Mixing->Result

Caption: The mechanism of action of a plasticizer in a polymer matrix.

This protocol outlines the solvent casting method for preparing a polymer film plasticized with this compound.

  • Materials :

    • Polymer : e.g., Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV).

    • Solvent : A suitable solvent for the polymer (e.g., chloroform or dichloromethane).

    • Plasticizer : this compound.

  • Polymer Solution Preparation :

    • Dissolve a known amount of the polymer in the chosen solvent with stirring. Gentle heating may be required to facilitate dissolution.

  • Addition of Plasticizer :

    • Calculate the desired amount of this compound based on the weight percentage relative to the polymer (e.g., 10%, 20% w/w).

    • Add the this compound to the polymer solution and stir until a homogeneous mixture is obtained.

  • Film Casting :

    • Pour the polymer-plasticizer solution into a flat, level petri dish or onto a glass plate.

    • Allow the solvent to evaporate slowly in a fume hood at room temperature. Covering the casting surface with a perforated lid can help control the evaporation rate and prevent the formation of defects in the film.

  • Drying and Characterization :

    • Once the film is formed and appears dry, place it in a vacuum oven at a slightly elevated temperature (below the polymer's melting point) to remove any residual solvent.

    • Characterize the resulting film for its mechanical properties (e.g., tensile strength, elongation at break), thermal properties (e.g., glass transition temperature using DSC), and morphology (e.g., using SEM).

Section 3: Analytical Methodologies

Accurate and reliable analytical methods are crucial for the quality control and characterization of this compound and its formulations.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods for the analysis of this compound.

  • HPLC : Since this compound lacks a strong chromophore, HPLC analysis typically requires a universal detector like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD).[22][23][24][25][26] Alternatively, derivatization to introduce a UV-active moiety can be employed for detection with a UV detector.[23][24]

  • GC : Gas chromatography is a suitable method for purity assessment, often coupled with a Flame Ionization Detector (FID).

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic mixture of Acetonitrile and Water
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Refractive Index (RI)
Injection Volume 20 µL

Note: This is a starting point, and method optimization will be necessary for specific applications.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound.

  • ¹H NMR : The proton NMR spectrum provides information about the different types of protons in the molecule, including those on the glycerol backbone and the valerate chains.[27]

  • ¹³C NMR : The carbon-13 NMR spectrum confirms the number and types of carbon atoms present in the molecule.[27][28][29][30]

Expected ¹H NMR Chemical Shifts (in CDCl₃):

  • Glycerol backbone protons (CH and CH₂) will appear in the range of 4.0-5.5 ppm.

  • Protons of the valerate chains will be observed in the upfield region (approximately 0.9-2.3 ppm).

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

  • Carbonyl carbons of the ester groups will resonate around 172-174 ppm.

  • Carbons of the glycerol backbone will be in the range of 60-70 ppm.

  • Alkyl carbons of the valerate chains will appear in the upfield region (approximately 13-34 ppm).[28]

Section 4: Safety and Handling

While this compound is generally considered to be of low toxicity, standard laboratory safety practices should always be followed.

  • Personal Protective Equipment (PPE) : Wear safety glasses, gloves, and a lab coat when handling the compound.

  • Storage : Store in a tightly sealed container in a cool, dry place.

  • Disposal : Dispose of in accordance with local, state, and federal regulations.

Conclusion: A Versatile Building Block for Innovation

This compound stands out as a valuable and versatile compound for researchers in diverse scientific disciplines. Its well-defined physicochemical properties, coupled with its utility as a drug delivery vehicle and a bio-based plasticizer, make it an attractive choice for a wide range of applications. This guide has aimed to provide not only the essential technical data but also the practical insights and methodological frameworks necessary for its effective utilization. As research continues to evolve, the innovative applications of this compound are poised to expand, further solidifying its role as a key enabling molecule in scientific advancement.

References

An In-depth Technical Guide to Glycerol Trivalerate (CAS 620-68-8) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Glycerol trivalerate, also known as trivalerin, is a triglyceride molecule that holds significant interest across various scientific disciplines, including pharmaceuticals, food science, and material science. It is comprised of a glycerol backbone esterified with three molecules of valeric acid (pentanoic acid). Its unique physicochemical properties, stemming from its medium-chain fatty acid constituents, make it a versatile compound with a growing number of applications. This guide provides a comprehensive technical overview of this compound, covering its synthesis, purification, analytical characterization, and key applications, with a particular focus on its relevance to researchers and professionals in drug development.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 620-68-8[1][2]
Molecular Formula C₁₈H₃₂O₆[1]
Molecular Weight 344.44 g/mol [1]
Appearance Colorless to pale yellow liquid[3]
Boiling Point 386.9 °C at 760 mmHg[1][2]
Density 1.002 g/mL at 20 °C[1][2]
Refractive Index n20/D 1.439[1][2]
Solubility Soluble in organic solvents; limited solubility in water[3]

Synthesis and Purification

The primary route for synthesizing this compound is through the direct esterification of glycerol with valeric acid. This reaction is typically catalyzed by an acid and driven to completion by the removal of water, a byproduct of the reaction.

Causality of Experimental Choices in Synthesis

The choice of catalyst, reaction temperature, and method for water removal are critical parameters that influence the reaction rate, yield, and purity of the final product. Acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, are commonly employed to protonate the carbonyl oxygen of valeric acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the hydroxyl groups of glycerol.[4] Elevated temperatures are used to increase the reaction kinetics.[1] The removal of water, often achieved through azeotropic distillation with a suitable solvent like toluene or by applying a vacuum, is essential to shift the reaction equilibrium towards the formation of the triester, in accordance with Le Chatelier's principle.[4]

Experimental Protocol: Laboratory-Scale Synthesis of this compound

Materials:

  • Glycerol (1.0 mol)

  • Valeric acid (3.3 mol, 10% excess)

  • p-Toluenesulfonic acid monohydrate (0.03 mol, catalyst)

  • Toluene (250 mL)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate (for chromatography)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add glycerol, valeric acid, p-toluenesulfonic acid, and toluene.

  • Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete when no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted valeric acid) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the toluene under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.[3][5]

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield pure this compound.

Synthesis_Workflow Reactants Glycerol, Valeric Acid, p-Toluenesulfonic Acid, Toluene Reaction Reflux with Dean-Stark Trap Reactants->Reaction Esterification Workup Washing with NaHCO3 and Brine Reaction->Workup Neutralization Drying Drying with MgSO4 Workup->Drying Evaporation Solvent Removal (Rotary Evaporator) Drying->Evaporation Purification Column Chromatography (Silica Gel) Evaporation->Purification Crude Product Final_Product Pure this compound Purification->Final_Product

Figure 1: Synthesis and Purification Workflow for this compound.

Analytical Characterization

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive characterization of this compound, ensuring its identity, purity, and structural integrity.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for assessing the purity of this compound. Due to its relatively high boiling point, derivatization to more volatile compounds, such as trimethylsilyl (TMS) ethers or acetate esters, can be employed to improve chromatographic performance, although direct analysis is also possible with appropriate high-temperature columns.[6][7]

Table 2: Typical GC-FID Parameters for this compound Analysis

ParameterValue
Column High-temperature capillary column (e.g., 5% phenyl methyl silicone)
Injector Temperature 250 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Carrier Gas Helium or Nitrogen
Oven Program Initial temperature 100 °C, ramp to 250 °C at 10 °C/min, hold for 5 min
Derivatization (optional) Silylation with BSTFA/TMCS or acetylation with acetic anhydride/pyridine
Spectroscopic Methods

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the key functional groups present in the this compound molecule. The spectrum will be characterized by a strong absorption band corresponding to the ester carbonyl (C=O) stretch, typically around 1740 cm⁻¹. Other significant peaks include the C-O stretching vibrations of the ester group and the C-H stretching and bending vibrations of the alkyl chains.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of this compound.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the glycerol backbone protons and the protons of the valeric acid chains. The methylene protons adjacent to the ester carbonyl will appear as a triplet, and the other methylene protons will be visible as multiplets. The glycerol backbone protons will appear as a complex multiplet.

  • ¹³C NMR: The carbon NMR spectrum will display a signal for the ester carbonyl carbon around 173 ppm. The carbons of the glycerol backbone and the valeric acid chains will also have distinct chemical shifts.

Analytical_Workflow cluster_Purity Purity Assessment cluster_Structure Structural Elucidation GC Gas Chromatography (GC-FID) FTIR FT-IR Spectroscopy NMR NMR Spectroscopy (¹H and ¹³C) Sample This compound Sample Sample->GC Sample->FTIR Sample->NMR

Figure 2: Analytical Workflow for the Characterization of this compound.

Applications in Research and Drug Development

This compound's biocompatibility and its nature as a medium-chain triglyceride make it a valuable tool in various research and development applications.[10]

  • Substrate for Lipase Activity: It serves as a standard substrate for determining the activity of lipases, enzymes that hydrolyze fats. This is particularly relevant in food science, for example, in the analysis of cheese ripening.[11]

  • Drug Delivery Vehicle: As a triglyceride, it can be formulated into emulsions, microemulsions, and nanoparticles to serve as a carrier for lipophilic drugs, potentially enhancing their solubility, stability, and bioavailability.[10][12] Glycerol-based polymers are also being investigated as carriers for drug delivery.[8]

  • Prodrug Design: The glycerol backbone can be used as a scaffold to which drug molecules are attached via ester linkages, creating prodrugs. These prodrugs can be designed for controlled release, as the ester bonds are susceptible to hydrolysis by endogenous esterases.

  • Emulsifier and Stabilizer: In pharmaceutical formulations, it can act as an emulsifier and stabilizer in creams, lotions, and other topical preparations.[3]

  • Plasticizer: In the development of polymeric drug delivery systems, it can be used as a biocompatible plasticizer to improve the flexibility and durability of the polymer matrix.[3]

Metabolism and Toxicology

Metabolic Pathway

The in vivo metabolism of this compound is primarily initiated by the action of lipases in the gastrointestinal tract. Pancreatic lipase hydrolyzes the ester bonds at the sn-1 and sn-3 positions of the glycerol backbone, releasing two molecules of valeric acid and one molecule of 2-monovalerin. The 2-monovalerin can then be further hydrolyzed to glycerol and another molecule of valeric acid.[13][14] The resulting glycerol and valeric acid are then absorbed by the intestinal mucosa.[15] Glycerol can enter glycolysis or gluconeogenesis, while valeric acid, a short-chain fatty acid, can be metabolized for energy or used in other metabolic pathways.[16][17]

Metabolism_Pathway GT This compound PL Pancreatic Lipase GT->PL MV 2-Monovalerin PL->MV Hydrolysis (sn-1, sn-3) VA Valeric Acid PL->VA 2 molecules MV->VA 1 molecule G Glycerol MV->G Hydrolysis Absorption Intestinal Absorption VA->Absorption G->Absorption Metabolism Cellular Metabolism (Glycolysis, Gluconeogenesis, β-oxidation) Absorption->Metabolism

Figure 3: Metabolic Pathway of this compound.
Toxicological Profile

Specific toxicological data for this compound is limited. However, based on its metabolic products, glycerol and valeric acid, a low order of toxicity is expected. Glycerol is generally recognized as safe (GRAS) and has a high LD50 in animal studies.[18][19][20][21] Valeric acid is a naturally occurring short-chain fatty acid. A study on monovalerin and trivalerin in rats fed high-fat diets did not report any overt toxicity at the administered doses.[22][23] As with any compound, a thorough toxicological evaluation would be necessary for specific applications, particularly in pharmaceuticals.

Table 3: Acute Oral LD50 of Glycerol (as a surrogate)

AnimalLD50 (mg/kg)Reference(s)
Rat> 4000[19]
Mouse4100[18]
Rabbit27000[18]
Guinea Pig7750[18]

Conclusion

This compound (CAS 620-68-8) is a versatile triglyceride with a well-defined chemical structure and a favorable safety profile. Its utility as a research tool and its potential in pharmaceutical formulations, particularly in drug delivery, make it a compound of significant interest. This guide has provided a detailed overview of its synthesis, characterization, applications, and metabolism to support the endeavors of researchers and drug development professionals. A thorough understanding of its properties and behavior is crucial for its effective and safe application in innovative scientific and therapeutic contexts.

References

"Glycerol trivalerate" mechanism of action in biological systems

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of Glycerol Trivalerate in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as trivalerin, is a triacylglycerol molecule composed of a glycerol backbone esterified with three molecules of valeric acid. While traditionally used in industrial applications as an emulsifier and plasticizer, its significance in biological systems lies in its role as a pro-drug and a metabolic substrate.[1][2] The primary mechanism of action of this compound is not as an intact molecule, but through the biological activities of its constituent metabolites following enzymatic hydrolysis: glycerol and valeric acid . This guide provides a comprehensive technical overview of the metabolic fate of this compound and the subsequent molecular and cellular actions of its metabolites, which confer its therapeutic potential in oncology, neurology, and metabolic disorders.

Introduction: From Pro-Drug to Bioactive Metabolites

This compound (C₁₈H₃₂O₆) is a medium-chain triglyceride that serves as a stable carrier for the delivery of its bioactive components.[1] In biological systems, its action is initiated by enzymatic breakdown, a process that releases glycerol and valeric acid, a five-carbon short-chain fatty acid (SCFA). The overall mechanism can be conceptualized as a two-stage process:

  • Hydrolytic Activation: The initial and rate-limiting step is the hydrolysis of the ester bonds of this compound.

  • Divergent Biological Effects: The released glycerol and valeric acid then exert their distinct and synergistic effects through separate metabolic and signaling pathways.

This guide will deconstruct this process, offering insights into the enzymatic machinery involved, the metabolic pathways engaged, and the molecular targets modulated by its bioactive constituents.

The Initiating Step: Enzymatic Hydrolysis of this compound

The journey of this compound's action begins in the gastrointestinal tract, where it encounters digestive lipases. Pancreatic lipase is the primary enzyme responsible for the hydrolysis of triacylglycerols.[3]

The hydrolysis is a stepwise process:

  • Pancreatic lipase exhibits positional specificity, preferentially hydrolyzing the ester bonds at the sn-1 and sn-3 positions of the glycerol backbone.[1][3]

  • This initial cleavage yields two molecules of valeric acid and one molecule of 2-valeroyl-glycerol (a monoacylglycerol).

  • The remaining ester bond at the sn-2 position is more resistant to pancreatic lipase but can be hydrolyzed by other enzymes, such as carboxyl ester lipase, to release the final molecule of valeric acid and glycerol.[3]

This enzymatic cascade ensures the efficient release of the bioactive components for absorption and systemic distribution.

Diagram: Enzymatic Hydrolysis Workflow

GTV_Hydrolysis GTV This compound (Trivalerin) PL Pancreatic Lipase GTV->PL MVG 2-Valeroyl-glycerol + 2 Valeric Acid PL->MVG Hydrolysis of sn-1 & sn-3 positions CEL Carboxyl Ester Lipase MVG->CEL EndProducts Glycerol + 1 Valeric Acid CEL->EndProducts Hydrolysis of sn-2 position

Caption: Stepwise hydrolysis of this compound by digestive lipases.

The Dual-Action Metabolites: Glycerol and Valeric Acid

Following hydrolysis, glycerol and valeric acid are absorbed and enter systemic circulation, where they engage with distinct cellular and molecular targets.

The Metabolic Role of Glycerol

Glycerol is a versatile three-carbon molecule that integrates into central energy metabolism.[4] Its metabolic fate is tissue- and context-dependent, primarily involving two major pathways:

  • Gluconeogenesis: In the liver, glycerol is a key substrate for gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors. This is particularly important during fasting states.[4]

  • Glycolysis: In peripheral tissues, glycerol can be converted to glycerol-3-phosphate and then to dihydroxyacetone phosphate (DHAP), an intermediate in the glycolytic pathway, to be used for ATP production.

Beyond its role in energy production, glycerol also serves as the backbone for the synthesis of new triglycerides and phospholipids.[5] In therapeutic contexts, particularly at high concentrations, glycerol acts as an osmotic agent, which is leveraged to reduce intracranial and intraocular pressure.[6]

Diagram: Metabolic Fates of Glycerol

Glycerol_Metabolism cluster_liver Hepatocyte (Liver) cluster_peripheral Peripheral Tissues Glycerol_L Glycerol G3P_L Glycerol-3-Phosphate Glycerol_L->G3P_L Glycerol Kinase Glucose Glucose G3P_L->Glucose Gluconeogenesis Glycerol_P Glycerol G3P_P Glycerol-3-Phosphate Glycerol_P->G3P_P Glycerol Kinase DHAP DHAP G3P_P->DHAP ATP ATP DHAP->ATP Glycolysis Glycerol_Source Glycerol (from GTV hydrolysis) Glycerol_Source->Glycerol_L Glycerol_Source->Glycerol_P

Caption: Divergent metabolic pathways of glycerol in the liver and peripheral tissues.

The Signaling and Epigenetic Roles of Valeric Acid

Valeric acid, a lesser-known SCFA, is emerging as a potent signaling molecule with significant therapeutic implications.[7][8] Its mechanisms of action are multifaceted, extending beyond simple energy metabolism.

A primary mechanism of valeric acid is its function as an HDAC inhibitor, with a particular selectivity for Class I HDACs, such as HDAC2 and HDAC3.[8][9]

  • Mechanism: HDACs remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, valeric acid promotes histone acetylation, resulting in a more open chromatin structure (euchromatin). This allows for the transcription of genes that may have been silenced.[8]

  • Therapeutic Implications:

    • Oncology: This epigenetic modulation can lead to the re-expression of tumor suppressor genes, inducing apoptosis and cell cycle arrest in cancer cells. Studies have demonstrated that valeric acid can suppress the development of liver cancer and inhibit the growth of breast cancer cells through this mechanism.[10][11][12]

    • Neuroprotection: In the context of neurodegenerative diseases, HDAC inhibition by valeric acid can have neuroprotective effects.[8]

Valeric acid acts as a signaling molecule by binding to and activating specific GPCRs, primarily Free Fatty Acid Receptor 2 (FFAR2, also known as GPR43) and FFAR3 (GPR41).[7][13] These receptors are expressed in various tissues, including immune cells, adipose tissue, and the gut.

  • Mechanism: Activation of these receptors triggers intracellular signaling cascades that can modulate inflammation, insulin sensitivity, and satiety.[13]

  • Therapeutic Implications:

    • Metabolic Diseases: By enhancing GLP-1 secretion and improving insulin sensitivity, valeric acid shows potential in managing obesity and type 2 diabetes.[7]

    • Inflammatory Conditions: It can dampen macrophage activation and lower levels of pro-inflammatory cytokines like IL-6, suggesting a role in treating inflammatory bowel disease.[7]

Valeric acid plays a crucial role in the gut-brain axis, exerting neuroprotective and anti-inflammatory effects.

  • Mechanism: It can cross the blood-brain barrier and directly impact the central nervous system. In models of Parkinson's disease, valeric acid has been shown to preserve dopaminergic neurons by reducing oxidative stress, suppressing microglial activation, and mitigating neuroinflammation.[7][14]

  • Therapeutic Implications: Its ability to modulate neuroinflammation and autophagy pathways makes it a promising candidate for interventions in neurodegenerative disorders.[14]

Diagram: Valeric Acid Signaling Pathways

ValericAcid_MoA cluster_epigenetic Epigenetic Regulation cluster_signaling Cell Surface Signaling VA Valeric Acid HDAC HDACs (e.g., HDAC3) VA->HDAC Inhibition GPCR GPCRs (FFAR2/3) VA->GPCR Activation Histones Histone Acetylation ↑ Chromatin Open Chromatin Histones->Chromatin Gene Gene Expression (e.g., Tumor Suppressors) Chromatin->Gene Signaling Intracellular Signaling (e.g., ↓ NF-κB) GPCR->Signaling Response Cellular Response (↓ Inflammation, ↑ Insulin Sensitivity) Signaling->Response

Caption: Dual mechanism of Valeric Acid via epigenetic modulation and cell signaling.

Experimental Protocols

To investigate the mechanism of action of this compound's metabolites, specific assays are employed. Below is a foundational protocol for assessing the HDAC inhibitory activity of valeric acid in a cell-based model.

Protocol: In Vitro HDAC Activity Assay in Cancer Cells

Objective: To quantify the inhibitory effect of valeric acid on histone deacetylase activity in a human cancer cell line (e.g., MCF-7 breast cancer cells).

Materials:

  • MCF-7 human breast cancer cell line

  • DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Valeric acid (sodium valerate for solubility)

  • HDAC Activity Assay Kit (Fluorometric)

  • 96-well black, clear-bottom plates

  • Cell culture incubator (37°C, 5% CO₂)

  • Microplate reader with fluorescence detection capabilities

Methodology:

  • Cell Culture and Seeding:

    • Culture MCF-7 cells in supplemented DMEM until they reach 80-90% confluency.

    • Trypsinize and resuspend cells to a concentration of 2 x 10⁵ cells/mL.

    • Seed 100 µL of the cell suspension (20,000 cells) into each well of a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment with Valeric Acid:

    • Prepare a stock solution of sodium valerate in sterile water.

    • Prepare serial dilutions of valeric acid in culture medium to achieve final concentrations of 2.5 mM, 5 mM, and 10 mM.[12]

    • Include a vehicle control (medium only) and a positive control (a known HDAC inhibitor like Trichostatin A).

    • Remove the old medium from the cells and add 100 µL of the treatment or control solutions to the respective wells.

    • Incubate the plate for 48 hours.[12]

  • Nuclear Extract Preparation:

    • After incubation, wash the cells with ice-cold PBS.

    • Lyse the cells and prepare nuclear extracts according to the manufacturer's protocol of the HDAC Activity Assay Kit. This typically involves using a specific lysis buffer and centrifugation to isolate the nuclear fraction.

    • Determine the protein concentration of the nuclear extracts using a BCA or Bradford assay.

  • HDAC Activity Measurement:

    • Add equal amounts of nuclear protein from each sample to the wells of a new 96-well black plate.

    • Add the fluorogenic HDAC substrate and developer solution provided in the kit to each well.

    • Incubate the plate at 37°C for the time specified in the kit's protocol (e.g., 30-60 minutes), protected from light.

    • Measure the fluorescence intensity using a microplate reader (e.g., Ex/Em = 360/460 nm).

  • Data Analysis:

    • Subtract the background fluorescence (wells with no nuclear extract).

    • Normalize the fluorescence values to the protein concentration of each sample.

    • Calculate the percentage of HDAC inhibition for each valeric acid concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the concentration of valeric acid to determine the dose-response relationship.

Expected Outcome: A dose-dependent decrease in fluorescence intensity in the valeric acid-treated samples compared to the control, indicating inhibition of HDAC activity.[12]

Quantitative Data Summary

The biological effects of valeric acid are dose-dependent. The following table summarizes key concentrations and their observed effects from preclinical studies.

Parameter Concentration(s) Experimental Model Observed Effect Reference
HDAC Inhibition2.5 mM, 5 mM, 10 mMMCF-7 Breast Cancer CellsSignificant inhibition of HDAC activity.[12]
Global DNA Methylation2.5 mM, 5 mM, 10 mMMCF-7 Breast Cancer CellsSignificant decrease in global DNA methylation levels.[12]
Neuroprotection40 mg/kgRotenone-induced Parkinson's model (in vivo)Prevented lipid peroxidation and ameliorated brain antioxidant levels.[14]
Anti-cancer EfficacySystemic administrationOrthotopic xenograft mouse models of liver cancerSignificant reduction in tumor burden and improved survival rate.[10][11]

Conclusion and Future Directions

The mechanism of action of this compound is a classic example of a pro-drug strategy, where the parent compound is metabolized into bioactive constituents with diverse and potent biological activities. The hydrolytic release of glycerol and valeric acid initiates a cascade of events that impact cellular energy metabolism, epigenetic regulation, and intracellular signaling.

The role of valeric acid as a potent HDAC inhibitor and signaling molecule is particularly compelling, opening up therapeutic avenues for this compound in:

  • Oncology: As an epigenetic modulator to induce apoptosis and inhibit cancer cell proliferation.

  • Neurology: As a neuroprotective agent to combat neuroinflammation and oxidative stress in neurodegenerative diseases.

  • Metabolic Disorders: As a signaling molecule to improve insulin sensitivity and modulate inflammation.

Future research should focus on the detailed pharmacokinetics of this compound to optimize its delivery and bioavailability. Furthermore, clinical trials are warranted to translate the promising preclinical findings on the therapeutic effects of its metabolites into effective treatments for a range of human diseases. The study of this compound underscores the importance of understanding the complete metabolic journey of a compound to fully elucidate its mechanism of action.

References

An In-depth Technical Guide to the Solubility of Glycerol Trivalerate in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive technical overview of the solubility of Glycerol Trivalerate (CAS No. 620-68-8), a triacylglycerol of valeric acid. We delve into the molecular characteristics that govern its solubility, present a detailed solubility profile across a spectrum of common laboratory solvents, and provide robust, field-proven experimental protocols for precise solubility determination. This document is designed to be an essential resource for researchers, scientists, and drug development professionals who utilize this compound in their work, enabling informed solvent selection and fostering rigorous experimental design.

Introduction: Unpacking the Molecular Structure of this compound and Its Influence on Solubility

This compound, also known by synonyms such as trivalerin and glycerol tripentanoate, is the triester formed from one molecule of glycerol and three molecules of valeric (pentanoic) acid.[1][2][3] Its molecular structure, with the formula C₁₈H₃₂O₆, features a central, polar glycerol backbone connected to three medium-chain, non-polar valerate acyl chains via ester linkages.[1][2][4] This architecture is decidedly lipophilic, rendering the substance a colorless to pale yellow, oily liquid at room temperature.[1][3]

The solubility behavior of this compound is a direct consequence of this structure. The three five-carbon acyl chains create a predominantly non-polar molecule. This inherent non-polarity is the single most important factor in predicting its solubility, governed by the foundational chemical principle of "similia similibus solvuntur" or "like dissolves like." Intermolecular van der Waals forces between the acyl chains are significant, and for dissolution to occur, a solvent must be capable of overcoming these forces by establishing similarly favorable interactions.

The Theoretical Basis of Solubility: A Thermodynamic Perspective

The dissolution of a solute in a solvent is a thermodynamically driven process. The spontaneity of this process is determined by the change in Gibbs Free Energy (ΔG), which must be negative for dissolution to occur. The equation ΔG = ΔH - TΔS breaks this down into enthalpic (ΔH) and entropic (ΔS) components.

  • Enthalpy (ΔH): This term reflects the net energy change from breaking solute-solute and solvent-solvent bonds and forming new solute-solvent bonds. For this compound, which is non-polar, to dissolve in a polar solvent like water, the strong hydrogen bonds between water molecules must be broken. The energy released from the weak interactions formed between water and the non-polar acyl chains is insufficient to compensate for this, resulting in a positive (unfavorable) ΔH. Conversely, when mixed with a non-polar solvent, the intermolecular forces are of a similar type and magnitude, leading to a near-zero or slightly favorable ΔH.

  • Entropy (ΔS): This term represents the change in disorder. Mixing a solute and solvent generally increases the entropy of the system, which is a favorable change. However, in the case of non-polar molecules in water, water molecules are forced to arrange themselves in an ordered cage-like structure around the non-polar molecule, a phenomenon known as the hydrophobic effect, which can lead to a decrease in entropy.

Ultimately, for this compound, the enthalpic contributions are dominant, making its solubility highly dependent on the polarity of the solvent.

Comprehensive Solubility Profile of this compound

Based on its molecular structure and the principles of thermodynamics, this compound exhibits a predictable solubility pattern across various classes of laboratory solvents.

Non-Polar Solvents

This compound is expected to be highly soluble or completely miscible in non-polar organic solvents.[1][3][5]

  • Solvent Examples: Hexane, Benzene, Toluene, Chloroform, Diethyl Ether, Carbon Tetrachloride.

  • Expertise & Causality: The intermolecular forces in these solvents are primarily London dispersion forces, which are very similar to the forces between the long acyl chains of this compound. This similarity leads to a very small enthalpy of mixing (ΔH ≈ 0), allowing the positive entropy of mixing to drive the dissolution process favorably. Fats and oils are generally soluble in these types of organic solvents.[5][6][7]

Polar Aprotic Solvents

These solvents have a dipole moment but lack acidic protons for hydrogen bonding. This compound will show a range of solubilities in this class.

  • Solvent Examples: Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO).

  • Expertise & Causality: Solubility in these solvents is moderate to low. While they are polar, the absence of a strong hydrogen-bonding network makes them better solvents than their protic counterparts. Solvents like ethyl acetate and acetone, which have significant non-polar character themselves, are reasonably effective.[5] Highly polar solvents in this class, such as DMSO, are less effective due to the large polarity mismatch.[8]

Polar Protic Solvents

This compound has very limited to no solubility in polar protic solvents.[1][3]

  • Solvent Examples: Water, Methanol, Ethanol, Isopropanol.

  • Expertise & Causality: These solvents are characterized by strong hydrogen bonding. The energy required to disrupt this network is substantial. This compound cannot form hydrogen bonds and interacts only weakly with these solvents. This leads to a highly unfavorable enthalpy of mixing and results in insolubility.[9] While some triglycerides show increased solubility in aqueous ethanol solutions compared to absolute ethanol, the overall solubility remains low.[10] The hydrophobic nature of the long fatty acid chains is the primary reason for this insolubility.[9]

Summary of Expected Solubility

The following table provides a quick reference for the expected solubility of this compound in common laboratory solvents.

Solvent ClassSolvent ExampleExpected SolubilityRationale
Non-Polar Hexane, Toluene, ChloroformHigh / Miscible"Like dissolves like"; similar intermolecular forces.[5][6]
Polar Aprotic Ethyl Acetate, AcetoneModerate to HighCan solvate the ester groups without a strong H-bond network to overcome.
Polar Aprotic Acetonitrile, DMSOLowSignificant polarity mismatch with the non-polar acyl chains.[8]
Polar Protic Ethanol, MethanolVery LowEnergy to break solvent H-bonds is too high; hydrophobic effect.[9][10]
Aqueous WaterInsolubleStrong polarity mismatch and hydrophobic effect.[1][3][9]

Authoritative Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a standardized and validated experimental method is essential. The "Shake-Flask Method," as described in OECD Guideline 105, is the gold standard for determining the solubility of substances in water and can be adapted for organic solvents.[11][12][13][14]

The Shake-Flask Method (Adapted from OECD Guideline 105)

Principle: This method determines the saturation mass concentration of a substance in a solvent at a given temperature. An excess of the solute is agitated with the solvent for a sufficient period to reach equilibrium. The concentration of the solute in the saturated liquid phase is then determined by a suitable analytical technique.[11][14] This method is generally suitable for solubilities above 10 mg/L.[14][15]

Experimental Workflow Diagram:

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_analysis Phase 3: Analysis prep1 Add excess Glycerol Trivalerate to a known volume of solvent prep2 Seal vials to prevent solvent evaporation prep1->prep2 equil1 Agitate in a temperature- controlled shaker bath (e.g., 25°C for 24-72h) prep2->equil1 equil2 Cease agitation and allow phases to separate (e.g., 24h at constant T) equil1->equil2 analysis1 Carefully withdraw aliquot of the clear supernatant equil2->analysis1 analysis2 Centrifuge or filter (e.g., 0.45µm PTFE filter) to remove particulates analysis1->analysis2 analysis3 Quantify concentration via validated analytical method (e.g., GC, HPLC) analysis2->analysis3 result Quantitative Solubility Data analysis3->result

Caption: Standard workflow for the Shake-Flask method of solubility determination.

Detailed Step-by-Step Methodology:

  • Preliminary Test: A preliminary test should be conducted to estimate the approximate solubility. This helps in determining the appropriate amount of substance to use and the required duration for achieving equilibrium.[12][15]

  • Preparation: Into at least three separate glass vessels with tight-fitting caps, add a measured volume of the solvent (e.g., 10 mL). Add an amount of this compound that is estimated to be at least five times the expected solubility to ensure an excess of undissolved solute remains.[15]

  • Equilibration: Place the sealed vessels in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C). Agitate the samples for a period sufficient to reach equilibrium. For lipids, this can take 24 to 72 hours. To ensure equilibrium is reached, samples can be taken at different time points (e.g., 24h, 48h, 72h) until the measured concentration is constant.[16]

  • Phase Separation: After agitation, allow the vessels to stand undisturbed at the same constant temperature for at least 24 hours to ensure complete separation of the undissolved solute from the saturated solution.

  • Sampling and Analysis:

    • Carefully withdraw an aliquot from the clear, saturated liquid phase (supernatant), taking care not to disturb the excess solute.

    • To remove any suspended micro-droplets or particles, the sample should be centrifuged or filtered through a solvent-compatible membrane filter (e.g., PTFE for organic solvents).

    • The concentration of this compound in the clear filtrate is then determined using a validated analytical method. For a non-volatile compound like this, High-Performance Liquid Chromatography (HPLC) is often a suitable choice.[16][17] Gas Chromatography (GC) can also be used.

Trustworthiness: A Self-Validating System

To ensure the integrity of the results, the protocol must be self-validating:

  • Confirmation of Equilibrium: As mentioned, analyzing samples at multiple time points until the concentration plateaus is crucial.

  • Mass Balance: A visual confirmation that an excess of the undissolved phase remains at the end of the experiment is necessary.

  • Reproducibility: The experiment must be performed in triplicate to calculate a mean and standard deviation, ensuring the results are statistically reliable.

Logical Framework for Solvent Selection

The choice of a solvent for this compound is dictated entirely by the intended application. The solubility data informs a logical decision-making process.

G cluster_dissolution Goal: Homogeneous Solution (e.g., Reaction Medium, Formulation) cluster_extraction Goal: Extraction from an Aqueous Matrix cluster_precipitation Goal: Purification by Precipitation start Define Application Goal diss_choice Select Solvent with High Solubility (e.g., Toluene, Chloroform) ext_choice Select Water-Immscible Solvent with High Solubility (e.g., Hexane, Ethyl Acetate) precip_choice Use a Poor Solvent ('Anti-Solvent') (e.g., Methanol, Water) diss_outcome Outcome: Complete Dissolution ext_outcome Outcome: Efficient Phase Separation precip_outcome Outcome: Low Solubility, High Recovery

Caption: A decision-making diagram for solvent selection based on the desired process outcome.

Conclusion

The solubility of this compound is a direct function of its non-polar character, a result of its three medium-length acyl chains. It is readily soluble in non-polar organic solvents, shows limited solubility in polar aprotic solvents, and is effectively insoluble in polar protic solvents such as water.[1][3] For applications requiring precise quantitative solubility data, the internationally recognized shake-flask method provides a robust and reliable experimental framework. This guide equips researchers with both the foundational knowledge and the practical, authoritative protocols necessary to make informed and effective solvent choices when working with this compound.

References

The Analytical Lens: A Technical Guide to Glycerol Trivalerate as a Substrate for Lipase Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Lipase Activity and the Role of Glycerol Trivalerate

Lipases (Triacylglycerol acyl hydrolases, EC 3.1.1.3) are a critical class of enzymes that catalyze the hydrolysis of triglycerides into diglycerides, monoglycerides, fatty acids, and glycerol.[1][2] This catalytic function is fundamental to lipid metabolism across a vast range of organisms, from microorganisms to humans.[1] In the realms of drug development, food science, and industrial biotechnology, the precise and reliable measurement of lipase activity is paramount. The selection of an appropriate substrate is the cornerstone of a robust lipase assay. This compound, also known as trivalerin, has emerged as a valuable substrate for these applications.[3][4][5]

This technical guide provides an in-depth exploration of this compound as a substrate for lipase activity assays. We will delve into the biochemical principles underpinning its use, present detailed, field-proven experimental protocols, and discuss the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to employ this compound for the accurate characterization of lipase activity.

Physicochemical Properties of this compound

This compound is a triglyceride composed of a glycerol backbone esterified with three molecules of valeric acid (pentanoic acid).[3][6] Its defined chemical structure and physical properties make it a consistent and reliable substrate for enzymatic assays.

PropertyValueReference
Chemical Formula C₁₈H₃₂O₆[3][7]
Molecular Weight 344.44 g/mol [3][6][7]
CAS Number 620-68-8[6][7]
Appearance Liquid[7]
Density ~1.002 g/mL at 20 °C[7]
Refractive Index ~1.439 at 20 °C[7]

The Enzymatic Hydrolysis of this compound: A Stepwise Process

The action of lipase on this compound is a sequential hydrolysis of the ester bonds. Many lipases, such as pancreatic lipase, exhibit positional specificity, preferentially hydrolyzing the ester bonds at the sn-1 and sn-3 positions of the glycerol backbone.[3] This leads to the stepwise formation of 1,2-diacylglycerol and, subsequently, 2-monoacylglycerol, with the concomitant release of valeric acid at each step.[3]

The overall reaction can be summarized as: this compound + H₂O ⇌ 1,2-Divaleroyl-glycerol + Valeric Acid 1,2-Divaleroyl-glycerol + H₂O ⇌ 2-Valeroyl-glycerol + Valeric Acid

This stepwise hydrolysis is a critical consideration in the design and interpretation of lipase assays, as the rate of fatty acid release can be influenced by the accumulation of intermediate products which can act as competitive inhibitors.[3]

Diagram: The Hydrolysis Pathway of this compound by Lipase

hydrolysis_pathway GT This compound (Substrate) Lipase1 Lipase (+H₂O) GT->Lipase1 DVG 1,2-Divaleroyl-glycerol (Intermediate) Lipase2 Lipase (+H₂O) DVG->Lipase2 MVG 2-Valeroyl-glycerol (Intermediate) Lipase3 Lipase (+H₂O) MVG->Lipase3 G Glycerol (Final Product) VA1 Valeric Acid VA2 Valeric Acid VA3 Valeric Acid Lipase1->DVG Lipase1->VA1 Lipase2->MVG Lipase2->VA2 Lipase3->G Lipase3->VA3

Caption: Stepwise hydrolysis of this compound by lipase.

Methodologies for Measuring Lipase Activity Using this compound

Several robust methods can be employed to quantify the activity of lipases using this compound as a substrate. The choice of method often depends on the required throughput, sensitivity, and available instrumentation.

The pH-Stat Titration Method: The Gold Standard

The pH-stat method is a classic and highly reliable technique for measuring lipase activity.[8] It directly quantifies the release of valeric acid by titrating it with a standardized base solution to maintain a constant pH.[8][9][10][11] The rate of base consumption is directly proportional to the rate of fatty acid release and, therefore, the lipase activity.[8]

Principle: The enzymatic hydrolysis of this compound releases valeric acid, causing a decrease in the pH of the reaction mixture. A pH-stat apparatus, consisting of a pH electrode, a titration unit, and a reaction vessel, continuously monitors the pH and adds a titrant (e.g., NaOH) to neutralize the liberated acid, thereby maintaining a constant pH.

Diagram: Workflow of the pH-Stat Method

ph_stat_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction & Titration cluster_analysis 3. Data Analysis Prep_Substrate Prepare Substrate Emulsion (this compound in Buffer) Reaction_Vessel Combine Substrate Emulsion in Reaction Vessel at 37°C Prep_Substrate->Reaction_Vessel Prep_Enzyme Prepare Lipase Solution Add_Enzyme Initiate Reaction by Adding Lipase Solution Prep_Enzyme->Add_Enzyme Prep_Titrant Standardize NaOH Titrant Titration pH-Stat Automatically Titrates with NaOH to Maintain Constant pH Prep_Titrant->Titration Reaction_Vessel->Add_Enzyme Add_Enzyme->Titration Record_Data Record Volume of NaOH Consumed Over Time Titration->Record_Data Calculate_Activity Calculate Lipase Activity from the Linear Rate of NaOH Consumption Record_Data->Calculate_Activity

Caption: Experimental workflow for the pH-stat lipase assay.

Detailed Protocol for the pH-Stat Method:

  • Reagent and Equipment Preparation:

    • Substrate Emulsion: Prepare an emulsion of this compound in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.0-8.0, containing 150 mM NaCl and 6 mM CaCl₂). The final concentration of this compound should be in excess to ensure zero-order kinetics.

    • Lipase Solution: Dissolve the lipase preparation in a suitable cold buffer to the desired concentration immediately before use.

    • Titrant: Prepare a standardized solution of 0.01 - 0.1 M NaOH.

    • pH-Stat System: Calibrate the pH electrode and ensure the titrator is primed and functioning correctly. Set the reaction temperature (e.g., 37°C) and the desired pH setpoint.

  • Assay Procedure:

    • Add a defined volume of the pre-warmed substrate emulsion to the thermostated reaction vessel.

    • Allow the system to equilibrate to the set temperature and pH.

    • Initiate the reaction by adding a known volume of the lipase solution.

    • The pH-stat will automatically start titrating with the NaOH solution to maintain the pH at the setpoint.

    • Record the volume of NaOH consumed over a specific time period (e.g., 5-10 minutes). Ensure the reaction rate is linear during this period.

  • Calculation of Lipase Activity:

    • Determine the rate of NaOH consumption (μmol/min) from the linear portion of the titration curve.

    • One unit (U) of lipase activity is typically defined as the amount of enzyme that releases 1 μmol of fatty acid per minute under the specified conditions.

    • Activity (U/mL) = (Rate of NaOH consumption in μmol/min) / (Volume of enzyme solution in mL)

Spectrophotometric and Colorimetric Assays

For higher throughput applications, spectrophotometric and colorimetric assays offer a convenient alternative to the pH-stat method. These assays indirectly measure lipase activity by quantifying one of the reaction products.

A. Quantification of Released Glycerol

This method relies on the enzymatic quantification of glycerol produced from the complete hydrolysis of this compound.

Principle: The lipase reaction is allowed to proceed for a fixed time. The reaction is then stopped, and the amount of glycerol produced is determined using a coupled enzyme assay. In this coupled reaction, glycerol is phosphorylated by glycerol kinase (GK), and the resulting glycerol-3-phosphate is oxidized by glycerol-3-phosphate oxidase (GPO), producing hydrogen peroxide (H₂O₂). The H₂O₂ is then used by a peroxidase to oxidize a chromogenic substrate, resulting in a colored product that can be measured spectrophotometrically.[12]

Detailed Protocol for Glycerol-Based Colorimetric Assay:

  • Lipase Reaction:

    • Prepare a reaction mixture containing the this compound substrate emulsion and the lipase sample in a microplate well.

    • Incubate at the desired temperature (e.g., 37°C) for a fixed time (e.g., 30-60 minutes).

    • Stop the reaction by heat inactivation or the addition of a specific inhibitor.

  • Glycerol Quantification:

    • Prepare a glycerol standard curve using known concentrations of glycerol.

    • Add a colorimetric reagent mix containing ATP, GK, GPO, peroxidase, and a chromogenic substrate (e.g., a GenieRed probe as described in some commercial kits) to the reaction wells and the standard curve wells.[12]

    • Incubate for a specified time to allow for color development.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm).[12]

  • Calculation of Lipase Activity:

    • Determine the concentration of glycerol produced in the lipase reaction by interpolating from the glycerol standard curve.

    • Calculate the lipase activity based on the amount of glycerol produced per unit of time.

B. Quantification of Released Valeric Acid via Gas Chromatography (GC)

For a direct and highly specific quantification of the released valeric acid, gas chromatography is an excellent method.[4]

Principle: After the enzymatic reaction, the free valeric acid is extracted from the reaction mixture and then quantified using a gas chromatograph equipped with a suitable column and detector (e.g., Flame Ionization Detector - FID).

Detailed Protocol for GC-Based Assay:

  • Lipase Reaction:

    • Incubate the lipase with the this compound substrate under controlled conditions (temperature, pH, time).

    • Stop the reaction, for example, by adding acid to lower the pH and denature the enzyme.

  • Extraction of Valeric Acid:

    • Add an internal standard (e.g., another short-chain fatty acid not present in the sample) to the reaction mixture.

    • Extract the free fatty acids into an organic solvent (e.g., diethyl ether or hexane).

  • GC Analysis:

    • Inject a sample of the organic extract into the gas chromatograph.

    • Separate the fatty acids on a suitable capillary column.

    • Quantify the amount of valeric acid by comparing its peak area to that of the internal standard and a standard curve of known valeric acid concentrations.

  • Calculation of Lipase Activity:

    • Calculate the amount of valeric acid released during the reaction.

    • Express the lipase activity as μmol of valeric acid released per minute per mg of enzyme.

Data Interpretation and Considerations

  • Michaelis-Menten Kinetics: Lipase-catalyzed hydrolysis of this compound typically follows Michaelis-Menten kinetics.[3] Determining the kinetic parameters, Kₘ and Vₘₐₓ, can provide valuable insights into the enzyme's affinity for the substrate and its maximum catalytic rate.[13]

  • Substrate Emulsification: The physical state of the substrate is crucial for lipase activity. Lipases act at the lipid-water interface, and therefore, proper emulsification of the this compound is essential for reproducible results.[14] Surfactants or mechanical homogenization can be used to create a stable emulsion.

  • Product Inhibition: As the reaction progresses, the accumulation of valeric acid and intermediate glycerides can lead to product inhibition.[3] It is therefore important to measure the initial reaction rates to obtain an accurate assessment of the enzyme's activity.

  • Assay Validation: For any chosen method, it is essential to validate the assay for linearity with respect to both time and enzyme concentration. This ensures that the measured activity is directly proportional to the amount of active enzyme present.

Conclusion

This compound serves as an excellent substrate for the determination of lipase activity due to its defined chemical structure and susceptibility to enzymatic hydrolysis. The choice between the gold-standard pH-stat method and higher-throughput spectrophotometric or chromatographic techniques will depend on the specific experimental goals and available resources. By carefully considering the principles of the assay, meticulously following the protocols, and being mindful of the key parameters that can influence the results, researchers can confidently and accurately characterize lipase activity, paving the way for advancements in their respective fields.

References

Glycerol Trivalerate: A Novel Probe for Unraveling Complex Lipid Dynamics in Metabolic Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Abstract

The study of lipid metabolism, central to understanding metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes, demands sophisticated tools to trace the intricate pathways of triglyceride synthesis, transport, and catabolism. Glycerol trivalerate (GTV), a synthetic triglyceride composed of a glycerol backbone and three valeric acid moieties, emerges as a uniquely powerful tool in this domain.[1] Its structure, featuring an odd-chain fatty acid, provides a distinct metabolic signature, enabling researchers to dissect lipid kinetics with high precision. This guide offers a comprehensive overview of the theoretical and practical applications of GTV in lipid metabolism research, detailing its biochemical basis, experimental workflows for in vivo tracer studies, advanced analytical methodologies, and its role in investigating metabolic diseases.

Introduction: The Need for Precise Tools in Lipid Research

Static measurements of plasma lipid concentrations offer only a snapshot of a highly dynamic system and are often insufficient to elucidate the underlying mechanisms of metabolic dysregulation.[2] To truly understand the pathophysiology of diseases like NAFLD, which is characterized by an imbalance between lipid acquisition and disposal, researchers require methods to quantify the rates of metabolic processes in vivo.[3] Stable isotope tracers have become indispensable for this purpose, allowing for the safe and quantitative evaluation of metabolic pathways in both preclinical models and human subjects.[2][4]

This compound (CAS: 620-68-8), also known as trivalerin or glycerol tripentanoate, is a triacylglycerol with the molecular formula C₁₈H₃₂O₆.[5][6] Its utility in research stems from the metabolic fate of its valeric acid (pentanoic acid) component. Unlike the more common even-chain fatty acids, valeric acid is an odd-chain fatty acid. Upon β-oxidation, it yields acetyl-CoA and, crucially, one molecule of propionyl-CoA. Propionyl-CoA enters the tricarboxylic acid (TCA) cycle via a distinct anaplerotic pathway, making it an ideal tracer to distinguish its metabolic products from the background of endogenous even-chain fatty acid metabolism. This guide explores the application of stable isotope-labeled GTV as a sophisticated tracer for investigating triglyceride-rich lipoprotein (TRL) kinetics, de novo lipogenesis (DNL), and fatty acid oxidation.

Biochemical Rationale: The Advantage of an Odd-Chain Triglyceride

The core strength of GTV as a metabolic tracer lies in the unique catabolism of its valeric acid chains. Understanding this pathway is fundamental to designing and interpreting tracer studies.

Hydrolysis and Absorption

Following administration, GTV is hydrolyzed by lipases in the gastrointestinal tract or in circulation (if administered intravenously as part of a lipid emulsion) into free glycerol and three molecules of valeric acid. These components are then absorbed by enterocytes or other tissues.

The Metabolic Fate of Valeric Acid

Once inside the cell, valeric acid is activated to valeryl-CoA and undergoes β-oxidation. This process generates:

  • Two molecules of Acetyl-CoA: These enter the TCA cycle or are used for biosynthetic processes, similar to products of even-chain fatty acids.

  • One molecule of Propionyl-CoA: This is the key differentiator. Propionyl-CoA is carboxylated to methylmalonyl-CoA, which is then isomerized to succinyl-CoA. Succinyl-CoA is an intermediate of the TCA cycle.

By using ¹³C-labeled GTV (e.g., [¹³C₅]-valeric acid), the labeled carbons can be tracked as they flow through these pathways, allowing for precise quantification of metabolic fluxes.

Diagram: Metabolic Pathway of this compound

The following diagram illustrates the catabolic pathway of GTV, highlighting the unique entry of propionyl-CoA into the TCA cycle.

GTV_Metabolism cluster_hydrolysis Hydrolysis cluster_beta_oxidation β-Oxidation cluster_tca TCA Cycle Integration GTV This compound (GTV) Lipases Lipases GTV->Lipases Glycerol Glycerol Lipases->Glycerol ValericAcid Valeric Acid (x3) Lipases->ValericAcid Glycerol Metabolism\n(Gluconeogenesis/Glycolysis) Glycerol Metabolism (Gluconeogenesis/Glycolysis) Glycerol->Glycerol Metabolism\n(Gluconeogenesis/Glycolysis) ValerylCoA Valeryl-CoA ValericAcid->ValerylCoA Activation AcetylCoA Acetyl-CoA (x2) ValerylCoA->AcetylCoA PropionylCoA Propionyl-CoA ValerylCoA->PropionylCoA TCA TCA Cycle AcetylCoA->TCA SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA Carboxylation & Isomerization SuccinylCoA->TCA

Caption: Catabolism of this compound (GTV) and entry of its metabolites into central carbon metabolism.

Core Application: A Tracer for Triglyceride-Rich Lipoprotein (TRL) Kinetics

A primary application of labeled GTV is to measure the synthesis and secretion rate of hepatic TRLs, such as very-low-density lipoproteins (VLDL). Dysregulated VLDL metabolism is a hallmark of NAFLD, obesity, and insulin resistance.[7][8][9]

Causality Behind the Experimental Design

The goal is to trace the appearance of newly synthesized, GTV-derived triglycerides in circulating VLDL particles. By administering a stable isotope-labeled form of GTV, we can distinguish the newly secreted triglycerides from the pre-existing pool. A constant intravenous infusion is the preferred method for measuring kinetics, as it allows the tracer to reach a steady-state enrichment in the precursor pool (hepatic triglycerides), simplifying the mathematical modeling.[10] A priming dose is often administered at the start of the infusion to achieve this steady-state more rapidly.[10]

Experimental Protocol: In Vivo VLDL-TG Secretion Study

This protocol outlines a procedure for measuring VLDL-triglyceride (VLDL-TG) secretion in a rodent model.

Self-Validation: This protocol incorporates controls and steady-state validation. The measurement of tracer enrichment in the precursor pool (if possible via liver biopsy) and the validation of steady-state enrichment in the plasma product (VLDL-TG) are critical for ensuring the accuracy of the kinetic calculations.

Step-by-Step Methodology:

  • Animal Preparation:

    • Acclimate male Wistar rats (250-300g) to a controlled environment (12h light/dark cycle, standard chow) for at least one week.

    • Surgically implant a catheter into the jugular vein for tracer infusion and the carotid artery for blood sampling. Allow 3-5 days for recovery.

    • Fast animals for 5-6 hours prior to the experiment to achieve a metabolic baseline.

  • Tracer Preparation:

    • Synthesize or procure uniformly labeled [¹³C₅]-Glycerol Trivalerate.

    • Prepare a sterile lipid emulsion suitable for intravenous infusion. A common formulation involves sonicating the labeled GTV with a carrier triglyceride (e.g., Intralipid) and phospholipids to create stable TRL-like particles.[11]

    • The final concentration of the tracer in the emulsion should be calculated to deliver a target infusion rate.

  • Tracer Infusion:

    • Secure the fasted, conscious, and unrestrained rat.

    • Administer a priming dose of the [¹³C₅]-GTV emulsion via the jugular vein catheter to rapidly enrich the hepatic triglyceride precursor pool. (e.g., 1.5 µmol/kg).[10]

    • Immediately follow with a constant infusion of the tracer emulsion at a rate of ~0.10 µmol/kg/min for 4-6 hours.[10]

  • Blood Sampling:

    • Collect arterial blood samples (approx. 150 µL) into EDTA-containing tubes at baseline (t=0) and then at regular intervals (e.g., 30, 60, 90, 120, 180, 240 minutes) during the infusion.

    • Immediately place samples on ice and centrifuge at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Lipoprotein Isolation:

    • Thaw plasma samples.

    • Isolate the VLDL fraction from each plasma sample using sequential ultracentrifugation. This is a standard method that separates lipoproteins based on their density.

  • Sample Analysis:

    • Extract total lipids from the isolated VLDL fraction using a method like the Folch extraction.

    • Isolate the triglyceride fraction from the lipid extract using thin-layer chromatography (TLC).

    • Prepare fatty acid methyl esters (FAMEs) from the isolated triglycerides by transesterification. This step cleaves the fatty acids from the glycerol backbone and adds a methyl group, making them volatile for gas chromatography.

    • Analyze the FAMEs by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the isotopic enrichment of valeric acid.

Diagram: Experimental Workflow for TRL Kinetics

TRL_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_output Output Animal Catheterized Animal (Fasted) Infusion Primed, Constant IV Infusion Animal->Infusion Tracer [13C]-GTV Emulsion Tracer->Infusion Sampling Serial Blood Sampling (t=0 to 240 min) Infusion->Sampling Plasma Plasma Isolation Sampling->Plasma UC Ultracentrifugation (VLDL Isolation) Plasma->UC LipidExtract Lipid Extraction & TLC (TG Isolation) UC->LipidExtract Deriv FAME Derivatization LipidExtract->Deriv GCMS GC-MS Analysis (Isotopic Enrichment) Deriv->GCMS Kinetics Calculate VLDL-TG Fractional Secretion Rate GCMS->Kinetics

Caption: Workflow for an in vivo tracer study to measure VLDL-triglyceride kinetics using labeled GTV.

Analytical Methods: Quantifying the Tracer

The choice of analytical technique is critical for accurately measuring the low levels of isotopic enrichment typical in tracer studies.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for this application.[10][12]

  • Derivatization is Key: As described in the protocol, fatty acids are converted to FAMEs to increase their volatility. The glycerol component can also be analyzed after conversion to a trimethylsilyl (TMS) or heptafluorobutyryl (HFB) derivative.[12] The HFB derivative is particularly robust as it produces an intense molecular ion and retains all deuterium labels if a deuterated glycerol tracer is used.[12]

  • Ionization: Electron Impact (EI) or Chemical Ionization (CI) can be used. Negative Chemical Ionization (NCI) can offer very high sensitivity for certain derivatives.[13]

  • Data Acquisition: Selected Ion Monitoring (SIM) is used to monitor the specific mass-to-charge ratio (m/z) of the unlabeled (m₀) and labeled (m+n) fragments of the analyte (e.g., valerate methyl ester). The ratio of these ions determines the isotopic enrichment.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is an increasingly powerful alternative, especially for analyzing intact triglycerides or larger lipid molecules, which can provide additional positional information.[14][15]

  • Advantage: It often requires less sample preparation and can reduce the risk of artifacts from derivatization.

  • Method: Intact, labeled GTV-containing triglycerides can be separated by reverse-phase LC and detected by electrospray ionization (ESI)-MS/MS. Multiple Reaction Monitoring (MRM) can be used for highly selective and sensitive quantification of the tracer's incorporation into specific triglyceride species.

Data Presentation and Interpretation

Calculating Isotopic Enrichment

Isotopic enrichment is typically expressed as Atom Percent Excess (APE) or Tracer/Tracee Ratio (TTR), calculated from the raw ion intensities measured by the mass spectrometer.

Kinetic Modeling

The fractional secretion rate (FSR) of VLDL-TG, which represents the fraction of the VLDL-TG pool that is replaced per unit of time, can be calculated from the rate of increase in VLDL-TG enrichment over time, using the precursor pool enrichment as a reference.

FSR (%/hour) = [ΔE_VLDL / (E_precursor * Δt)] * 100

Where:

  • ΔE_VLDL is the change in isotopic enrichment in VLDL-TG.

  • E_precursor is the isotopic enrichment of the hepatic TG precursor pool (often approximated by the steady-state plasma enrichment of the tracer).

  • Δt is the change in time.

Quantitative Data Summary

The following table presents hypothetical data from a study comparing VLDL-TG secretion in control animals versus a model of NAFLD.

ParameterControl Group (n=8)NAFLD Group (n=8)p-value
Fasting Plasma Triglycerides (mg/dL) 85 ± 10180 ± 25<0.001
Hepatic Triglyceride Content (mg/g) 15 ± 395 ± 15<0.001
VLDL-TG FSR (%/hour) 25 ± 455 ± 8<0.005
VLDL-TG Secretion Rate (mg/kg/hr) 18 ± 342 ± 6<0.005

Data are presented as Mean ± SD.

This table clearly demonstrates that the NAFLD group exhibits both higher static lipid levels and a significantly increased rate of VLDL-triglyceride secretion, a key pathophysiological insight gained from the GTV tracer study.

Application in Disease Models

The GTV tracer methodology provides powerful insights into the mechanisms driving metabolic diseases.

  • NAFLD & NASH: In NAFLD, there is often an overproduction of VLDL particles by the liver, contributing to dyslipidemia.[3][7] GTV tracers can precisely quantify this increased hepatic lipid flux and can be used to evaluate the efficacy of therapeutic interventions aimed at reducing liver fat synthesis or secretion.[16][17]

  • Obesity and Insulin Resistance: Obesity is frequently associated with increased adipose tissue lipolysis, leading to a higher flux of free fatty acids to the liver.[8] This can drive increased VLDL production.[18] Labeled GTV studies can dissect the relative contributions of de novo lipogenesis versus re-esterification of circulating fatty acids to hepatic triglyceride stores.

  • Type 2 Diabetes: Individuals with T2D often exhibit atherogenic dyslipidemia, characterized by high triglycerides and low HDL cholesterol.[8] GTV tracer studies can help elucidate the kinetic defects in lipoprotein metabolism that contribute to this profile and assess the impact of glucose-lowering therapies on lipid dynamics.[18]

Conclusion and Future Directions

This compound, particularly when labeled with stable isotopes, represents a sophisticated and highly valuable tool for lipid metabolism research. Its unique identity as an odd-chain triglyceride allows for the precise tracing of its metabolic fate, offering clear advantages over tracers based on common even-chain fatty acids. The methodologies described in this guide, from in vivo tracer infusions to high-precision mass spectrometry, empower researchers to move beyond static measurements and quantify the dynamic fluxes that govern lipid homeostasis. As research continues to focus on the intricate links between lipid metabolism and chronic disease, the application of GTV will be instrumental in discovering novel disease mechanisms and validating the next generation of metabolic therapeutics.

References

Glycerol Trivalerate: A Novel Microbiome-Modulating Therapeutic for Clostridioides difficile Infection

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Development Professionals

Executive Summary: The Unmet Need and a Targeted Solution

Clostridioides difficile infection (CDI) represents a significant and urgent public health threat, recognized as a leading cause of antibiotic-associated diarrhea globally.[1][2] The pathogenesis of CDI is intrinsically linked to the disruption of the gut microbiota, often precipitated by antibiotic use.[1][3] This dysbiosis allows C. difficile spores to germinate, colonize the colon, and release potent toxins, leading to symptoms ranging from mild diarrhea to life-threatening pseudomembranous colitis.[2][4] While standard-of-care antibiotics like vancomycin and fidaxomicin are initially effective, recurrence rates are high, highlighting the critical need for therapies that address the underlying ecological imbalance.[5]

Fecal microbiota transplantation (FMT) has demonstrated high efficacy in treating recurrent CDI by restoring a healthy gut microbial community.[6][7] However, concerns regarding the long-term safety and standardization of FMT have spurred the search for more targeted, microbiome-modulating therapies.[7][8] This guide focuses on a promising candidate: Glycerol Trivalerate . This compound is a prodrug that delivers valerate, a short-chain fatty acid (SCFA), directly to the colon. Emerging evidence strongly suggests that valerate plays a crucial role in suppressing C. difficile growth and restoring colonization resistance.[7][8] This document will provide an in-depth analysis of the mechanism of action, preclinical evidence, and a roadmap for the clinical development of this compound as a potential therapeutic for CDI.

The Scientific Rationale: Valerate as a Key Mediator of Colonization Resistance

A healthy gut microbiota confers "colonization resistance," a state in which the indigenous microbes prevent the engraftment of pathogens like C. difficile.[5] This resistance is mediated through various mechanisms, including competition for nutrients and the production of inhibitory metabolites. Short-chain fatty acids (SCFAs), produced by the bacterial fermentation of dietary fibers, are key players in this process.[1][9][10]

While butyrate has been extensively studied for its role in gut health and its inhibitory effects on C. difficile, recent research has identified valerate as a particularly potent inhibitor of C. difficile vegetative growth.[7][9][11]

Key Mechanistic Insights:

  • Depletion in CDI: Studies have shown that patients with CDI have significantly depleted levels of fecal valerate, which are subsequently restored following successful FMT.[7][8] This strong negative correlation between valerate concentration and C. difficile viable counts points to its protective role.[7]

  • Direct Inhibition: In vitro batch culture experiments have confirmed that valerate directly inhibits the vegetative growth of multiple C. difficile ribotypes at physiologically relevant concentrations.[7]

  • Selective Action: Importantly, valerate appears to have minimal effects on the growth of other commensal gut bacteria, suggesting a targeted action against C. difficile.[7]

The therapeutic challenge lies in effectively delivering valerate to the colon, as it is readily absorbed in the upper gastrointestinal tract. This compound, a triglyceride composed of a glycerol backbone and three valerate moieties, is designed to overcome this pharmacokinetic hurdle. It is anticipated to transit through the small intestine and be hydrolyzed by gut microbial lipases in the colon, releasing high local concentrations of valerate.

Proposed Mechanism of Action

The therapeutic effect of this compound is predicated on the targeted delivery of valerate to the colon to inhibit C. difficile proliferation.

cluster_lumen Gut Lumen cluster_host Host Response This compound This compound Microbial Lipases Microbial Lipases This compound->Microbial Lipases Hydrolysis Valerate Valerate C_difficile_veg C. difficile (Vegetative Growth) Valerate->C_difficile_veg Inhibition Microbial Lipases->Valerate C_difficile_toxin Toxin Production C_difficile_veg->C_difficile_toxin Reduced Inflammation Reduced Inflammation C_difficile_toxin->Reduced Inflammation Leads to Restored Barrier\nFunction Restored Barrier Function Reduced Inflammation->Restored Barrier\nFunction

Caption: Proposed mechanism of this compound in the gut.

Preclinical Evaluation: A Step-by-Step Guide

A robust preclinical program is essential to validate the therapeutic potential of this compound. This involves a combination of in vitro and in vivo models that recapitulate key aspects of CDI pathogenesis.[12][13][14]

In Vitro Assessment

In vitro models offer a controlled environment to study the direct effects of valerate on C. difficile and its interaction with the gut microbiota.[12][13][14]

Objective: To determine the lowest concentration of valerate that inhibits the visible growth of various clinically relevant C. difficile strains.

Methodology:

  • Prepare a series of twofold dilutions of sodium valerate in supplemented brain heart infusion (BHI) broth in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of vegetative C. difficile cells.

  • Include positive (no valerate) and negative (no bacteria) controls.

  • Incubate the plates under anaerobic conditions at 37°C for 24-48 hours.

  • Determine the MIC by visual inspection of turbidity or by measuring the optical density at 600 nm (OD600).

Self-Validation: The inclusion of multiple, diverse C. difficile ribotypes ensures the broad-spectrum activity of valerate is accurately assessed.

Objective: To evaluate the effect of this compound on a complex human gut microbial community and its ability to suppress C. difficile overgrowth.

Methodology:

  • Utilize a continuous culture chemostat system that mimics the conditions of the human colon.[7]

  • Inoculate the chemostat with a fecal slurry from healthy human donors to establish a stable microbial community.

  • Induce dysbiosis by introducing an antibiotic such as clindamycin.[7]

  • Introduce C. difficile spores to model infection.

  • Administer this compound to the experimental chemostat and a vehicle control to a parallel system.

  • Monitor the following parameters over time:

    • C. difficile total viable counts and spore counts.

    • SCFA concentrations (including valerate) via gas chromatography.

    • Microbial community composition using 16S rRNA gene sequencing.

Causality: This model allows for the direct correlation between the introduction of this compound, the subsequent increase in valerate concentrations, and the reduction in C. difficile populations within a complex microbial ecosystem.

Caption: Workflow for the in vitro gut fermentation model.

In Vivo Animal Models

Animal models are indispensable for evaluating the efficacy, safety, and pharmacokinetics of this compound in a complex biological system.[13][15][16] The mouse model of CDI is well-established and mirrors key aspects of the human disease.[15][17][18]

Objective: To assess the therapeutic efficacy of this compound in reducing C. difficile burden and associated pathology in mice.

Methodology:

  • Induction of Susceptibility: Treat mice (e.g., C57BL/6) with a cocktail of antibiotics in their drinking water to disrupt the native gut microbiota.[15][17]

  • Infection: Orally challenge the mice with C. difficile spores.[15]

  • Treatment: Begin oral gavage administration of this compound or a vehicle control (e.g., PBS) post-infection.

  • Monitoring:

    • Record daily clinical scores (weight loss, diarrhea, mortality).

    • Quantify C. difficile total viable counts and spore counts in fecal samples collected at regular intervals.

    • At the study endpoint, collect cecal contents for SCFA analysis and colon tissue for histopathological evaluation of inflammation and tissue damage.

Trustworthiness: This model is self-validating as the vehicle-treated group is expected to show significant weight loss, high C. difficile burden, and severe colonic inflammation, providing a clear baseline against which the effects of this compound can be measured.

Data Presentation: Summarizing Preclinical Efficacy

Clear and concise data presentation is crucial for interpreting preclinical outcomes.

Table 1: In Vivo Efficacy of this compound in a Murine CDI Model

ParameterVehicle Control GroupThis compound GroupP-value
Peak Weight Loss (%) 15.2 ± 2.54.8 ± 1.8<0.01
C. difficile Toxin Titer (log10) 4.5 ± 0.81.2 ± 0.5<0.001
Histopathology Score (0-4) 3.2 ± 0.41.1 ± 0.3<0.001
Cecal Valerate Conc. (mM) 0.5 ± 0.28.5 ± 1.5<0.0001

Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.

A study demonstrated that in a CDI mouse model, this compound-treated mice had a 95% reduction in C. difficile total viable counts per gram of feces compared to PBS-treated mice after just three doses.[7][8]

Advancing to Clinical Development

The promising preclinical data for this compound provides a strong foundation for its evaluation in human clinical trials. While no clinical trials are currently listed specifically for this compound in CDI, trials involving other SCFA prodrugs, such as tributyrin for different indications, offer valuable insights into study design and safety considerations.[19][20][21]

Key Considerations for a Phase 1/2 Clinical Trial:

  • Study Population: Patients with a first recurrence of CDI.

  • Design: Randomized, double-blind, placebo-controlled trial.

  • Intervention: Standard-of-care antibiotic therapy (e.g., vancomycin) followed by an extended course of oral this compound or placebo.

  • Primary Endpoint: Rate of CDI recurrence within 8 weeks of completing antibiotic therapy.

  • Secondary Endpoints:

    • Safety and tolerability of this compound.

    • Time to diarrhea resolution.

    • Changes in the fecal microbiome composition and metabolome (specifically, valerate concentrations).

Conclusion: A Targeted, Microbiome-Centric Approach

This compound represents a scientifically robust and targeted therapeutic strategy for Clostridioides difficile infection. By addressing the core issue of gut dysbiosis and restoring a key inhibitory metabolite, it has the potential to break the cycle of recurrence that plagues many CDI patients. The preclinical data are compelling, and a well-designed clinical development program is the logical next step to translate this promising approach into a valuable new tool for combating this urgent healthcare threat.

References

An In-Depth Technical Guide on the Interaction of Glycerol Trivalerate with Microbial Cell Membranes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The increasing challenge of antimicrobial resistance necessitates the exploration of novel agents and mechanisms. Medium-chain triglycerides (MCTs) and their constituent fatty acids have garnered attention for their antimicrobial properties. This guide provides a detailed technical examination of glycerol trivalerate (GTV), a triglyceride of valeric acid, and its potential interactions with microbial cell membranes. We delve into the physicochemical properties of GTV, propose several mechanisms of action based on established principles of membrane biophysics, and provide comprehensive, step-by-step protocols for researchers to validate these hypotheses. This document is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the membrane-disrupting potential of short-chain triglycerides.

Introduction to this compound (Trivalerin)

This compound (CAS 620-68-8), also known as trivalerin, is a triglyceride formed from a glycerol backbone and three molecules of valeric acid (pentanoic acid), a five-carbon saturated fatty acid.[1] As a short-chain triglyceride, its relatively small molecular size and lipophilic nature suggest it may interact with the lipid bilayers that constitute microbial cell membranes. Understanding this interaction is crucial, as it could form the basis for new antimicrobial strategies, permeation enhancers for drug delivery, or tools to modulate microbial behavior in various environments.

The primary hypothesis is that GTV, like other antimicrobial lipids, exerts its effects by disrupting the structural and functional integrity of the cell membrane.[2][3] This guide will explore the causality behind this hypothesis, breaking down the potential mechanisms and providing the experimental frameworks to test them.

Physicochemical Properties of this compound

A molecule's interaction with a biological membrane is fundamentally governed by its physical and chemical properties.

PropertyValue / DescriptionSource
Systematic Name Propane-1,2,3-triyl tripentanoate[1]
Molecular Formula C₁₈H₃₂O₆[1]
Molecular Weight 344.44 g/mol [1][4]
Physical State Liquid at room temperature[1][4]
Density ~1.002 g/mL at 20°C[4][5]
Solubility Soluble in organic solvents; limited solubility in water.[1]
Structure A glycerol backbone esterified with three valeric acid chains.[1]

These properties indicate that GTV is a nonpolar, hydrophobic molecule, characteristics that favor partitioning into the hydrophobic core of a microbial phospholipid bilayer.

The Microbial Cell Membrane: The Target

The microbial cell membrane is a dynamic, fluid structure primarily composed of a phospholipid bilayer and embedded proteins. Its primary role is to act as a selective barrier, maintaining cellular homeostasis. Any agent that perturbs this barrier can have profound, often lethal, effects on the cell. Key features relevant to GTV interaction include:

  • Fluidity: The lateral movement of lipids and proteins within the membrane is essential for processes like transport and signaling. Bacteria actively regulate membrane fluidity by altering their fatty acid composition in response to environmental stress.[6][7]

  • Lipid Packing: The density and arrangement of phospholipid acyl chains create a barrier to passive diffusion.

  • Membrane Potential: A transmembrane electrochemical gradient is vital for energy production and transport.

Hypothesized Mechanisms of GTV-Membrane Interaction

Based on the known actions of other lipophilic compounds and fatty acids on bacteria, we can propose several non-mutually exclusive mechanisms by which GTV may interact with and disrupt microbial membranes.[2][8][9][10]

  • Intercalation and Fluidity Alteration: GTV's small, nonpolar structure may allow it to insert itself (intercalate) between the fatty acyl chains of the membrane phospholipids. This would disrupt the ordered packing of the lipids, leading to an increase in membrane fluidity.[10] While a certain level of fluidity is essential, excessive fluidization can compromise the membrane's barrier function and impair the activity of integral membrane proteins.[6][11]

  • Pore Formation and Permeabilization: The accumulation of GTV molecules within the bilayer could lead to localized instability, causing transient or stable pore formation. This would result in the leakage of essential intracellular components, such as ions (K+), metabolites (ATP), and even small proteins, ultimately leading to cell death.[2][12]

  • Inhibition of Membrane-Bound Processes: By altering the lipid environment, GTV could indirectly inhibit the function of critical membrane-embedded protein complexes involved in electron transport and ATP synthesis, disrupting cellular energy production.[2]

Visualizing the Hypothesized Mechanisms

The following diagram illustrates the potential pathways of GTV's interaction with a microbial membrane.

GTV_Interaction cluster_membrane Microbial Cell Membrane cluster_outcomes Potential Outcomes p1 p2 p3 p4 p5 p6 p7 p8 Outcome1 Increased Membrane Fluidity p9 p10 GTV This compound (GTV) GTV->p8 1. Intercalation Outcome2 Pore Formation & Leakage GTV->Outcome2 2. Aggregation Outcome1->Outcome2 Leads to Outcome3 Inhibition of Membrane Proteins Outcome1->Outcome3 Affects Death Cell Death Outcome2->Death Causes Outcome3->Death Causes

Caption: Hypothesized mechanisms of GTV interaction with the microbial cell membrane.

Experimental Validation: A Methodological Guide

To rigorously test these hypotheses, a multi-faceted approach combining biophysical and microbiological assays is required. Here, we provide detailed protocols for key experiments.

Experiment 1: Assessment of Membrane Fluidity

The goal is to determine if GTV alters the physical state of the microbial membrane. We will use the fluorescent probe Laurdan, whose emission spectrum is sensitive to the polarity of its environment, which changes with lipid packing.[13][14][15]

4.1.1. Laurdan Generalized Polarization (GP) Assay

Principle: Laurdan exhibits a spectral shift from blue in ordered, gel-phase membranes (low water content) to green in disordered, liquid-crystalline phase membranes (high water content).[16] This shift is quantified by the Generalized Polarization (GP) value. An increase in fluidity corresponds to a decrease in the GP value.

Protocol:

  • Bacterial Culture: Grow the microbial strain of interest (e.g., Staphylococcus aureus, Escherichia coli) to the mid-logarithmic phase in a suitable broth medium.

  • Cell Preparation: Harvest cells by centrifugation (e.g., 5000 x g for 10 min). Wash the pellet twice with a sterile buffer (e.g., PBS, pH 7.4). Resuspend the cells in the same buffer to a final OD₆₀₀ of 0.5.

  • Laurdan Staining: Add Laurdan (from a 5 mM stock in DMSO) to the cell suspension to a final concentration of 10 µM. Incubate in the dark at 37°C for 30 minutes with gentle shaking.

  • Washing: Centrifuge the stained cells and wash twice with buffer to remove unincorporated dye. Resuspend in fresh buffer.

  • GTV Treatment: Aliquot the stained cell suspension into a 96-well black, clear-bottom plate. Add varying concentrations of GTV (e.g., 0, 50, 100, 200 µM). Include a positive control (e.g., a known membrane fluidizer like benzyl alcohol) and a vehicle control (the solvent used for GTV).

  • Fluorescence Measurement: Immediately measure fluorescence in a plate reader capable of spectral scanning. Set the excitation wavelength to 350 nm. Record the emission intensities at 440 nm (I₄₄₀, characteristic of ordered phase) and 490 nm (I₄₉₀, characteristic of disordered phase).[16]

  • GP Calculation: Calculate the GP value for each well using the formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀)[14]

  • Data Analysis: Plot the GP value as a function of GTV concentration. A concentration-dependent decrease in GP indicates an increase in membrane fluidity.

Experiment 2: Assessment of Membrane Integrity/Permeability

This experiment aims to quantify GTV-induced membrane damage by measuring the influx of a fluorescent dye that is normally excluded from cells with intact membranes.

4.2.1. SYTOX™ Green Uptake Assay

Principle: SYTOX Green is a high-affinity nucleic acid stain that cannot cross the membrane of live cells.[17][18] When the membrane is compromised, the dye enters the cell, binds to nucleic acids, and its fluorescence increases by over 500-fold.[19][20] The intensity of the green fluorescence is directly proportional to the number of membrane-compromised cells.

Protocol:

  • Bacterial Culture & Preparation: Prepare the bacterial suspension as described in section 4.1.1 (steps 1 & 2), resuspending to an OD₆₀₀ of 0.5 in a suitable buffer.

  • Assay Setup: In a 96-well black, clear-bottom plate, add the bacterial suspension.

  • Reagent Addition: Add SYTOX Green to each well to a final concentration of 1-5 µM.[18][21]

  • GTV Treatment: Add varying concentrations of GTV. Include negative controls (untreated cells) and positive controls (cells killed by heat or 70% isopropanol) to define the minimum and maximum fluorescence signals.

  • Kinetic Measurement: Place the plate in a fluorescence microplate reader. Measure fluorescence every 2-5 minutes for a period of 60-120 minutes.

    • Excitation: 485 nm

    • Emission: 520 nm

  • Data Analysis: Plot fluorescence intensity versus time for each GTV concentration. Normalize the data by expressing it as a percentage of the maximum fluorescence (positive control). A rapid, concentration-dependent increase in fluorescence indicates membrane permeabilization.

4.2.2. Experimental Workflow Diagram

sytox_workflow start Start prep 1. Prepare Bacterial Suspension (OD600=0.5) start->prep plate 2. Aliquot into 96-well Plate prep->plate add_sytox 3. Add SYTOX Green (Final Conc. 1-5 µM) plate->add_sytox add_gtv 4. Add GTV & Controls add_sytox->add_gtv measure 5. Kinetic Fluorescence Measurement (Ex: 485nm, Em: 520nm) add_gtv->measure analyze 6. Analyze Data: Plot Fluorescence vs. Time measure->analyze end End analyze->end

Caption: Workflow for the SYTOX Green membrane integrity assay.

Experiment 3: Visualization of Ultrastructural Damage

Directly observing the physical impact of GTV on bacterial cells provides invaluable qualitative data to support biophysical assays.

4.3.1. Transmission Electron Microscopy (TEM)

Principle: TEM allows for high-resolution imaging of ultrathin sections of bacterial cells, revealing detailed morphology of the cell envelope, including the membrane(s) and cell wall.[22]

Protocol:

  • Treatment: Treat a mid-log phase bacterial culture with an effective concentration of GTV (determined from permeability assays) for a defined period (e.g., 60 minutes). Include an untreated control.

  • Primary Fixation: Harvest cells by centrifugation. Fix the cell pellet in a solution of 2.5% glutaraldehyde in a cacodylate or phosphate buffer for at least 2 hours at 4°C.[23]

  • Washing: Wash the fixed cells several times in the buffer to remove excess glutaraldehyde.

  • Secondary Fixation: Post-fix the cells with 1% osmium tetroxide (OsO₄) in the same buffer for 1-2 hours.[24][25] This step enhances membrane contrast.

  • Dehydration: Dehydrate the sample through a graded series of ethanol concentrations (e.g., 30%, 50%, 70%, 90%, 100%).[24]

  • Infiltration & Embedding: Infiltrate the dehydrated pellet with an epoxy resin (e.g., Epon, Spurr's) and polymerize it in an oven.[24]

  • Ultrathin Sectioning: Cut ultrathin sections (60-90 nm) of the embedded sample using an ultramicrotome equipped with a diamond knife.[23]

  • Staining: Mount the sections on copper grids and stain with uranyl acetate and lead citrate to further enhance contrast.[24]

  • Imaging: Examine the grids under a transmission electron microscope. Look for signs of membrane damage in the GTV-treated samples, such as membrane blebbing, separation of the membrane from the cell wall, loss of cytoplasmic density, or visible pores, and compare them to the intact membranes of the control cells.[26]

Data Interpretation & Expected Outcomes

The results from these experiments should be synthesized to build a comprehensive picture of GTV's mechanism of action.

ExperimentPositive Result for Membrane InteractionInterpretation
Laurdan GP Assay Concentration-dependent decrease in GP value.GTV intercalates into the lipid bilayer, disrupting acyl chain packing and increasing membrane fluidity.
SYTOX Green Assay Rapid, concentration-dependent increase in fluorescence.GTV compromises the membrane's barrier function, causing permeabilization and allowing influx of molecules.
TEM Imaging Visible blebbing, lysis, cytoplasmic leakage, or membrane detachment.GTV causes significant physical disruption to the cell envelope, corroborating the membrane permeabilization data.

Logical Relationship of Findings

logic_flow obs1 Observation: Decrease in Laurdan GP interp1 Inference: Increased Membrane Fluidity obs1->interp1 obs2 Observation: Increase in SYTOX Green Fluorescence interp2 Inference: Loss of Membrane Integrity obs2->interp2 obs3 Observation: Visible Membrane Damage (TEM) obs3->interp2 conclusion Conclusion: GTV acts as a membrane- disrupting agent interp1->conclusion interp2->conclusion

Conclusion and Future Directions

The methodologies outlined in this guide provide a robust framework for investigating the interaction of this compound with microbial cell membranes. Evidence of increased membrane fluidity, coupled with a loss of barrier integrity and visible ultrastructural damage, would strongly support the hypothesis that GTV's primary mode of action is membrane disruption.

Future research should focus on:

  • Lipidome Analysis: Investigating whether GTV alters the overall lipid composition of the microbial membrane.

  • Model Membranes: Using artificial lipid vesicles (liposomes) with defined compositions to study the direct biophysical interaction of GTV with lipids, removing the complexity of other cellular components.[15]

  • Spectrum of Activity: Testing GTV against a broad range of microbes, including Gram-positive bacteria, Gram-negative bacteria, and fungi, to understand any specificity in its action.

By systematically applying these advanced techniques, the scientific community can fully elucidate the antimicrobial potential of this compound and similar short-chain triglycerides, potentially paving the way for a new class of membrane-targeting agents.

References

Harnessing Glycerol Trivalerate as a Novel Carbon Source for Microbial Production of Odd-Chain Fatty Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of glycerol trivalerate as a promising carbon source for the microbial fermentation of odd-chain fatty acids (OCFAs). Tailored for researchers, scientists, and professionals in drug development, this document elucidates the fundamental principles, metabolic pathways, and practical methodologies for leveraging this unique substrate. We will delve into the selection of microbial catalysts, fermentation strategies, and downstream processing to facilitate the production of high-value OCFAs like pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), which are gaining significant attention for their therapeutic potential.

Introduction: The Potential of this compound in Biotechnology

This compound, a triacylglycerol composed of a glycerol backbone and three valeric acid chains, presents a compelling opportunity in industrial microbiology.[1][2] Valeric acid, an odd-chain fatty acid with five carbons, serves as a direct precursor to propionyl-CoA, the essential building block for the synthesis of longer OCFAs.[3][4] The dual-component nature of this compound offers a streamlined approach to OCFA production, providing both the glycerol backbone for energy and biomass and the valerate moieties for direct incorporation into the desired fatty acid products. This contrasts with traditional methods that often require co-feeding of a primary carbon source and a propionate precursor.[5]

The burgeoning interest in OCFAs stems from their diverse biological activities and potential pharmaceutical applications.[6][7][8] Pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), for instance, have been associated with benefits to metabolic and cardiovascular health.[7][8] Microbial fermentation offers a sustainable and scalable platform for the production of these valuable molecules.[9][10]

Microbial Catalysts: Selecting the Optimal Host

The efficient utilization of this compound hinges on the selection of a microbial host with robust lipase activity and the metabolic machinery to channel valerate into OCFA synthesis. Oleaginous yeasts, particularly Yarrowia lipolytica, are prime candidates due to their well-documented ability to secrete high levels of extracellular lipases capable of hydrolyzing triglycerides.[11][12][13][14] Furthermore, Y. lipolytica possesses the metabolic flexibility to co-utilize glycerol and fatty acids.

Certain bacterial species also warrant consideration. Pseudomonas species are known for their capacity to metabolize a wide range of organic compounds, including valeric acid.[15] Additionally, bacteria from the genus Propionibacterium are not only producers of propionic acid but also possess lipase activity.[16]

Key considerations for microbial host selection include:

  • High extracellular lipase activity: To efficiently hydrolyze this compound into glycerol and valeric acid.

  • Efficient valerate metabolism: The ability to convert valeric acid into propionyl-CoA.

  • Robust OCFA synthesis pathway: The enzymatic machinery to elongate propionyl-CoA into longer OCFAs.

  • Tolerance to potential substrate/product inhibition: The ability to maintain high productivity at increasing concentrations of this compound and OCFAs.

  • Genetic tractability: For potential metabolic engineering to enhance product yields.

Metabolic Pathways: From Substrate to Product

The conversion of this compound to OCFAs involves a series of interconnected metabolic pathways. The process begins with the extracellular hydrolysis of the triglyceride, followed by the intracellular metabolism of its constituents.

Extracellular Hydrolysis of this compound

The initial and critical step is the hydrolysis of this compound by secreted lipases. These enzymes break the ester bonds, releasing glycerol and three molecules of valeric acid.[17][18][19]

GTV_Hydrolysis GTV This compound Lipase Extracellular Lipase GTV->Lipase Glycerol Glycerol Lipase->Glycerol ValericAcid Valeric Acid (x3) Lipase->ValericAcid

Caption: Extracellular hydrolysis of this compound.

Intracellular Metabolism of Glycerol and Valeric Acid

Once transported into the cell, glycerol and valeric acid enter distinct metabolic pathways that converge for the synthesis of OCFAs.

  • Glycerol Metabolism: Glycerol is phosphorylated to glycerol-3-phosphate and then oxidized to dihydroxyacetone phosphate (DHAP), which enters glycolysis to generate energy (ATP) and reducing equivalents (NADH), as well as precursors for biomass.[19][20][21]

  • Valeric Acid Metabolism and Propionyl-CoA Formation: Valeric acid is activated to valeryl-CoA. Through a series of reactions analogous to β-oxidation, valeryl-CoA is shortened to propionyl-CoA, the key starter molecule for OCFA synthesis.[22][23]

Fermentation_Workflow Inoculum Inoculum Preparation Batch Batch Phase (Initial GTV) Inoculum->Batch Fermenter Fermenter Sterilization & Medium Preparation Fermenter->Batch FedBatch Fed-Batch Phase (GTV Feeding) Batch->FedBatch Monitoring Process Monitoring (OD, Substrate, Product) FedBatch->Monitoring Harvest Harvesting Monitoring->Harvest Downstream_Processing HarvestedBroth Harvested Fermentation Broth BiomassSeparation Biomass Separation (Centrifugation/Filtration) HarvestedBroth->BiomassSeparation Supernatant Supernatant BiomassSeparation->Supernatant Biomass Biomass BiomassSeparation->Biomass Acidification Acidification (pH < 4.8) Supernatant->Acidification Extraction Liquid-Liquid Extraction Acidification->Extraction SolventRecovery Solvent Recovery Extraction->SolventRecovery Purification Purification (Chromatography/Distillation) SolventRecovery->Purification PureOCFAs Pure OCFAs Purification->PureOCFAs

References

The Influence of Glycerol Trivalerate on Gut Microbiota Composition: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of glycerol trivalerate, a triglyceride pro-drug of the short-chain fatty acid (SCFA) valerate, and its significant impact on the composition and function of the gut microbiota. We delve into the biochemical rationale for using a triglyceride-based delivery system for SCFAs, the enzymatic processes governing its metabolism within the gastrointestinal tract, and the subsequent downstream effects on microbial ecology and host physiology. This document is intended for researchers, scientists, and drug development professionals engaged in the study of the gut microbiome and its therapeutic modulation. Detailed experimental protocols for in vivo and in vitro studies are provided to facilitate further research in this promising field.

Introduction: The Rationale for this compound as a Modulator of the Gut Microbiome

The gut microbiota is a complex ecosystem that plays a pivotal role in host health and disease. Short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate, are key microbial metabolites that mediate many of the beneficial effects of the gut microbiome. Valerate, a five-carbon SCFA, has emerged as a molecule of interest due to its potential to modulate the gut environment and exert systemic effects. However, the direct oral administration of valerate is hampered by its rapid absorption in the upper gastrointestinal tract and its unpleasant taste and odor.

This compound (also known as trivalerin) is a triacylglycerol composed of a glycerol backbone esterified with three molecules of valeric acid.[1][2][3][4] This molecular structure offers a strategic solution to the challenges of delivering valerate to the colon. As a triglyceride, this compound is resistant to immediate absorption and can transit to the lower gut where it can be metabolized by microbial and host enzymes, leading to the sustained release of valerate. This targeted delivery system allows for the direct modulation of the colonic microbiota and the local production of a key signaling molecule.

Chemical and Physical Properties of this compound

PropertyValue
Synonyms Trivalerin, Glycerol tripentanoate, Tripentanoin
CAS Number 620-68-8
Molecular Formula C18H32O6
Molecular Weight 344.44 g/mol
Appearance Colorless to pale yellow liquid
Solubility Soluble in organic solvents; limited solubility in water

Mechanism of Action: From Ingestion to Microbial Modulation

The journey of this compound from oral ingestion to its impact on the gut microbiota involves a series of well-defined metabolic steps.

Hydrolysis in the Gastrointestinal Tract

Upon entering the small intestine, this compound is subjected to enzymatic hydrolysis by pancreatic lipases.[5] These enzymes preferentially cleave the ester bonds at the sn-1 and sn-3 positions of the glycerol backbone, releasing two molecules of valeric acid and one molecule of 2-monovalerin. The remaining 2-monovalerin can be further hydrolyzed by other esterases, including carboxyl ester lipase, to release the final molecule of valeric acid and a glycerol molecule.[5]

Furthermore, a significant portion of this compound may escape digestion in the upper gastrointestinal tract and reach the colon. Here, it encounters a dense and metabolically active microbial community. Gut bacteria produce a wide array of lipases and esterases that can efficiently hydrolyze the ester bonds of this compound, leading to the localized release of high concentrations of valerate and glycerol.[6][7][8]

The Fate of the Metabolites: Valerate and Glycerol

The released valerate is the primary active molecule responsible for modulating the gut microbiota. Valerate can be utilized by certain bacterial species as a substrate for cross-feeding, influencing the growth and metabolism of other members of the microbial community. It can also directly impact bacterial gene expression and inhibit the growth of specific pathogens.[9]

The glycerol backbone is also a valuable substrate for microbial metabolism. Certain gut bacteria can ferment glycerol to produce various metabolites, including other SCFAs like acetate and propionate, further contributing to the overall shift in the metabolic output of the gut microbiome.

Signaling Pathway: Hydrolysis of this compound and its Downstream Effects

GT This compound (Oral Ingestion) SI Small Intestine GT->SI Colon Colon SI->Colon PL Pancreatic Lipases SI->PL ML Microbial Lipases Colon->ML Valerate Valerate (Valeric Acid) PL->Valerate Hydrolysis Glycerol Glycerol PL->Glycerol Hydrolysis ML->Valerate Hydrolysis ML->Glycerol Hydrolysis Microbiota Gut Microbiota Modulation Valerate->Microbiota Glycerol->Microbiota Host Host Physiological Effects Microbiota->Host

Caption: Metabolic pathway of this compound in the gastrointestinal tract.

Impact on Gut Microbiota Composition: Experimental Evidence

In vivo studies have demonstrated the potent effects of this compound on the composition of the gut microbiota. A key study in a rat model of high-fat diet-induced dysbiosis showed that supplementation with trivalerin led to significant changes in the cecal microbiota.[9][10][11][12]

Key Findings from Preclinical Studies:

  • Increased Bacteroidetes Abundance: Trivalerin administration resulted in a notable increase in the relative abundance of the phylum Bacteroidetes. This is significant as a lower Bacteroidetes to Firmicutes ratio is often associated with obesity and metabolic disorders.

  • Alterations in SCFA Profile: Beyond the direct increase in valerate, trivalerin supplementation also influenced the concentrations of other SCFAs, suggesting a broader impact on the metabolic activity of the gut microbiome.

  • Systemic Metabolic Effects: The changes in the gut microbiota composition were correlated with systemic effects, including alterations in brain and liver metabolites, highlighting the gut-brain and gut-liver axes of communication.

Table of Expected Changes in Gut Microbiota Composition with this compound Administration

Microbial Phylum/GenusExpected ChangeRationale
Bacteroidetes IncreaseSupported by preclinical studies; may be due to the utilization of valerate or its metabolic byproducts.
Firmicutes Decrease (relative)A shift in the Bacteroidetes/Firmicutes ratio is a common indicator of a healthier gut microbiome.
Valerate-producing bacteria Potential IncreaseThe introduction of valerate may create a favorable niche for bacteria involved in its metabolism.
Pathogenic Bacteria Potential DecreaseValerate has been shown to have antimicrobial properties against certain pathogens.

Experimental Protocols for Investigating the Effects of this compound

To facilitate further research, this section provides detailed, step-by-step methodologies for key experiments.

In Vivo Administration of this compound in Rodent Models

Objective: To administer a precise dose of this compound to rodents for studying its effects on gut microbiota and host physiology.

Materials:

  • This compound (analytical grade)

  • Vehicle (e.g., corn oil, sesame oil)

  • Rodents (e.g., C57BL/6 mice or Sprague-Dawley rats)

  • Oral gavage needles (stainless steel, ball-tipped, appropriate size for the animal)[13][14][15][16][17]

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. The concentration should be calculated to deliver the desired dose in a volume of 5-10 mL/kg body weight.[17] For example, to dose a 25g mouse at 100 mg/kg, the concentration would be 2.5 mg/mL for a 10 mL/kg dosing volume.

  • Animal Handling: Acclimatize the animals to handling and the gavage procedure for several days before the experiment begins to minimize stress.

  • Dosing:

    • Weigh the animal to determine the exact dosing volume.

    • Gently restrain the animal, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.

    • Insert the gavage needle gently into the mouth, passing it over the tongue and into the esophagus. Do not force the needle.

    • Slowly administer the this compound solution.

    • Carefully withdraw the needle.

    • Monitor the animal for any signs of distress after the procedure.

Experimental Workflow: In Vivo Study of this compound

start Start: Animal Acclimatization dosing This compound Administration (Oral Gavage) start->dosing collection Sample Collection (Fecal Pellets, Cecal Contents, Tissues) dosing->collection analysis Multi-Omics Analysis collection->analysis microbiota 16S rRNA Gene Sequencing analysis->microbiota metabolomics SCFA Quantification (GC) analysis->metabolomics host Host Physiology (e.g., Gut Barrier Function) analysis->host data Data Integration and Interpretation microbiota->data metabolomics->data host->data

Caption: A typical workflow for an in vivo study investigating this compound.

Gut Microbiota Analysis via 16S rRNA Gene Sequencing

Objective: To characterize the composition of the gut microbiota following this compound treatment.

Materials:

  • Fecal samples or cecal contents

  • DNA extraction kit (e.g., DNeasy PowerSoil Kit)

  • PCR reagents (polymerase, dNTPs, buffer)

  • Primers for the 16S rRNA gene (e.g., V3-V4 region)[18]

  • PCR purification kit

  • Next-generation sequencing platform (e.g., Illumina MiSeq)

Procedure:

  • DNA Extraction: Extract total genomic DNA from the collected samples using a validated kit, following the manufacturer's instructions.[10][19]

  • PCR Amplification: Amplify the V3-V4 hypervariable region of the 16S rRNA gene using high-fidelity PCR.

  • Library Preparation: Purify the PCR products and prepare sequencing libraries by adding adapters and barcodes for multiplexing.

  • Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.

  • Bioinformatics Analysis:

    • Quality Control: Trim and filter the raw sequencing reads to remove low-quality sequences.

    • OTU Clustering/ASV Inference: Cluster sequences into Operational Taxonomic Units (OTUs) or infer Amplicon Sequence Variants (ASVs).

    • Taxonomic Assignment: Assign taxonomy to each OTU/ASV using a reference database (e.g., Greengenes, SILVA).

    • Diversity Analysis: Calculate alpha diversity (within-sample diversity) and beta diversity (between-sample diversity) metrics.

    • Statistical Analysis: Identify differentially abundant taxa between treatment groups.

Quantification of Short-Chain Fatty Acids by Gas Chromatography (GC)

Objective: To measure the concentrations of valerate and other SCFAs in fecal or cecal samples.

Materials:

  • Fecal samples or cecal contents

  • Internal standard (e.g., 2-ethylbutyric acid)

  • Acidifying agent (e.g., hydrochloric acid)

  • Extraction solvent (e.g., diethyl ether)

  • Gas chromatograph with a flame ionization detector (FID)

  • Capillary column suitable for SCFA analysis (e.g., DB-FFAP)

Procedure:

  • Sample Preparation: Homogenize the sample in water, add the internal standard, and acidify to protonate the SCFAs.[1][2][9]

  • Extraction: Extract the SCFAs into an organic solvent.

  • Derivatization (Optional): In some protocols, SCFAs are derivatized to improve their volatility and chromatographic properties.

  • GC Analysis: Inject the extracted sample into the GC-FID system. The SCFAs will be separated based on their boiling points and retention times on the column.[1][2]

  • Quantification: Identify and quantify the SCFAs by comparing their peak areas to those of a standard curve prepared with known concentrations of each SCFA.

Conclusion and Future Directions

This compound represents a promising strategy for the targeted delivery of valerate to the colon, offering a novel approach to modulate the gut microbiota and influence host health. The available evidence strongly suggests that this compound can induce beneficial shifts in the microbial community structure and function. Further research is warranted to fully elucidate the specific microbial taxa and metabolic pathways affected by this compound and to explore its therapeutic potential in various disease models. The experimental protocols provided in this guide offer a robust framework for conducting such investigations. Future studies should also focus on the long-term effects of this compound supplementation and its potential translation to human applications.

References

Methodological & Application

Application Note: A Comprehensive Guide to the Glycerol Trivalerate Lipase Activity Assay

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Principle

Lipases (Triacylglycerol acyl hydrolases, EC 3.1.1.3) are a pivotal class of enzymes that catalyze the hydrolysis of ester bonds in water-insoluble triglycerides, releasing free fatty acids (FFAs) and glycerol.[1][2] Their activity is crucial in lipid metabolism across biological systems and they are widely harnessed in the pharmaceutical, food, and biotechnology industries. Accurate quantification of lipase activity is therefore essential for basic research, quality control, and the development of novel therapeutics.

This guide details a robust and reliable protocol for measuring lipase activity using glycerol trivalerate as the substrate. This compound, a triglyceride composed of a glycerol backbone and three valeric acid (pentanoic acid) chains, serves as an excellent substrate for several reasons[3]:

  • Structural Relevance: It mimics natural triglycerides, providing a biologically relevant substrate for "true" lipases.[4]

  • Favorable Kinetics: Its hydrolysis by many lipases follows standard Michaelis-Menten kinetics, allowing for the determination of key enzymatic parameters like Vmax and Km.[3]

  • Versatility: The products of its hydrolysis—valeric acid and glycerol—can be detected using a variety of well-established analytical methods.

The fundamental principle of the assay is the lipase-catalyzed hydrolysis of this compound, as depicted below:

This compound + 3 H₂O --(Lipase)--> Glycerol + 3 Valeric Acid

The enzymatic activity is quantified by measuring the rate of formation of one of its products. This guide will detail two primary methodologies: the pH-Stat Titration Method , a gold-standard continuous assay, and a Colorimetric Microplate Assay , which is adaptable for higher throughput applications.

Core Methodology: The pH-Stat Titration Method

The pH-stat technique is a highly accurate reference method for characterizing lipase activity.[5] It continuously monitors the enzymatic reaction by titrating the liberated fatty acids with a standardized alkaline solution to maintain a constant pH.[6][7] The rate of titrant consumption is directly proportional to the rate of fatty acid release, providing a real-time measure of lipase activity.[8]

Mechanism and Instrumentation

The hydrolysis of this compound releases valeric acid, causing a decrease in the pH of the reaction medium. A pH-stat instrument, consisting of a sensitive pH electrode, a temperature-controlled reaction vessel, and an automated burette, detects this minute pH change. It immediately dispenses a precise volume of titrant (e.g., NaOH) to neutralize the acid and return the pH to the pre-set value. The volume of titrant delivered over time is recorded, yielding a linear plot from which the reaction rate is calculated.

Experimental Workflow Diagram

Lipase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents: - Buffer (e.g., Tris-HCl) - Substrate Emulsion - Titrant (NaOH) P2 Prepare Lipase Sample (Dilute to working concentration) A3 Initiate Reaction: Add Lipase Sample P2->A3 A1 Calibrate & Equilibrate pH-Stat System (37°C) A2 Add Substrate Emulsion to Reaction Vessel A1->A2 A2->A3 A4 Monitor & Record Titrant Consumption vs. Time A3->A4 D1 Plot Titrant Volume (µL) vs. Time (min) A4->D1 D2 Determine Linear Slope (µL/min or µmol/min) D1->D2 D3 Calculate Lipase Activity (U/mL and U/mg) D2->D3 caption Fig 1. Workflow for the pH-Stat Lipase Assay.

Caption: Fig 1. Workflow for the pH-Stat Lipase Assay.

Reagents and Protocol

Table 1: Reagent Preparation for pH-Stat Assay

Reagent Composition Preparation Instructions
Assay Buffer 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂ Dissolve Tris base, NaCl, and CaCl₂ in deionized water. Adjust pH to 7.2 at 37°C with 1 M HCl.
Substrate Emulsion 10% (v/v) this compound, 5% (w/v) Gum Arabic Prepare 5% gum arabic solution in Assay Buffer. Add this compound and homogenize at high speed until a stable, milky emulsion is formed.[9]
Titrant 10-50 mM NaOH Prepare using standardized NaOH concentrate or by standardizing against potassium hydrogen phthalate (KHP). The concentration should be chosen based on the expected enzyme activity.

| Enzyme Diluent | Cold Deionized Water or Assay Buffer | Use to prepare the working solution of the lipase enzyme immediately before the assay. |

Step-by-Step Protocol
  • System Preparation: Calibrate the pH electrode at the assay pH (e.g., 7.2) using standard buffers at 37°C. Set the pH-stat to maintain this pH. Ensure the reaction vessel is clean; handling enzyme solutions in glassware is recommended as enzymes can adhere to plastic.[10]

  • Reaction Setup: Pipette 10.0 mL of the pre-warmed (37°C) Substrate Emulsion into the thermostatted reaction vessel. Allow the system to equilibrate for 5-10 minutes until the pH and temperature are stable.

  • Initiate Reaction: Add a known volume (e.g., 100 µL) of the Lipase Enzyme Solution to the vessel to start the reaction. The automated titration will begin immediately.

  • Data Acquisition: Record the volume of NaOH titrant consumed as a function of time for at least 5-10 minutes. Ensure data is collected within the linear phase of the reaction.

  • Controls: Run a blank reaction by adding the enzyme diluent instead of the enzyme solution to account for any non-enzymatic hydrolysis or CO₂ absorption from the air. A nitrogen overlay can be used to eliminate CO₂ uptake.[10]

Data Analysis and Calculations
  • Plot the volume of NaOH consumed (µL) versus time (minutes).

  • Determine the slope of the linear portion of the curve. This represents the rate of the reaction in µL/min.

  • Calculate the lipase activity using the following formula:

    Activity (U/mL) = (Slope (µL/min) × Molarity of NaOH (mol/L)) / Volume of Enzyme (mL)

    Where one unit (U) is defined as the amount of enzyme that liberates 1 µmol of fatty acid per minute under the specified conditions.[7]

  • To determine the specific activity, divide the activity (U/mL) by the protein concentration of the enzyme solution (mg/mL).

    Specific Activity (U/mg) = Activity (U/mL) / Protein Concentration (mg/mL)

Alternative Methodology: Colorimetric Microplate Assay

For screening multiple samples, a colorimetric microplate assay is a more practical alternative. This end-point assay is based on the quantitative determination of the released valeric acid after stopping the enzymatic reaction. The method involves the extraction of fatty acids into an organic solvent and their subsequent reaction with a copper-based reagent to form a colored complex.[11][12]

Reagents and Protocol

Table 2: Reagent Preparation for Colorimetric Assay

Reagent Composition Preparation Instructions
Assay Buffer 50 mM Tris-HCl, pH 7.2 at 37°C As described in Table 1.
Substrate Emulsion 5% (v/v) this compound in Isooctane Prepare a stable emulsion or solution of the substrate in an appropriate organic solvent like isooctane.[11]
Stop Solution 1 M HCl Used to denature the enzyme and stop the reaction.
Extraction Solvent Isooctane Used to extract the liberated valeric acid.
Color Reagent 5% (w/v) Cupric Acetate-Pyridine, pH 6.0 Dissolve copper (II) acetate in water and adjust the pH to 6.0 with pyridine.[11]

| Standard | Valeric Acid | Prepare a stock solution in isooctane to generate a standard curve (e.g., 0-10 µmoles). |

Step-by-Step Protocol
  • Standard Curve: Prepare a series of valeric acid standards in isooctane in microcentrifuge tubes (e.g., 0, 2, 4, 6, 8, 10 µmoles).

  • Reaction Setup: In separate microcentrifuge tubes, add 500 µL of the Substrate Emulsion. Add 50 µL of the Lipase Sample (or buffer for the blank).

  • Incubation: Incubate the tubes at 37°C for a fixed time (e.g., 30 minutes). Ensure this time falls within the linear range of the reaction.

  • Stop Reaction: Stop the reaction by adding 100 µL of 1 M HCl.

  • Extraction and Color Development:

    • Add 500 µL of Isooctane (Extraction Solvent) and 200 µL of the Color Reagent to each tube (including standards).[11]

    • Vortex vigorously for 90 seconds to extract the copper-fatty acid soap into the organic phase.

    • Centrifuge for 5 minutes to separate the phases.

  • Measurement: Carefully transfer 200 µL of the upper organic (isooctane) layer to a clear 96-well plate. Read the absorbance at ~715 nm.

  • Calculation: Subtract the absorbance of the blank from all readings. Plot the standard curve (Absorbance vs. µmoles of valeric acid). Use the equation from the linear regression of the standard curve to determine the µmoles of valeric acid produced in each sample. Calculate the enzyme activity as µmoles of acid released per minute per mL (or mg) of enzyme.

Trustworthiness and Self-Validation

To ensure the scientific integrity of the results, the following considerations are critical:

  • Linearity: The measured activity must be within the linear range of the assay. It is essential to perform preliminary experiments to determine the optimal enzyme concentration and incubation time where the product formation is linear.

  • Controls: Always include a negative control (no enzyme) to measure background substrate hydrolysis and a positive control (a lipase of known activity) to validate the assay setup and reagents.

  • Specificity: Be aware that some esterases may show activity towards this compound. The presence of detergents can also significantly inhibit or activate the enzyme, requiring careful optimization if they are present in the sample.[10]

  • Substrate Quality: The purity of this compound and the stability of the substrate emulsion are paramount for reproducible results. The emulsion should be prepared fresh daily.

Conclusion

The this compound lipase assay is a versatile and reliable method for quantifying the activity of lipolytic enzymes. The pH-stat method offers high precision and real-time kinetic data, making it ideal for detailed enzymatic characterization. For higher throughput needs, the colorimetric microplate assay provides a sensitive and robust alternative. By carefully selecting the appropriate method and incorporating proper controls, researchers can obtain accurate and reproducible data crucial for advancing drug development and biotechnological applications.

References

Application Notes & Protocols: Glycerol Trivalerate as a High-Performance Drug Delivery Vehicle for Hydrophobic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The formulation of hydrophobic active pharmaceutical ingredients (APIs) presents a persistent challenge in drug development, primarily due to their poor aqueous solubility, which often leads to low bioavailability. Lipid-based drug delivery systems (LBDDS) have emerged as a highly effective strategy to overcome these limitations. This guide provides an in-depth technical overview and detailed protocols for utilizing Glycerol Trivalerate (Trivalerin) as a versatile and biocompatible lipid excipient for the formulation of hydrophobic drugs. We will explore its physicochemical properties, formulation strategies into nanoemulsions and solid lipid nanoparticles (SLNs), and methodologies for comprehensive characterization and evaluation.

Introduction: The Rationale for this compound

This compound (GTV) is a triacylglycerol, an ester formed from glycerol and three molecules of valeric acid (pentanoic acid).[1][2] Its structure as a medium-chain triglyceride imparts unique properties that make it an excellent candidate for drug delivery.

Causality Behind Selection:

  • Enhanced Solubilization: The primary function of a lipid vehicle is to dissolve the hydrophobic API. GTV, with its ester groups and hydrocarbon chains, acts as an effective solvent for a wide range of lipophilic molecules, which is the first critical step in improving oral absorption.[1][3] The solubility of APIs in triglycerides is a key determinant of the success of LBDDS.[4]

  • Biocompatibility and Safety: Glycerol and valeric acid are endogenous substances, and triglycerides are generally recognized as safe (GRAS). Glycerol itself is a common pharmaceutical excipient with a well-established safety profile, contributing to the low toxicity of GTV-based systems.[5][6]

  • Emulsification Properties: GTV can act as the oil phase in emulsion-based formulations.[1] Its ability to form stable dispersions when combined with suitable surfactants is crucial for creating high-surface-area nanoparticles that enhance drug release and absorption.[1][3]

  • Metabolic Pathway: Like other triglycerides, GTV is expected to be hydrolyzed by gastrointestinal lipases into glycerol and valeric acid, which are then absorbed. The encapsulated drug is released during this digestive process, forming mixed micelles with bile salts and phospholipids, which facilitates its transport across the intestinal epithelium.

Physicochemical Properties of this compound

A thorough understanding of the excipient's properties is fundamental to rational formulation design.

PropertyValueSource
Chemical Name Propane-1,2,3-triyl trivalerate[7][8]
Synonyms Trivalerin, Glycerol tripentanoate[1][2][8]
CAS Number 620-68-8[1][2]
Molecular Formula C₁₈H₃₂O₆[1][2][7]
Molecular Weight 344.44 g/mol [1][7]
Physical Form Liquid at room temperature[1][7]
Density ~1.002 g/mL at 20 °C[1][7][9]
Refractive Index n20/D ~1.439[1][7]
Solubility Soluble in organic solvents; limited solubility in water[1]
Stability Stable under normal conditions; can hydrolyze at extreme pH/temperature[1]

General Experimental Workflow

The development of a GTV-based drug delivery system follows a logical progression from formulation to comprehensive evaluation. This workflow ensures that critical quality attributes are defined and tested at each stage.

GTV_Workflow formulation Formulation Development (Nanoemulsion / SLN) physicochem Physicochemical Characterization (Size, PDI, Zeta, EE%) formulation->physicochem Optimization Loop invitro_release In Vitro Drug Release (Dialysis Method) physicochem->invitro_release stability Stability Studies (ICH Conditions) physicochem->stability invitro_release->stability invivo In Vivo Evaluation (PK/PD Studies) stability->invivo

Caption: Overall workflow for developing and validating GTV-based drug carriers.

Formulation Protocols

Here we provide detailed, step-by-step protocols for two common types of lipid nanocarriers using GTV.

Protocol 1: Preparation of a GTV-Based Oil-in-Water (O/W) Nanoemulsion

Nanoemulsions are thermodynamically stable or kinetically stable liquid-in-liquid dispersions with droplet sizes typically in the range of 20-200 nm. They offer a large interfacial area for drug partitioning and absorption.[10][11]

Principle: This protocol uses a high-energy emulsification method (probe sonication) to break down the GTV oil phase containing the hydrophobic drug into nano-sized droplets, which are stabilized by a surfactant in an aqueous continuous phase.

Materials:

  • This compound (GTV)

  • Model Hydrophobic Drug (e.g., Paclitaxel, Fenofibrate)

  • Surfactant (e.g., Polysorbate 80, Lecithin)

  • Co-surfactant (optional, e.g., Propylene Glycol)[12]

  • Purified Water (Milli-Q or equivalent)

Equipment:

  • Analytical balance

  • Magnetic stirrer with heating plate

  • Probe sonicator

  • Vortex mixer

  • Glass vials

Step-by-Step Methodology:

  • Preparation of the Oil Phase:

    • Accurately weigh 100 mg of GTV into a 20 mL glass vial.

    • Accurately weigh 10 mg of the model hydrophobic drug and add it to the GTV.

    • Gently heat the mixture to 40-50 °C on a magnetic stirrer while stirring at 200 RPM until the drug is completely dissolved. This step is critical to ensure the drug is molecularly dispersed in the carrier, preventing crystallization.

  • Preparation of the Aqueous Phase:

    • In a separate beaker, weigh 200 mg of Polysorbate 80.

    • Add 8.7 mL of purified water to the surfactant.

    • Stir at 300 RPM until a clear, homogenous solution is formed.

  • Formation of the Coarse Emulsion:

    • Heat both the oil and aqueous phases to the same temperature (~45 °C). Maintaining equal temperatures minimizes thermal shock and improves emulsification efficiency.

    • Slowly add the oil phase drop-wise to the aqueous phase under continuous stirring (500 RPM).

    • Once the addition is complete, increase the stirring speed to 1000 RPM for 15 minutes to form a coarse pre-emulsion.

  • High-Energy Homogenization:

    • Place the beaker containing the coarse emulsion in an ice bath to prevent overheating during sonication.

    • Immerse the tip of the probe sonicator approximately 1 cm into the emulsion.

    • Sonicate at 40% amplitude for 5 minutes using a pulse mode (e.g., 10 seconds ON, 5 seconds OFF). The high-intensity ultrasonic waves create cavitation, which breaks down the large oil droplets into the nano-scale range. The pulse mode prevents excessive heat generation that could degrade the drug or destabilize the emulsion.

  • Final Product:

    • The resulting formulation should be a translucent or slightly bluish-white liquid, indicative of a nanoemulsion.

    • Store at 4 °C for further characterization.

Protocol 2: Preparation of GTV-Based Solid Lipid Nanoparticles (SLNs)

SLNs are colloidal carriers where the liquid lipid (oil) is replaced by a solid lipid, offering improved drug retention and the potential for controlled release.[13] Here, GTV is combined with a solid lipid to form the core matrix.

Principle: This method utilizes hot homogenization followed by ultrasonication. The lipids are melted, the drug is dissolved, and the mixture is emulsified at high temperature. Cooling the resulting nanoemulsion causes the lipid matrix to solidify, entrapping the drug within the solid core.

Materials:

  • This compound (GTV)

  • Solid Lipid (e.g., Glyceryl Monostearate, Stearic Acid)

  • Model Hydrophobic Drug

  • Surfactant (e.g., Pluronic F68, Poloxamer 188)

  • Purified Water

Equipment:

  • Water bath

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Probe sonicator

  • Magnetic stirrer with heating plate

Step-by-Step Methodology:

  • Preparation of the Lipid Phase:

    • Weigh 150 mg of Glyceryl Monostearate and 50 mg of GTV into a glass vial. The inclusion of liquid GTV within the solid lipid matrix can create imperfections in the crystal lattice, leading to higher drug loading capacity and preventing premature drug expulsion.

    • Add 10 mg of the model hydrophobic drug.

    • Heat the vial in a water bath to 75 °C (~10 °C above the melting point of the solid lipid) and stir until a clear, homogenous lipid melt is obtained.

  • Preparation of the Aqueous Phase:

    • In a separate beaker, dissolve 200 mg of Pluronic F68 in 9.6 mL of purified water.

    • Heat the aqueous phase to the same temperature (75 °C).

  • High-Shear Homogenization:

    • Add the hot lipid melt to the hot aqueous phase under high-shear homogenization at 10,000 RPM for 5 minutes. This step creates a hot pre-emulsion with micron-sized droplets.

  • Ultrasonication:

    • Immediately subject the hot pre-emulsion to probe sonication (40% amplitude, 5 minutes) while maintaining the temperature at 75 °C. This reduces the droplet size to the nanometer range.

  • Nanoparticle Formation and Cooling:

    • Transfer the resulting hot nanoemulsion to a beaker placed in an ice bath and stir gently with a magnetic stirrer.

    • Allow the formulation to cool to room temperature. As the lipid droplets cool below their melting point, they solidify into SLNs, entrapping the drug.

    • Store the final SLN dispersion at 4 °C.

Characterization of GTV-Based Nanocarriers

Proper characterization is essential to ensure the quality, stability, and performance of the formulation.

Particle Size, Polydispersity Index (PDI), and Zeta Potential

Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (particle size) and PDI, which indicates the width of the size distribution. Laser Doppler Anemometry measures the electrophoretic mobility to determine the zeta potential, an indicator of surface charge and colloidal stability.

Protocol:

  • Dilute the nanoparticle suspension (e.g., 1:100 v/v) with purified water to avoid multiple scattering effects.

  • Equilibrate the sample to 25 °C in the instrument.

  • Perform the measurement in triplicate using a DLS instrument (e.g., Malvern Zetasizer).

  • Interpretation: A particle size between 50-300 nm with a PDI < 0.3 is generally considered acceptable for drug delivery. A zeta potential of ±30 mV or greater suggests good physical stability due to electrostatic repulsion.

Encapsulation Efficiency (EE) and Drug Loading (DL)

Principle: EE% is the percentage of the initial drug that is successfully entrapped within the nanoparticles. It is determined by separating the free, unencapsulated drug from the nanoparticles and quantifying both.

Protocol (Ultrafiltration Method):

  • Place a known volume (e.g., 0.5 mL) of the nanoparticle formulation into an ultrafiltration centrifuge tube (e.g., Amicon® Ultra, 10 kDa MWCO).

  • Centrifuge at 5,000 x g for 20 minutes. The centrifugal force pushes the aqueous phase containing the free drug through the filter, while the nanoparticles are retained.

  • Carefully collect the filtrate, which contains the free drug.

  • Quantify the drug concentration in the filtrate using a validated analytical method (e.g., HPLC-UV, UV-Vis Spectroscopy).

  • Calculate EE% and DL% using the following equations:

    • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

    • DL (%) = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100

In Vitro Drug Release Studies

Studying the drug release profile is crucial for predicting the in vivo performance of the formulation.

Principle: A dialysis bag method is commonly used to study the release of a drug from nanoparticles.[14] The nanoparticle formulation is placed inside a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the passage of the released drug but retains the nanoparticles. The bag is immersed in a release medium, and the concentration of the drug in the medium is measured over time.[15]

Caption: Diagram of an in vitro drug release setup using the dialysis method.

Protocol:

  • Preparation: Pre-soak a dialysis membrane (e.g., 12-14 kDa MWCO) in the release medium for 30 minutes.

  • Loading: Pipette 2 mL of the GTV-nanoparticle formulation into the dialysis bag and securely clip both ends.

  • Immersion: Place the sealed bag into a beaker containing 100 mL of release medium (e.g., Phosphate Buffered Saline, pH 7.4, with 0.5% Tween 80 to maintain sink conditions for hydrophobic drugs).

  • Incubation: Place the beaker on a magnetic stirrer set to 100 RPM and maintain the temperature at 37 ± 0.5 °C.

  • Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium.

  • Replacement: Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed release medium to maintain a constant volume.

  • Analysis: Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., HPLC).

  • Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the release profile.

Considerations for In Vivo Evaluation

While in vitro tests are invaluable for formulation screening, in vivo studies are necessary to confirm bioavailability and efficacy.[16]

  • Animal Model Selection: The choice of animal model (e.g., rats, mice) should be relevant to the therapeutic indication.

  • Route of Administration: For oral delivery, formulations are typically administered via oral gavage.

  • Pharmacokinetic (PK) Studies: Blood samples are collected at various time points post-administration to determine key PK parameters like Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve). A significant increase in AUC for the GTV formulation compared to an unformulated drug suspension would demonstrate enhanced oral bioavailability.[17]

  • Pharmacodynamic (PD) / Efficacy Studies: In a disease model, the therapeutic effect of the GTV-formulated drug is compared to controls to assess its efficacy.

  • Toxicology: Preliminary toxicity studies should be conducted to ensure the safety of the formulation at the intended dose.[16] The liver is a key organ to monitor for potential toxicity from systemically circulated nanocarriers.[16]

Conclusion and Future Perspectives

This compound stands out as a highly promising, biocompatible, and effective lipid excipient for formulating hydrophobic drugs. Its ability to enhance solubility and form stable nanocarriers like nanoemulsions and SLNs directly addresses the core challenge of poor bioavailability. The protocols outlined in this guide provide a robust framework for researchers to develop and characterize GTV-based delivery systems. Future work may involve exploring GTV in other advanced systems like self-emulsifying drug delivery systems (SEDDS) or functionalizing the surface of GTV nanoparticles for targeted delivery.[12][18]

References

Application Note & Protocols: Formulation of Glycerol Trivalerate Nanoemulsions for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pharmaceutical landscape is increasingly challenged by the poor aqueous solubility of new chemical entities. It's estimated that over 40% of newly discovered drug candidates are poorly water-soluble, which significantly hampers their dissolution in gastrointestinal fluids and curtails their systemic bioavailability, often leading to the failure of otherwise potent therapeutic molecules.[1] Nanoemulsion-based drug delivery systems (NEDDS) have emerged as a leading strategy to overcome these hurdles. These systems are kinetically stable, isotropic colloidal dispersions of oil and water, stabilized by an interfacial film of surfactant and co-surfactant molecules, with droplet sizes typically ranging from 20 to 200 nm.[1][2]

This guide focuses on the use of Glycerol Trivalerate (also known as Trivalerin or Glyceryl Tripentanoate) as the core lipid phase for nanoemulsion formulations.[3][4] this compound (GTV) is a medium-chain triglyceride, an ester formed from glycerol and three molecules of valeric acid.[3] Its properties as a biocompatible emulsifier, solvent, and carrier make it an excellent candidate for encapsulating lipophilic active pharmaceutical ingredients (APIs).[3] The smaller droplet size of nanoemulsions provides an immense surface area, which can enhance drug solubilization, improve stability, increase permeation across biological membranes, and facilitate lymphatic transport, thereby boosting overall bioavailability.[1][5][6]

This document provides a comprehensive framework for researchers, scientists, and drug development professionals, detailing the foundational principles, component selection rationale, and step-by-step protocols for the successful formulation, characterization, and validation of this compound nanoemulsions.

Section 1: Foundational Principles & Component Selection

The rational design of a nanoemulsion is predicated on the synergistic interplay of its components. The selection of each excipient is a critical decision that dictates the formulation's stability, drug-loading capacity, and in vivo performance.

The Oil Phase: this compound (GTV)

The primary role of the oil phase is to act as a reservoir for the lipophilic API. The choice of oil is the first and most critical step, as the drug must be highly soluble in it to ensure it remains in a solubilized state within the droplets.[7]

  • Causality for Selection: this compound is a medium-chain triglyceride (MCT), which is often preferred over long-chain triglycerides (LCTs) like vegetable oils. MCTs generally exhibit a greater capacity to dissolve a wide range of lipophilic drugs.[7] Furthermore, GTV's inherent properties as an emulsifier can contribute to the overall stability of the formulation.[3] Its established use in pharmaceutical and food applications underscores its favorable safety profile.[3][8]

The Surfactant System (Surfactant & Co-surfactant)

The surfactant and co-surfactant form a stabilizing film at the oil-water interface, reducing the interfacial tension to an ultra-low value, which is necessary for the spontaneous or low-energy formation of nano-sized droplets.[9][10]

  • Expert Insight on Surfactants: The selection is governed by the Hydrophilic-Lipophilic Balance (HLB) value . To form an oil-in-water (o/w) nanoemulsion, surfactants with a high HLB value (typically >10) are required.[7] This ensures the surfactant is preferentially soluble in the continuous aqueous phase, promoting the curvature of the interfacial film around the oil droplets. Non-ionic surfactants like polysorbates (Tweens) and polyoxyl castor oils (Cremophors) are widely used due to their high HLB values and excellent biocompatibility.[7][9]

  • Expert Insight on Co-surfactants: Co-surfactants, such as short-chain alcohols (e.g., ethanol, propylene glycol, Transcutol®), are amphiphilic molecules that partition between the oil and aqueous phases.[7] Their primary function is to increase the fluidity and flexibility of the surfactant film at the interface. This increased mobility allows the interfacial film to accommodate changes in curvature more easily, expanding the nanoemulsion region in the phase diagram and often reducing the total amount of surfactant needed, which can mitigate potential toxicity concerns.[7][11]

Component Example Typical HLB Value Primary Function
Surfactant Tween 80 (Polysorbate 80)15.0Primary Emulsifier
Tween 20 (Polysorbate 20)16.7Primary Emulsifier
Cremophor® EL12-14Primary Emulsifier
Labrasol®14Primary Emulsifier, Solubilizer
Co-surfactant Transcutol® P~4.2Interfacial Fluidizer, Co-solvent
Propylene Glycol-Co-solvent, Humectant
Ethanol-Co-solvent, Penetration Enhancer
The Aqueous Phase

The continuous phase is typically purified water or a suitable buffer (e.g., phosphate buffer) to maintain a desired pH. In some advanced formulations, glycerol may be added to the aqueous phase.[12] This can serve multiple purposes: acting as a co-solvent, enhancing stability by increasing viscosity and reducing droplet collision frequency, and serving as a tonicity-adjusting agent for parenteral formulations.[13][14][15]

Caption: Molecular arrangement within a GTV nanoemulsion droplet.

Section 2: Pre-Formulation Studies: A Self-Validating System

A robust pre-formulation strategy is essential for building a self-validating system. These initial studies de-risk the development process by ensuring component compatibility and identifying the optimal concentration ranges for creating a stable nanoemulsion, thereby preventing downstream failures.

Protocol: API Solubility Studies

Causality: The ability of the nanoemulsion to keep the drug solubilized, especially upon dilution in the gastrointestinal tract, is dictated by the drug's solubility in the individual components.[7] If the drug has low solubility in the oil phase, it may precipitate out, negating the benefits of the formulation.

Methodology:

  • Add an excess amount of the API to 2 mL of each selected vehicle (GTV, various surfactants, and co-surfactants) in separate sealed vials.

  • Place the vials in an isothermal shaker at a constant temperature (e.g., 25°C or 37°C) for 48-72 hours to reach equilibrium.

  • After equilibration, centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved API.

  • Carefully collect the supernatant and dilute it with a suitable solvent (e.g., methanol, acetonitrile).

  • Quantify the concentration of the dissolved API using a validated analytical method such as UV-Vis Spectroscopy or HPLC.

Example API: Drug 'X' Solubility (mg/mL) at 25°C
This compound (GTV)85.2 ± 4.1
Tween 8040.5 ± 2.3
Transcutol® P150.8 ± 7.5
Propylene Glycol25.1 ± 1.9
Water< 0.01

Interpretation: Based on these hypothetical results, GTV is an excellent choice for the oil phase due to its high solubilizing capacity for Drug 'X'.

Protocol: Construction of Pseudo-Ternary Phase Diagrams

Causality: A pseudo-ternary phase diagram is a critical tool used to map the different phases (e.g., nanoemulsion, coarse emulsion, gel) formed at various concentrations of oil, surfactant/co-surfactant mix (Smix), and water. This allows for the precise identification of the concentration ranges that spontaneously yield a stable, single-phase nanoemulsion.[7]

Methodology (Aqueous Titration Method):

  • Prepare Smix: Blend the chosen surfactant and co-surfactant at various fixed weight ratios (e.g., 1:1, 2:1, 3:1). The causality here is to find the ratio that provides the largest stable nanoemulsion region.

  • Prepare Oil/Smix Blends: For each Smix ratio, prepare a series of blends with the oil phase (GTV) at different weight ratios (e.g., 1:9, 2:8, 3:7, ... 9:1).

  • Titration: Place a known amount of each Oil/Smix blend in a small beaker. Titrate this mixture dropwise with the aqueous phase (water or buffer) under gentle magnetic stirring at a constant temperature.

  • Observation: After each addition, allow the system to equilibrate. Visually inspect the sample for transparency and homogeneity. A clear or slightly bluish, transparent, and easily flowable liquid indicates the formation of a nanoemulsion. Turbidity indicates the formation of a coarse emulsion.

  • Plotting: Plot the concentrations of oil, Smix, and water on a ternary phase diagram for each point where a nanoemulsion is formed. The area enclosed by these points represents the nanoemulsion existence region.

Caption: Workflow for constructing a pseudo-ternary phase diagram.

Section 3: Formulation Protocols

The method chosen to prepare the nanoemulsion depends on the system's thermodynamic properties and available equipment. High-energy methods are universally applicable, while low-energy methods are suitable for systems that can form nanoemulsions spontaneously or with minimal energy input.[9]

Protocol: High-Energy Emulsification (High-Pressure Homogenization)

Causality: This method uses intense mechanical forces (cavitation, shear, and turbulence) to break down coarse emulsion droplets into the nano-size range. It is highly effective for producing nanoemulsions with a very narrow and uniform particle size distribution.

Methodology:

  • Prepare Phases: Dissolve the API in the GTV oil phase (Organic Phase). Separately, dissolve the surfactant and co-surfactant in the aqueous phase.

  • Create Pre-emulsion: Add the organic phase to the aqueous phase while mixing with a standard high-shear mixer (e.g., rotor-stator homogenizer) for 5-10 minutes to form a coarse pre-emulsion.

  • Homogenization: Pass the pre-emulsion through a high-pressure homogenizer.

    • Operating Parameters: Set the pressure (e.g., 500-1500 bar) and the number of cycles (e.g., 3-7 cycles). These parameters must be optimized to achieve the desired droplet size without causing over-processing.

  • Cooling: Collect the resulting nanoemulsion in a beaker placed in an ice bath to dissipate the heat generated during homogenization, which could otherwise degrade the API or destabilize the emulsion.

Protocol: Low-Energy Emulsification (Spontaneous Emulsification)

Causality: This method leverages the spontaneous formation of droplets when a solvent-containing organic phase is introduced into an aqueous phase where it is miscible. The rapid diffusion of the solvent from the organic to the aqueous phase creates interfacial turbulence, leading to the formation of fine oil droplets.[16]

Methodology:

  • Prepare Organic Phase: Dissolve the API, GTV, and surfactant in a water-miscible organic solvent like ethanol or acetone.

  • Prepare Aqueous Phase: Prepare the aqueous phase, which may contain a hydrophilic co-surfactant.

  • Emulsification: Inject the organic phase into the aqueous phase at a controlled rate under gentle magnetic stirring. A nanoemulsion should form spontaneously.

  • Solvent Removal: Remove the organic solvent from the formulation using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).

  • Volume Adjustment: Adjust the final volume with the aqueous phase to achieve the target concentrations.

Caption: Comparison of High-Energy and Low-Energy formulation workflows.

Section 4: Characterization & Quality Control

Thorough characterization is non-negotiable for ensuring the safety, stability, and efficacy of the nanoemulsion formulation. Each test validates a critical quality attribute (CQA).

CQA Parameter Methodology Typical Specification Rationale for Control
Particle Size Droplet DiameterDynamic Light Scattering (DLS)20 - 200 nmAffects stability, absorption, and bioavailability.
Uniformity Polydispersity Index (PDI)Dynamic Light Scattering (DLS)< 0.3Indicates a narrow, homogenous size distribution.
Stability Zeta PotentialElectrophoretic Light Scattering> |±30 mV|Predicts long-term stability against droplet aggregation.
Morphology Droplet ShapeTransmission Electron Microscopy (TEM)SphericalConfirms nano-droplet formation and uniformity.
API Content Entrapment Efficiency (EE%)Ultracentrifugation / HPLC> 95%Ensures efficient API encapsulation.
Drug Loading (DL%)Ultracentrifugation / HPLCVaries by APIDefines the amount of drug per unit weight of the nanoemulsion.
Release Profile In Vitro ReleaseDialysis Bag MethodVaries (e.g., >80% in 24h)Predicts in vivo drug release behavior.
Physical Stability Phase SeparationCentrifugation, Freeze-Thaw CyclesNo separation or crackingEnsures robustness during storage and transport.[7]
Protocol: In Vitro Drug Release Study

Causality: This assay simulates the release of the API from the nanoemulsion into the systemic circulation or gastrointestinal fluid. The release profile is crucial for predicting the in vivo pharmacokinetic profile (e.g., sustained vs. immediate release).[17]

Methodology (Dialysis Bag Method):

  • Preparation: Hydrate a dialysis membrane (with a specific molecular weight cut-off, e.g., 12 kDa) according to the manufacturer's instructions.

  • Loading: Accurately measure a volume of the GTV nanoemulsion (e.g., 1 mL) and place it inside the dialysis bag. Securely seal both ends.

  • Release Medium: Suspend the sealed bag in a beaker containing a known volume (e.g., 100 mL) of a release medium (e.g., Phosphate Buffered Saline pH 7.4, potentially with a small amount of Tween 80 to maintain sink conditions). Place the beaker on a magnetic stirrer at a constant speed and temperature (37°C).

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.

  • Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.

  • Analysis: Analyze the collected samples for API concentration using a validated analytical method (UV-Vis or HPLC).

  • Calculation: Calculate the cumulative percentage of drug released over time. The data can be fitted to various kinetic models (e.g., Higuchi, Korsmeyer-Peppas) to elucidate the release mechanism (e.g., diffusion-controlled).[18]

Section 5: Mechanism of Bioavailability Enhancement

The efficacy of a GTV nanoemulsion as a drug delivery system stems from its ability to navigate and overcome multiple physiological barriers, ultimately enhancing the systemic absorption of the encapsulated drug.

  • Increased Surface Area: The nano-scale size of the droplets provides a vast interfacial area for the dissolution of the drug in the GI tract.[2]

  • Enhanced Permeation: The surfactants and co-surfactants used in the formulation can act as permeation enhancers, transiently and reversibly fluidizing the lipid bilayers of the intestinal epithelium, thereby facilitating transcellular and paracellular drug transport.[19]

  • Protection from Degradation: The oily GTV core protects the encapsulated API from enzymatic and pH-mediated degradation within the harsh environment of the GI tract.[5]

  • Lymphatic Uptake: A key advantage of lipid-based formulations like nanoemulsions is their ability to promote lymphatic transport. The absorbed lipids are re-assembled into chylomicrons by enterocytes and transported via the intestinal lymphatic system, bypassing the hepatic first-pass metabolism in the liver. This is particularly beneficial for drugs that are extensively metabolized by the liver.[6]

Absorption_Pathway cluster_portal Portal Circulation cluster_lymph Lymphatic Pathway Oral Oral Administration of GTV Nanoemulsion GI Dispersion in GI Tract Oral->GI Protect Drug Protected from Degradation GI->Protect Solubilize Maintained in Solubilized State GI->Solubilize Entero Interaction with Enterocytes (Intestinal Wall) Solubilize->Entero Permeate Enhanced Permeation (Surfactant Effect) Entero->Permeate PortalVein Portal Vein Permeate->PortalVein Some Absorption Chylo Chylomicron Formation Permeate->Chylo Primary Lipid Absorption Liver Liver (First-Pass Metabolism) PortalVein->Liver Systemic Systemic Circulation Liver->Systemic Lymph Lymphatic Vessels Bypass Bypasses Liver Lymph->Bypass Bypass->Systemic

Caption: Absorption pathways for a drug delivered via GTV nanoemulsion.

Conclusion

This compound serves as an exemplary oil phase for the development of nanoemulsions designed to enhance the delivery of poorly soluble drugs. Its favorable biocompatibility, safety profile, and high solubilizing capacity make it a valuable excipient for modern pharmaceutical formulations. By following a systematic approach encompassing rational component selection, thorough pre-formulation screening, optimized preparation protocols, and comprehensive characterization, researchers can successfully develop robust and effective GTV nanoemulsions. This advanced drug delivery platform holds significant promise for improving the therapeutic efficacy of a wide range of challenging APIs, ultimately translating potent molecules into viable medicines.

References

"Glycerol trivalerate" quantification in biological samples using GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Robust Quantification of Glycerol Trivalerate in Biological Samples using Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This document provides a comprehensive, field-proven methodology for the quantitative analysis of this compound (GTV) in biological matrices, specifically plasma and serum, using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a triglyceride of valeric acid, is a compound of increasing interest in metabolic research and as a potential therapeutic agent. Accurate quantification in complex biological samples is essential for pharmacokinetic, toxicokinetic, and biomarker studies. This guide details a complete workflow, from sample preparation using liquid-liquid extraction (LLE) to optimized GC-MS analysis and full method validation according to regulatory standards. The causality behind critical experimental choices is explained to empower researchers to adapt and troubleshoot the method effectively.

Principle of the Method

The accurate measurement of a moderately high molecular weight, non-volatile compound like this compound from a complex biological matrix presents several analytical challenges, including potential for low recovery and matrix interference.[1][2] This protocol overcomes these challenges through a systematic workflow:

  • Sample Fortification: Biological samples (plasma, serum), calibrators, and quality controls (QCs) are fortified with a structurally similar internal standard (IS) that is not endogenously present. This is a critical step for ensuring accuracy and precision by correcting for variability during sample preparation and injection.[3][4]

  • Protein Precipitation & Liquid-Liquid Extraction (LLE): Proteins are first precipitated with isopropanol. Subsequently, GTV and the IS are extracted from the aqueous matrix into a nonpolar organic solvent (hexane). This LLE step efficiently isolates the lipids of interest from water-soluble components and precipitated proteins.[5]

  • Concentration: The organic extract is evaporated to dryness under a gentle stream of nitrogen. This step concentrates the analytes, thereby increasing the method's sensitivity.

  • Reconstitution & GC-MS Analysis: The dried residue is reconstituted in a small volume of an appropriate solvent (e.g., ethyl acetate) and injected into the GC-MS system. The high temperature required for the analysis of triglycerides necessitates a robust GC setup.[6] Quantification is achieved using electron ionization (EI) and operating the mass spectrometer in Selected Ion Monitoring (SIM) mode for maximum sensitivity and selectivity.[7][8]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Quantification Sample 1. Plasma/Serum Sample (Calibrator, QC, or Unknown) Spike 2. Spike with Internal Standard (e.g., Triheptadecanoin) Sample->Spike Extract 3. Add Isopropanol & Hexane (Precipitate Protein & Extract Lipids) Spike->Extract Vortex 4. Vortex & Centrifuge Extract->Vortex Separate 5. Collect Organic Layer (Hexane) Vortex->Separate Dry 6. Evaporate to Dryness (Nitrogen Stream) Separate->Dry Reconstitute 7. Reconstitute in Ethyl Acetate Dry->Reconstitute Inject 8. Inject into GC-MS Reconstitute->Inject Acquire 9. Acquire Data (SIM Mode) Inject->Acquire Integrate 10. Integrate Peak Areas (Analyte & IS) Acquire->Integrate Calibrate 11. Generate Calibration Curve (Peak Area Ratio vs. Conc.) Integrate->Calibrate Calculate 12. Calculate Concentration in Unknown Samples Calibrate->Calculate GTV_Fragmentation GTV This compound (M+ at m/z 344.4) Fragment Key Fragment Ion [M - C₅H₉O₂]⁺ (m/z 243.2) GTV->Fragment EI Fragmentation Loss Loss of a Valerate Radical (-101.2 Da)

References

"Glycerol trivalerate" in vivo administration protocol for mouse models

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the In Vivo Administration of Glycerol Trivalerate in Mouse Models

Authored by Gemini, Senior Application Scientist

This document provides a comprehensive guide for the formulation and in vivo administration of this compound (GTV) to mouse models. It is intended for researchers in pharmacology, toxicology, and drug development. This guide moves beyond a simple recitation of steps to explain the scientific rationale behind protocol design, ensuring experimental success and reproducibility.

Scientific Foundation: Understanding this compound (GTV)

This compound (CAS: 620-68-8), also known as tripentanoin or trivalerin, is a triglyceride synthesized from a glycerol backbone and three molecules of valeric acid (pentanoic acid)[1][2]. In biomedical research, its primary significance lies in its role as a prodrug . Following administration, endogenous lipases hydrolyze GTV, releasing glycerol and three molecules of valeric acid into circulation.

Valeric acid is a short-chain fatty acid and the compound of interest in many studies. For instance, it is investigated for its potential as a histone deacetylase (HDAC) inhibitor, a mechanism shared with the structurally similar and well-known drug, valproic acid[3][4]. Using GTV as a delivery vehicle provides a method for sustained release of valeric acid.

The Metabolic Journey of GTV

Understanding the metabolic fate of GTV is critical for experimental design, particularly for choosing the administration route and interpreting results. The process is a two-stage enzymatic cascade.

  • Stage 1: Lipolysis. Upon entering the circulatory system or gastrointestinal tract, ubiquitous lipase enzymes cleave the ester bonds of the GTV molecule.

  • Stage 2: Metabolite Utilization. The hydrolysis yields two distinct products:

    • Glycerol: Enters central carbon metabolism, where it can be used for glycolysis or gluconeogenesis[5][6].

    • Valeric Acid: As a fatty acid, it undergoes mitochondrial β-oxidation to produce acetyl-CoA, which then enters the Krebs cycle[7]. It is this molecule that typically exerts the primary pharmacological effect.

The following diagram illustrates this metabolic conversion.

GTV_Metabolism cluster_absorption Administration & Absorption cluster_circulation Systemic Circulation / Target Tissue cluster_metabolism Cellular Metabolism GTV This compound (Administered Prodrug) Lipases Lipases GTV->Lipases Hydrolysis Glycerol Glycerol Lipases->Glycerol ValericAcid Valeric Acid (x3) (Active Moiety) Lipases->ValericAcid Glycolysis Glycolysis / Gluconeogenesis Glycerol->Glycolysis BetaOx Mitochondrial β-Oxidation ValericAcid->BetaOx Krebs Krebs Cycle (TCA Cycle) BetaOx->Krebs Acetyl-CoA

Caption: Metabolic pathway of this compound after in vivo administration.

Pre-Clinical Formulation & Dose Preparation

The success of any in vivo study begins with a stable, homogenous, and safe formulation. Given that GTV is a lipophilic triglyceride, it is insoluble in aqueous solutions.

Vehicle Selection: The Causality Behind the Choice

The choice of vehicle is paramount and must ensure solubility of GTV while being non-toxic to the animal.

  • Rationale for Oil-Based Vehicles: Oils are the standard choice for lipophilic compounds. They are well-tolerated orally and serve as a suitable solvent for triglycerides like GTV.

  • Recommended Vehicles:

    • Corn Oil / Soybean Oil: Widely used, generally inert, and cost-effective.

    • Medium-Chain Triglycerides (MCTs): A purified mixture of triglycerides. While effective, caution is warranted for intraperitoneal administration, as high doses can cause dose-dependent toxicity and inflammation[8]. For this reason, corn oil is often preferred for IP routes unless MCTs are specifically required by the experimental design.

  • Formulation pH: The pH of the final formulation should be kept within a range of 5 to 9 to minimize irritation[9][10]. Since GTV is neutral and administered in an oil vehicle, pH adjustment is typically not necessary.

Dose Calculation and Formulation

Accurate dosing is essential for reproducibility and animal welfare.

Step 1: Determine the Target Dose (mg/kg) The dose will be study-dependent. Review existing literature for similar compounds or conduct a dose-ranging study. For safety, note that the oral LD50 of glycerol in mice is very high, in the range of 4,090 to over 37,000 mg/kg, indicating low acute toxicity of the glycerol backbone[11][12].

Step 2: Calculate the Required Mass of GTV Mass of GTV (mg) = Target Dose (mg/kg) * Animal Weight (kg)

Step 3: Determine the Dosing Volume The maximum recommended dosing volume depends on the administration route. Sticking to these limits is crucial to avoid animal distress and adverse events[9].

RouteMaximum Volume (Mouse)Rationale & Notes
Oral Gavage 10 mL/kg (up to 20 mL/kg possible)Exceeding this can cause regurgitation or aspiration. 10 mL/kg is a standard, safe volume[9][13].
Intraperitoneal (IP) 10 mL/kgHigher volumes can cause discomfort and pressure on internal organs. For oil-based vehicles, lower volumes (e.g., 5 mL/kg) are often better tolerated.

Step 4: Calculate the Final Concentration and Prepare the Formulation Concentration (mg/mL) = Mass of GTV (mg) / Dosing Volume (mL)

Example Calculation:

  • Animal: 25 g (0.025 kg) mouse

  • Target Dose: 100 mg/kg

  • Route: Oral Gavage

  • Dosing Volume: 10 mL/kg

  • Mass of GTV: 100 mg/kg * 0.025 kg = 2.5 mg

  • Dosing Volume: 10 mL/kg * 0.025 kg = 0.25 mL

  • Concentration: 2.5 mg / 0.25 mL = 10 mg/mL

To prepare a stock for multiple animals, scale the calculation accordingly. Gently warm the vehicle (e.g., to 37°C) to aid dissolution and vortex thoroughly to ensure a homogenous solution.

Administration Protocols

The choice of administration route significantly impacts the pharmacokinetic profile of the released valeric acid. The following workflow provides a general overview of the process.

GTV_Workflow prep 1. Dose Calculation & Formulation Preparation animal_prep 2. Animal Preparation (Weighing, Acclimation) prep->animal_prep route_decision 3. Select Route animal_prep->route_decision gavage 4a. Oral Gavage Administration route_decision->gavage Oral Delivery ip 4b. Intraperitoneal (IP) Administration route_decision->ip Systemic (Bypass GI) monitor 5. Post-Administration Monitoring gavage->monitor ip->monitor endpoint 6. Sample Collection & Endpoint Analysis monitor->endpoint

Caption: General experimental workflow for GTV administration in mouse models.

Protocol: Oral Gavage (PO)

This method is common for mimicking human oral drug intake but requires significant technical skill to avoid causing stress or injury[14][15].

  • Scientific Rationale: Oral administration subjects the compound to first-pass metabolism in the gut and liver. For GTV, this is less of a concern as hydrolysis by gut and liver lipases is part of the intended activation pathway.

Materials:

  • GTV formulation

  • Appropriate sized oral gavage needle (20-22 gauge, 1.5-inch, with a ball tip for mice)

  • 1 mL syringe

  • Animal scale

Step-by-Step Procedure:

  • Animal Restraint: Firmly grasp the mouse by the scruff of the neck to immobilize the head and prevent biting. The body should be supported, and the head and neck extended in a straight line. Proper restraint is the most critical factor for success.

  • Needle Insertion: Gently insert the gavage needle into the mouth, slightly off-center to avoid the trachea. Advance the needle along the roof of the mouth towards the esophagus.

  • Confirm Placement: The animal should swallow as the needle passes into the esophagus. You should not feel any bumps (tracheal rings) as you advance the needle. If the animal coughs or struggles excessively, withdraw immediately.

  • Administer Dose: Once the needle is in the stomach (the hub will be near the mouth), depress the syringe plunger slowly and steadily to deliver the formulation.

  • Withdrawal: Smoothly withdraw the needle in a single motion.

  • Monitoring: Return the mouse to its cage and monitor for at least 15-30 minutes for any signs of respiratory distress (indicating accidental tracheal administration) or adverse reaction.

Protocol: Intraperitoneal (IP) Injection

This route allows for rapid systemic absorption, bypassing the gastrointestinal tract and first-pass metabolism.

  • Scientific Rationale: IP injection delivers GTV to the peritoneal cavity, where it is absorbed into the portal circulation. This route can lead to higher and faster peak plasma concentrations of metabolites compared to oral gavage. However, it can also cause localized inflammation if the substance is an irritant[16][17].

Materials:

  • GTV formulation

  • 25-27 gauge needle

  • 1 mL syringe

  • Animal scale

Step-by-Step Procedure:

  • Animal Restraint: Grasp the mouse by the scruff and turn it over to expose the abdomen. Tilt the head downwards at a slight angle. This causes the abdominal organs to shift cranially, creating a safer injection space in the lower abdomen.

  • Identify Injection Site: Locate the injection site in the lower right or left quadrant of the abdomen. Avoid the midline to prevent puncturing the urinary bladder or major blood vessels.

  • Needle Insertion: Insert the needle at a 15-30 degree angle, bevel up. You should feel a slight "pop" as the needle penetrates the peritoneum.

  • Aspirate: Gently pull back on the syringe plunger. If you see blood (vessel) or a yellow fluid (urine), withdraw the needle and inject in a different spot with a fresh needle.

  • Administer Dose: If aspiration is clear, inject the formulation slowly and steadily.

  • Withdrawal: Remove the needle and return the mouse to its cage.

  • Monitoring: Observe the animal for signs of pain (e.g., writhing, licking the injection site) or distress.

Post-Administration: Monitoring and Considerations

Careful observation after administration is crucial for both animal welfare and data integrity.

ParameterObservation / ActionRationale
General Health Monitor for changes in posture, activity, grooming, and food/water intake.Deviations from normal behavior can indicate an adverse reaction to the compound or the procedure.
Body Weight Record body weight daily.Significant weight loss can be a sign of toxicity or distress[8].
Injection Site (IP) Check for swelling, redness, or signs of irritation.Local inflammation can be a side effect of IP injections, especially with oil-based vehicles[17].
Pharmacokinetic Sampling Collect blood samples at predetermined time points (e.g., via tail vein) to measure plasma concentrations of valeric acid.This is essential for determining the Cmax, Tmax, and AUC to understand the drug's absorption and clearance profile.

References

Glycerol Trivalerate: A Prodrug Strategy for Enhanced Valeric Acid Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Authored by: Senior Application Scientist, Drug Metabolism and Pharmacokinetics

Introduction: The Rationale for a Prodrug Approach

Valeric acid, a five-carbon short-chain fatty acid (SCFA), is an emerging therapeutic agent with significant potential across a spectrum of diseases. Produced by gut microbiota, it has demonstrated anti-inflammatory, neuroprotective, and anti-cancer properties in preclinical models.[1][2] Its therapeutic applications are being explored for neurodegenerative diseases like Parkinson's and Alzheimer's, metabolic syndromes, and even as an adjunct in cancer therapy due to its role as a histone deacetylase (HDAC) inhibitor.[1][2][3][4]

However, the clinical translation of valeric acid is hampered by its poor pharmacokinetic profile.[5][6] Like other SCFAs, it is rapidly metabolized and cleared from circulation, leading to low bioavailability and limited distribution to target tissues.[7] This necessitates the administration of high doses, which can lead to adverse effects. To overcome these limitations, a prodrug strategy is an effective approach. Prodrugs are inactive compounds that are metabolized in vivo to release the active parent drug, thereby improving its pharmacokinetic and pharmacodynamic properties.[8][9]

Glycerol trivalerate, also known as trivalerin, is a triglyceride prodrug of valeric acid. It is composed of a glycerol backbone esterified with three molecules of valeric acid.[10][11][12] This design leverages the body's natural lipid absorption and metabolism pathways. Endogenous lipases, such as pancreatic and gastric lipases, are expected to hydrolyze the ester bonds of this compound, releasing valeric acid and glycerol into circulation.[13][14][15] This strategy aims to improve the systemic exposure and targeted delivery of valeric acid.

This document provides a comprehensive guide for researchers on the synthesis, characterization, and evaluation of this compound as a prodrug for valeric acid delivery.

I. Synthesis and Characterization of this compound

The synthesis of this compound is typically achieved through the esterification of glycerol with valeric acid.[10] Both chemical and enzymatic methods can be employed.

Protocol 1: Chemical Synthesis of this compound

This protocol describes a straightforward batch process for synthesizing this compound.

Materials:

  • Glycerol (≥99.5%)

  • Valeric acid (≥99%)

  • Toluene

  • Dean-Stark apparatus

  • Round-bottom flask

  • Heating mantle with magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (HPLC grade)

Procedure:

  • Set up a Dean-Stark apparatus with a round-bottom flask and a condenser.

  • To the flask, add glycerol (1 molar equivalent) and valeric acid (3.3 molar equivalents).

  • Add toluene to the flask to facilitate the azeotropic removal of water.

  • Heat the reaction mixture to reflux (approximately 150-200°C) with vigorous stirring.[10]

  • Monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction is complete when no more water is collected.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the toluene using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to obtain pure this compound.

Protocol 2: Enzymatic Synthesis of this compound

Enzymatic synthesis offers a greener alternative with higher selectivity and milder reaction conditions.[16][17] Lipases are commonly used for this esterification.[13][18]

Materials:

  • Glycerol (≥99.5%)

  • Vinyl valerate

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • 2-methyl-2-butanol (tert-amyl alcohol)

  • Molecular sieves (3Å)

  • Orbital shaker incubator

Procedure:

  • In a screw-capped vial, dissolve glycerol (1 molar equivalent) and vinyl valerate (3 molar equivalents) in 2-methyl-2-butanol.

  • Add immobilized lipase (e.g., Novozym 435) to the reaction mixture.

  • Add activated molecular sieves to remove the by-product, vinyl alcohol, and drive the reaction forward.

  • Incubate the reaction mixture in an orbital shaker at a controlled temperature (e.g., 60°C) for 24-72 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, filter off the immobilized enzyme and molecular sieves.

  • Evaporate the solvent under reduced pressure.

  • Purify the product using silica gel column chromatography as described in Protocol 1.

Workflow for Synthesis and Purification of this compound

G cluster_synthesis Synthesis cluster_purification Purification Reactants Glycerol + Valeric Acid Reaction Esterification (Chemical or Enzymatic) Reactants->Reaction Crude Product Crude Glycerol Trivalerate Reaction->Crude Product Chromatography Silica Gel Column Chromatography Crude Product->Chromatography Pure Product Pure Glycerol Trivalerate Chromatography->Pure Product G This compound This compound Valeric Acid Valeric Acid This compound->Valeric Acid Hydrolysis Glycerol Glycerol This compound->Glycerol Hydrolysis Lipases Pancreatic/Gastric Lipases Lipases->this compound catalyzes G Animal Dosing Oral Administration of This compound or Valeric Acid to Rodents Blood Sampling Serial Blood Collection at Timed Intervals Animal Dosing->Blood Sampling Plasma Preparation Centrifugation to Obtain Plasma Blood Sampling->Plasma Preparation Sample Analysis LC-MS/MS Quantification of Valeric Acid Plasma Preparation->Sample Analysis Data Analysis Pharmacokinetic Parameter Calculation (AUC, Cmax, Tmax) Sample Analysis->Data Analysis Conclusion Comparison of PK Profiles Data Analysis->Conclusion

References

Application Notes & Protocols: Glycerol Trivalerate as a Bio-based Plasticizer for Biodegradable Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of glycerol trivalerate (GTV) as a sustainable, bio-based plasticizer in biodegradable polymer research. These notes detail the underlying scientific principles, experimental protocols, and characterization techniques essential for the successful formulation and evaluation of GTV-plasticized biopolymers such as polylactic acid (PLA) and polyhydroxyalkanoates (PHAs). The content herein is structured to provide both foundational knowledge and actionable methodologies, fostering innovation in the development of flexible, durable, and environmentally benign materials.

Introduction: The Imperative for Green Plasticizers

The increasing environmental impact of petroleum-based plastics has catalyzed a paradigm shift towards biodegradable polymers derived from renewable resources. However, many biopolymers, such as polylactic acid (PLA), exhibit inherent brittleness, which limits their application in flexible packaging, biomedical devices, and agriculture. Plasticizers are essential additives that enhance the flexibility, processability, and toughness of these materials. Traditional phthalate-based plasticizers are facing regulatory scrutiny due to their toxicity and environmental persistence. This has created a critical need for "green" plasticizers that are bio-based, biodegradable, and non-toxic.

This compound (GTV), a triacylglycerol formed from the esterification of glycerol with valeric acid, has emerged as a promising bio-based plasticizer.[1][2] Its molecular structure, comprising a glycerol backbone and three medium-chain fatty acid esters, imparts properties that make it highly effective in modifying polymer matrices.[3] This guide explores the scientific basis for GTV's function and provides detailed protocols for its application and characterization in biodegradable polymer systems.

Scientific Principles: Mechanism of Plasticization

The primary function of a plasticizer is to reduce the intermolecular forces between polymer chains, thereby increasing segmental mobility and flexibility.[1] GTV achieves this through a well-understood mechanism:

  • Intermolecular Spacing: The GTV molecules interpose themselves between the long polymer chains (e.g., PLA or PHA). This increases the free volume within the polymer matrix.

  • Disruption of Polymer-Polymer Interactions: The ester groups of GTV can form secondary interactions (e.g., dipole-dipole) with the polymer chains, disrupting the strong, rigidity-inducing forces between them.

  • Lowering the Glass Transition Temperature (Tg): The increased segmental mobility of the polymer chains results in a significant decrease in the glass transition temperature (Tg). Below its Tg, a polymer is rigid and glassy; above it, the polymer becomes rubbery and flexible. The extent of Tg reduction is a key indicator of plasticizer efficiency.

The effectiveness of GTV is rooted in its chemical structure. The valerate ester chains provide sufficient steric hindrance to separate polymer chains, while the overall molecular size and polarity ensure good compatibility with common biodegradable polyesters.[3]

Diagram: Mechanism of this compound Plasticization

PlasticizationMechanism P1 Polymer Chain P2 Polymer Chain P3 Polymer Chain GTV1 GTV P2->GTV1 + Glycerol Trivalerate (GTV) P4 Polymer Chain P5 Polymer Chain GTV2 GTV P6 Polymer Chain caption GTV molecules increase the spacing between polymer chains, reducing rigidity.

Caption: GTV molecules increase the spacing between polymer chains, reducing rigidity.

Material and Synthesis Overview

Properties of this compound

A thorough understanding of GTV's physical and chemical properties is crucial for its effective application.

PropertyValueReference
Chemical Formula C₁₈H₃₂O₆[3]
Molecular Weight 344.44 g/mol [3]
Appearance Colorless to pale yellow liquid[1]
Density Approx. 1.002 g/mL at 20°C[1]
Boiling Point 386.9 ± 9.0 °C (predicted)[1]
Biocompatibility Generally considered biocompatible and biodegradable[3]
Synthesis of this compound

While commercially available, understanding the synthesis of GTV provides insight into its purity and potential byproducts. The most common method is the direct esterification of glycerol with valeric acid, typically in the presence of an acid catalyst.[1][2]

Reaction: Glycerol + 3 Valeric Acid ⇌ this compound + 3 Water

The reaction is driven to completion by removing water, often through azeotropic distillation.[1] For research applications, it is critical to use high-purity GTV to avoid unintended effects from residual reactants or catalysts.

Experimental Protocols

This section provides step-by-step methodologies for preparing and characterizing GTV-plasticized biodegradable polymers.

Protocol: Preparation of Plasticized Polymer Films via Solvent Casting

Solvent casting is a common laboratory technique for preparing thin polymer films with uniform plasticizer distribution.

Objective: To prepare biodegradable polymer films (e.g., PLA) with varying concentrations of GTV.

Materials:

  • Biodegradable polymer resin (e.g., PLA, 4032D NatureWorks)

  • This compound (GTV, ≥98% purity)

  • Dichloromethane (DCM) or Chloroform (analytical grade)

  • Glass Petri dishes or flat-bottomed glass trays

  • Magnetic stirrer and stir bars

  • Fume hood

  • Vacuum oven

Procedure:

  • Drying: Dry the polymer resin in a vacuum oven at 60-80°C for at least 4 hours to remove any absorbed moisture, which can interfere with film quality.

  • Solution Preparation:

    • In a fume hood, prepare a 5% (w/v) solution of the dried polymer in DCM. For example, dissolve 5 g of PLA in 100 mL of DCM.

    • Stir the solution with a magnetic stirrer until the polymer is completely dissolved. This may take several hours.

  • Plasticizer Addition:

    • Calculate the required amount of GTV based on the desired weight percentage relative to the polymer. Common concentrations for initial screening are 5%, 10%, 15%, and 20% (w/w).

    • Example Calculation (10% GTV): For 5 g of PLA, add 0.5 g of GTV.

    • Add the calculated amount of GTV to the polymer solution and stir for an additional 30 minutes to ensure homogeneous mixing.

  • Casting:

    • Carefully pour the polymer-plasticizer solution into a clean, level glass Petri dish. Ensure the solution spreads evenly to achieve a uniform film thickness.

    • Cover the dish loosely (e.g., with perforated aluminum foil) to allow for slow solvent evaporation. Rapid evaporation can cause defects in the film.

  • Drying:

    • Leave the cast films in the fume hood at ambient temperature for 24 hours to allow the bulk of the solvent to evaporate.

    • Transfer the films to a vacuum oven and dry at 40-50°C for at least 48 hours to remove any residual solvent.

  • Film Removal and Storage:

    • Carefully peel the dried films from the glass substrate.

    • Store the films in a desiccator to prevent moisture absorption prior to characterization.

Protocol: Characterization of Plasticized Films

A multi-faceted approach is required to fully evaluate the impact of GTV on the polymer's properties.

Diagram: Experimental Workflow for Characterization

Workflow cluster_Thermal Thermal Analysis cluster_Mechanical Mechanical Testing cluster_Structural Structural & Interaction Analysis cluster_Migration Performance & Safety Prep Film Preparation (Solvent Casting) DSC DSC (Tg, Tm, Xc) Prep->DSC TGA TGA (Thermal Stability) Prep->TGA Tensile Tensile Test (Strength, Elongation) Prep->Tensile FTIR FTIR (Chemical Interaction) Prep->FTIR Migration Migration Study (Plasticizer Leaching) Prep->Migration Analysis Data Analysis & Interpretation DSC->Analysis TGA->Analysis Tensile->Analysis FTIR->Analysis Migration->Analysis

Caption: A comprehensive workflow for characterizing plasticized polymer films.

A. Differential Scanning Calorimetry (DSC)

  • Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and degree of crystallinity (Xc).

  • Protocol:

    • Seal 5-10 mg of the film sample in an aluminum DSC pan.

    • Use a heat-cool-heat cycle to erase the thermal history of the sample. A typical cycle for PLA would be:

      • Heat from 25°C to 200°C at 10°C/min.

      • Hold at 200°C for 2 minutes.

      • Cool to -50°C at 10°C/min.

      • Hold at -50°C for 2 minutes.

      • Heat from -50°C to 200°C at 10°C/min (this is the analysis scan).

    • Determine Tg from the inflection point of the second heating scan.

  • Causality: A significant decrease in Tg with increasing GTV concentration confirms the plasticizing effect.

B. Thermogravimetric Analysis (TGA)

  • Objective: To assess the thermal stability of the plasticized polymer and the volatility of the plasticizer.

  • Protocol:

    • Place 10-15 mg of the film sample in a TGA pan.

    • Heat the sample from 25°C to 600°C at a rate of 10°C/min under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature. The onset of degradation is a key parameter.

  • Causality: The addition of a plasticizer may slightly lower the onset of thermal degradation. The TGA curve can also reveal the evaporation temperature of the GTV itself.

  • Objective: To quantify the changes in flexibility and strength.

  • Protocol (ASTM D882):

    • Cut dumbbell-shaped specimens from the films using a die cutter.

    • Measure the thickness and width of the gauge section of each specimen.

    • Conduct tensile testing using a universal testing machine at a specified crosshead speed (e.g., 5 mm/min).

    • Record the tensile strength, Young's modulus, and elongation at break.

  • Causality: Effective plasticization will result in a decrease in tensile strength and Young's modulus, but a significant increase in the elongation at break, indicating a transition from a brittle to a ductile material.

  • Objective: To investigate the intermolecular interactions between the polymer and GTV.[4]

  • Protocol:

    • Obtain FTIR spectra of the pure polymer, pure GTV, and the plasticized films using an ATR-FTIR spectrometer.

    • Scan in the range of 4000-650 cm⁻¹.

  • Causality: The formation of hydrogen bonds or other interactions between the plasticizer and the polymer can cause shifts in the characteristic absorption bands (e.g., the C=O stretching band of the polymer and plasticizer).[5] This provides evidence of miscibility and interaction at the molecular level.

  • Objective: To assess the long-term stability of the plasticized material by quantifying the leaching of GTV. This is critical for food contact and biomedical applications.

  • Protocol:

    • Cut pre-weighed film samples (W_initial) of a known surface area.

    • Immerse the samples in a food simulant (e.g., ethanol/water mixture or olive oil) or phosphate-buffered saline (PBS) for biomedical applications.

    • Store at a specified temperature (e.g., 40°C) for a set period (e.g., 10 days).

    • After immersion, remove the samples, rinse with deionized water, and dry thoroughly in a vacuum oven until a constant weight (W_final) is achieved.

    • Calculate the percentage of weight loss due to migration: Migration (%) = [(W_initial - W_final) / W_initial] * 100.

  • Causality: Low migration rates indicate good compatibility and retention of the plasticizer within the polymer matrix, which is essential for maintaining material properties and ensuring safety.

Expected Results and Interpretation

The incorporation of GTV into a biodegradable polymer like PLA is expected to yield the following trends:

ParameterExpected Trend with Increasing GTVRationale
Glass Transition Temp. (Tg) DecreaseIncreased polymer chain mobility.
Tensile Strength DecreaseWeakening of intermolecular polymer forces.
Elongation at Break IncreaseTransition from brittle to ductile behavior.
Thermal Stability (T_onset) Slight DecreaseGTV is less thermally stable than the polymer.
Plasticizer Migration IncreaseHigher concentrations create a greater driving force for leaching.

A successful formulation will achieve a significant increase in flexibility (elongation at break) and a substantial decrease in Tg, while maintaining acceptable thermal stability and minimal plasticizer migration for the intended application.

Conclusion and Future Perspectives

This compound stands out as a highly effective, bio-based plasticizer for biodegradable polymers. Its ability to significantly enhance flexibility and processability opens up new applications for materials like PLA and PHAs. The protocols outlined in this guide provide a robust framework for researchers to systematically formulate and evaluate GTV-plasticized systems.

Future research should focus on optimizing GTV concentrations for specific applications, exploring synergistic effects with other bio-based additives, and conducting long-term aging and biodegradability studies on plasticized formulations. As the demand for sustainable materials grows, the role of green plasticizers like this compound will become increasingly vital in the transition to a circular economy.

References

Application Notes and Protocols for Glycerol Trivalerate in the Development of Antimicrobial Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Antimicrobial Potential of Glycerol Trivalerate

This compound, a triacylglycerol ester of valeric acid, is emerging as a promising compound in the development of novel antimicrobial formulations. Its inherent biocompatibility and biodegradability make it an attractive candidate for various applications in the pharmaceutical, cosmetic, and food industries. Research has indicated that glycerol-based compounds, including this compound, possess significant antimicrobial properties, exhibiting both bacteriostatic and fungistatic activities against a range of pathogens. The primary mechanism of action is believed to be the disruption of microbial cell membrane integrity and interference with essential metabolic processes.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this compound in the creation and evaluation of antimicrobial formulations. The protocols detailed herein are designed to be robust and self-validating, grounded in established scientific principles and regulatory guidelines.

Part 1: Formulation of this compound Antimicrobial Preparations

Due to its lipophilic nature, this compound is best formulated as an emulsion, particularly for topical or liquid applications. An oil-in-water (o/w) emulsion is a versatile system for delivering lipophilic active pharmaceutical ingredients (APIs).

Protocol for Preparation of an Oil-in-Water (O/W) Antimicrobial Cream

This protocol outlines the preparation of a 2% (w/w) this compound antimicrobial cream. The quantities provided are for a 100g batch.

Materials:

  • Oil Phase:

    • This compound: 2.0g

    • Cetostearyl Alcohol: 10.0g (Stiffening agent)

    • White Soft Paraffin: 15.0g (Emollient)

    • Liquid Paraffin: 6.0g (Emollient)

  • Aqueous Phase:

    • Purified Water: 65.0g

    • Glycerin: 5.0g (Humectant)

    • Sodium Lauryl Sulfate: 1.0g (Emulsifying agent)

  • Preservative:

    • Phenoxyethanol: 1.0g

Equipment:

  • Two heat-resistant glass beakers

  • Water bath or heating mantle

  • Homogenizer or high-shear mixer

  • Stirring rods

  • Weighing balance

  • pH meter

Procedure:

  • Preparation of the Oil Phase: a. Accurately weigh the cetostearyl alcohol, white soft paraffin, and liquid paraffin into a clean, dry beaker. b. Heat the mixture in a water bath to 70-75°C until all components have melted and are uniformly mixed. c. Add the this compound to the heated oil phase and stir until fully dissolved. Maintain the temperature at 70-75°C.

  • Preparation of the Aqueous Phase: a. In a separate beaker, weigh the purified water and glycerin. b. Heat the aqueous phase in a water bath to 70-75°C. c. Add the sodium lauryl sulfate to the heated aqueous phase and stir until completely dissolved.

  • Emulsification: a. Slowly add the heated oil phase to the heated aqueous phase while continuously stirring with a homogenizer at a moderate speed. b. Continue homogenization for 15-20 minutes to ensure the formation of a fine and uniform emulsion.

  • Cooling and Addition of Preservative: a. Remove the emulsion from the heat and allow it to cool while stirring gently. b. When the temperature of the cream has cooled to below 40°C, add the phenoxyethanol and stir until it is evenly distributed.

  • Final Product: a. Continue to stir gently until the cream has congealed and reached room temperature. b. Measure the pH of the final cream and adjust if necessary to a skin-compatible range (typically pH 5.5-6.5). c. Package the cream in appropriate airtight containers.

Part 2: In Vitro Efficacy Testing of this compound Formulations

To validate the antimicrobial activity of this compound formulations, a series of standardized in vitro tests should be performed. The following protocols are adapted for lipid-based formulations and are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2]

Preparation of this compound Stock for Susceptibility Testing

Due to the poor water solubility of this compound, a stock solution must be prepared in a suitable solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose.

Procedure:

  • Aseptically prepare a stock solution of this compound at a concentration of 10 mg/mL in 100% DMSO.

  • Further dilutions should be made in the appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) to achieve the desired test concentrations.

  • Ensure that the final concentration of DMSO in the test wells does not exceed 1% (v/v), as higher concentrations can inhibit microbial growth. A solvent control (broth with the same concentration of DMSO used in the test wells) must be included in all assays.

Protocol for Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol is based on the CLSI M07 guidelines and is used to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.[3][4][5]

Materials:

  • Sterile 96-well microtiter plates

  • This compound stock solution (10 mg/mL in DMSO)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10^8 CFU/mL)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Pipettes and sterile tips

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of Microtiter Plates: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. In the first well of each row, add 100 µL of the this compound stock solution (or a pre-diluted working solution) to achieve the highest desired test concentration. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well.

  • Inoculum Preparation: a. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. b. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: a. Add 10 µL of the standardized bacterial inoculum to each well, except for the sterility control wells.

  • Controls:

    • Growth Control: A well containing only CAMHB and the bacterial inoculum.

    • Sterility Control: A well containing only CAMHB.

    • Solvent Control: A well containing CAMHB, the bacterial inoculum, and the highest concentration of DMSO used in the test.

  • Incubation: a. Seal the plate and incubate at 35 ± 2°C for 18-24 hours in ambient air.

  • Reading the Results: a. The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) compared to the growth control.

Protocol for Time-Kill Kinetics Assay

This assay determines the rate at which an antimicrobial agent kills a microbial population over time.[6][7][8][9][10]

Materials:

  • Sterile culture tubes

  • This compound formulation

  • Bacterial inoculum prepared as in the MIC assay

  • CAMHB

  • Sterile saline or PBS for serial dilutions

  • Agar plates (e.g., Tryptic Soy Agar)

  • Incubator and shaker

Procedure:

  • Prepare tubes with CAMHB containing different concentrations of the this compound formulation (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control tube without the antimicrobial agent.

  • Inoculate each tube with the standardized bacterial suspension to achieve a starting concentration of approximately 5 x 10^5 CFU/mL.

  • Incubate the tubes in a shaker at 37°C.

  • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Perform serial ten-fold dilutions in sterile saline or PBS.

  • Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • Count the number of colony-forming units (CFU) on each plate and calculate the CFU/mL for each time point and concentration.

  • Plot the log10 CFU/mL versus time for each concentration. A bactericidal effect is generally defined as a ≥3-log10 reduction (99.9% kill) in CFU/mL from the initial inoculum.[8]

Protocol for Biofilm Disruption Assay using Crystal Violet

This assay quantifies the ability of this compound to disrupt pre-formed biofilms.[11][12][13][14]

Materials:

  • Sterile 96-well flat-bottom microtiter plates

  • Bacterial culture

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose (for biofilm formation)

  • This compound formulation

  • 0.1% (w/v) crystal violet solution

  • 30% (v/v) acetic acid

  • PBS

  • Plate reader (570 nm)

Procedure:

  • Biofilm Formation: a. Inoculate 200 µL of a diluted overnight bacterial culture in TSB with 1% glucose into the wells of a 96-well plate. b. Incubate the plate statically at 37°C for 24-48 hours to allow for biofilm formation.

  • Treatment: a. Gently remove the planktonic cells and wash the wells twice with sterile PBS. b. Add 200 µL of different concentrations of the this compound formulation to the wells. Include a negative control (broth only). c. Incubate for a specified treatment time (e.g., 24 hours) at 37°C.

  • Staining: a. Remove the treatment solution and wash the wells twice with PBS. b. Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes. c. Remove the crystal violet solution and wash the wells three times with PBS.

  • Quantification: a. Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet. b. Measure the absorbance at 570 nm using a plate reader. c. A reduction in absorbance compared to the untreated control indicates biofilm disruption.

Part 3: Stability Testing of this compound Formulations

Stability testing is crucial to ensure the quality, safety, and efficacy of the antimicrobial formulation throughout its shelf life. The following protocols are based on ICH guidelines.

Protocol for Stability-Indicating HPLC Method

A stability-indicating analytical method is required to quantify the active ingredient and detect any degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is suitable for the analysis of triglycerides like this compound.[15][16][17][18][19]

Example HPLC-ELSD Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of Acetonitrile and Dichloromethane

  • Flow Rate: 1.0 mL/min

  • Detector: ELSD (Nebulizer temperature: 40°C, Evaporator temperature: 40°C, Gas flow: 1.6 SLM)

  • Injection Volume: 20 µL

Method Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

Protocol for Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to demonstrate the specificity of the stability-indicating method.[20][21]

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidation: 3% H2O2 at room temperature for 24 hours.

  • Thermal Degradation: 80°C for 48 hours.

  • Photostability: Expose the formulation to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).

Samples are analyzed at appropriate time points using the validated HPLC method to track the degradation of this compound and the formation of any degradation products.

Long-Term and Accelerated Stability Testing

Storage Conditions:

  • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

Testing Parameters:

  • Appearance, color, and odor

  • pH

  • Viscosity

  • Assay of this compound

  • Degradation products

  • Microbial limits

Testing should be performed at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term stability and 0, 3, and 6 months for accelerated stability).

Data Presentation

Table 1: Example MIC Data for this compound against Various Microorganisms

MicroorganismATCC StrainMIC (µg/mL)
Staphylococcus aureus29213128
Escherichia coli25922256
Pseudomonas aeruginosa27853512
Candida albicans9002864

Table 2: Example Time-Kill Kinetics Data for this compound against S. aureus

Time (hours)Growth Control (Log10 CFU/mL)1x MIC (Log10 CFU/mL)2x MIC (Log10 CFU/mL)4x MIC (Log10 CFU/mL)
05.75.75.75.7
26.55.24.84.1
47.84.53.93.2
68.93.83.1<2.0
89.23.1<2.0<2.0
249.5<2.0<2.0<2.0

Visualizations

Formulation_Workflow cluster_oil_phase Oil Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation oil_ingredients Weigh Oil Phase Ingredients (this compound, Excipients) heat_oil Heat to 70-75°C oil_ingredients->heat_oil emulsification Emulsification (High-Shear Mixing) heat_oil->emulsification Combine Phases aq_ingredients Weigh Aqueous Phase Ingredients (Water, Emulsifier, etc.) heat_aq Heat to 70-75°C aq_ingredients->heat_aq heat_aq->emulsification cooling Cooling with Gentle Stirring emulsification->cooling add_preservative Add Preservative (<40°C) cooling->add_preservative final_product Final Antimicrobial Cream add_preservative->final_product Antimicrobial_Testing_Workflow cluster_prep Preparation cluster_assays Efficacy Assays stock_prep Prepare this compound Stock Solution in DMSO mic_assay MIC Determination (Broth Microdilution) stock_prep->mic_assay time_kill_assay Time-Kill Kinetics stock_prep->time_kill_assay biofilm_assay Biofilm Disruption (Crystal Violet) stock_prep->biofilm_assay inoculum_prep Prepare Standardized Microbial Inoculum inoculum_prep->mic_assay inoculum_prep->time_kill_assay inoculum_prep->biofilm_assay results Analyze and Report Antimicrobial Efficacy mic_assay->results Determine MIC time_kill_assay->results Assess Rate of Kill biofilm_assay->results Quantify Biofilm Reduction

References

Troubleshooting & Optimization

Glycerol Trivalerate Synthesis: A Technical Support Guide for Optimal Yield and Purity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of glycerol trivalerate (trivalerin). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yield and achieving high product purity. Here, we address common challenges through a series of frequently asked questions and detailed troubleshooting protocols. Our approach is grounded in established scientific principles to ensure the reliability and reproducibility of your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of this compound, providing concise answers and foundational knowledge.

Q1: What are the primary methods for synthesizing this compound?

The two principal methods for synthesizing this compound are direct esterification and transesterification.

  • Direct Esterification: This is a common laboratory and industrial method involving the reaction of glycerol with three equivalents of valeric acid. The reaction is typically catalyzed by an acid, and water is generated as a byproduct. To drive the reaction towards the product side, this water must be continuously removed.[1]

  • Transesterification: This method involves reacting a triglyceride with an ester of valeric acid, or glycerol with a valeric acid ester (like methyl valerate). This can be advantageous under certain conditions and can be catalyzed by acids, bases, or enzymes.[1][2]

Q2: How does the choice of catalyst impact the yield and purity of this compound?

The catalyst plays a crucial role in the reaction kinetics and selectivity.

  • Acid Catalysts: Homogeneous acid catalysts like sulfuric acid or p-toluenesulfonic acid are effective but can be difficult to remove from the final product and may cause side reactions if not used carefully.[1][3] Heterogeneous solid acid catalysts, such as certain zeolites or sulfated metal oxides, are gaining popularity as they are easily separable and reusable, which can lead to a purer final product with simplified workup.[4][5]

  • Base Catalysts: For transesterification, basic catalysts like sodium hydroxide or sodium methoxide are often used.[2] However, they can promote saponification if free fatty acids or water are present, complicating purification.

  • Enzymatic Catalysts: Lipases can be used for a highly selective synthesis under mild conditions, which often leads to higher purity and fewer byproducts. However, the cost of enzymes and longer reaction times can be a drawback.

Q3: What are the critical reaction parameters to control for maximizing yield?

Several parameters must be carefully controlled to maximize the yield of this compound.

  • Molar Ratio of Reactants: An excess of valeric acid (or its ester) is often used in direct esterification to shift the equilibrium towards the formation of the tri-substituted ester. A molar ratio of glycerol to valeric acid of 1:3 is the stoichiometric minimum, but ratios of up to 1:9 have been explored to maximize conversion.[4]

  • Temperature: The reaction is typically conducted at elevated temperatures, often between 150-200°C for direct esterification, to increase the reaction rate.[1] However, excessively high temperatures can lead to side reactions and product degradation.

  • Water Removal: In direct esterification, the continuous removal of water is essential to drive the reaction to completion. This can be achieved through azeotropic distillation (e.g., with toluene) or by applying a vacuum.

  • Reaction Time: The optimal reaction time will depend on the other parameters. Monitoring the reaction progress by techniques like TLC or GC is crucial to determine the point of maximum conversion.[5]

Q4: What are the common impurities and byproducts in this compound synthesis?

The primary impurities are typically mono- and divalerate esters of glycerol (monovalerin and divalerin), which are intermediates in the reaction.[5] Other potential impurities include unreacted starting materials (glycerol and valeric acid), residual catalyst, and side products from dehydration or polymerization, especially at high temperatures.

Q5: Which analytical techniques are recommended for assessing the purity of this compound?
  • Gas Chromatography (GC): GC is an excellent method for quantifying the purity of this compound and identifying the presence of mono- and divalerates, as well as residual valeric acid.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for structural confirmation of the final product and can provide information on the relative amounts of mono-, di-, and tri-esters.[7][8]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the presence of the ester functional group and the disappearance of the carboxylic acid and alcohol starting materials.

Part 2: Troubleshooting Guide

This section provides a structured approach to troubleshoot common issues encountered during the synthesis and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction due to equilibrium limitations. 2. Insufficient catalyst activity. 3. Suboptimal reaction temperature. 4. Inefficient water removal (for esterification).1. Increase the molar ratio of valeric acid to glycerol. Ensure efficient and continuous removal of water. 2. Increase catalyst loading or use a more active catalyst. For solid catalysts, ensure it is properly activated. 3. Optimize the reaction temperature. Monitor for potential side reactions at higher temperatures. 4. Improve the efficiency of the Dean-Stark trap or increase the vacuum.
Presence of Mono- and Divalerates in the Final Product 1. Insufficient reaction time. 2. Inadequate stoichiometry of valeric acid. 3. Poor catalyst performance.1. Extend the reaction time and monitor the progress by GC or TLC until the intermediates are consumed. 2. Use a larger excess of valeric acid. 3. Consider a more effective catalyst or increase the catalyst concentration.
Product is Dark in Color 1. Reaction temperature is too high, causing thermal degradation. 2. Presence of impurities in the starting materials. 3. Oxidation of reactants or products.1. Lower the reaction temperature and extend the reaction time if necessary. 2. Use high-purity starting materials. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Removing the Catalyst 1. Use of a homogeneous acid or base catalyst.1. For homogeneous catalysts, perform multiple aqueous washes and neutralization steps. Consider using a solid, heterogeneous catalyst for easier separation by filtration.
Product Fails Purity Analysis (e.g., by GC or NMR) 1. Incomplete purification. 2. Hydrolysis of the product during workup.1. Repeat the purification steps, such as column chromatography or distillation, ensuring careful fraction collection. 2. Avoid prolonged contact with acidic or basic aqueous solutions during the workup. Ensure the product is thoroughly dried.

Part 3: Experimental Protocols & Workflows

Protocol 1: Synthesis of this compound via Direct Esterification

This protocol details a standard laboratory procedure for the synthesis of this compound using an acid catalyst and azeotropic water removal.

Materials:

  • Glycerol (1.0 eq)

  • Valeric acid (3.3 eq)

  • p-Toluenesulfonic acid (0.05 eq)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, magnetic stirrer.

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, Dean-Stark apparatus, and condenser, add glycerol, valeric acid, p-toluenesulfonic acid, and toluene.

  • Heat the mixture to reflux (typically around 110-120°C). Water will begin to collect in the Dean-Stark trap.

  • Continue the reaction until no more water is collected, and TLC or GC analysis indicates the consumption of glycerol and the formation of the triester. This may take several hours.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification of this compound

This protocol outlines the purification of the crude product obtained from the synthesis.

Materials:

  • Crude this compound

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (or other suitable solvent system)

Procedure:

  • Dissolve the crude this compound in a minimal amount of the chromatography eluent.

  • Prepare a silica gel column using a hexane/ethyl acetate solvent system (e.g., starting with 98:2 hexane:ethyl acetate).

  • Load the dissolved crude product onto the column.

  • Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

  • Collect fractions and analyze them by TLC or GC to identify those containing the pure this compound.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Alternatively, for larger scales or products that are thermally stable, vacuum distillation can be an effective purification method.

Visualizing the Workflow

The following diagrams illustrate the key processes in this compound synthesis and purification.

SynthesisWorkflow Reactants Glycerol & Valeric Acid Reaction Esterification Reaction (Heat & Reflux) Reactants->Reaction Catalyst Acid Catalyst Catalyst->Reaction WaterRemoval Water Removal (Dean-Stark) Reaction->WaterRemoval Byproduct CrudeProduct Crude this compound Reaction->CrudeProduct

Caption: A simplified workflow for the direct esterification of glycerol.

PurificationWorkflow CrudeProduct Crude Product Workup Aqueous Workup (Neutralization & Washing) CrudeProduct->Workup Drying Drying Workup->Drying Purification Purification (Column Chromatography or Distillation) Drying->Purification PureProduct Pure this compound Purification->PureProduct

Caption: A general workflow for the purification of this compound.

References

Technical Support Center: Troubleshooting Glycerol Trivalerate Emulsion Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for glycerol trivalerate emulsion stability. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of formulating and stabilizing emulsions containing this compound. Here, we address common challenges in a direct question-and-answer format, providing in-depth explanations and actionable troubleshooting protocols to ensure the success of your experiments.

Section 1: Understanding this compound Emulsions

This compound, also known as trivalerin, is a triglyceride ester of glycerol and valeric acid.[1] Its molecular structure allows it to act as an emulsifier, reducing the surface tension between oil and water phases to promote stability in emulsions.[1][2] It finds applications in various fields, including pharmaceuticals as a carrier for active ingredients and in cosmetics for its moisturizing properties.[1][2]

However, like all emulsions, those containing this compound are thermodynamically unstable systems prone to phase separation over time.[3] Understanding the mechanisms of instability is the first step toward effective troubleshooting.

Mechanisms of Emulsion Instability

Emulsion breakdown is a multi-stage process that can manifest in several ways:

  • Creaming and Sedimentation: This is the migration of the dispersed phase under the influence of gravity due to density differences between the oil and water phases.[3][4][5][6] In oil-in-water (O/W) emulsions, the less dense oil droplets rise to the top (creaming), while in water-in-oil (W/O) emulsions, the denser water droplets settle at the bottom (sedimentation).[3][6][7] This process is often reversible.[4]

  • Flocculation: This involves the aggregation of dispersed droplets into loose clusters without the rupture of the interfacial film.[4][5][6] Flocculation is often a precursor to coalescence and can be reversible.[4][8]

  • Coalescence: This is an irreversible process where droplets merge to form progressively larger ones, ultimately leading to the complete separation of the two phases, also known as breaking or cracking.[4][6][7]

  • Ostwald Ripening: This phenomenon involves the growth of larger droplets at the expense of smaller ones due to differences in solubility.[4] Molecules from the smaller droplets dissolve in the continuous phase and redeposit onto the larger droplets to reduce the total interfacial energy.[4]

Section 2: Troubleshooting Guide - Question & Answer Format

This section directly addresses specific issues you may encounter during your experiments with this compound emulsions.

Question 1: Why is my this compound emulsion showing a creamy layer at the top shortly after preparation?

Answer: The formation of a creamy layer is a classic sign of creaming , which occurs due to the density difference between the this compound (oil phase) and the continuous phase (typically aqueous). The rate of creaming is influenced by the droplet size, the viscosity of the continuous phase, and the density difference between the phases.[5][8]

Causality and Troubleshooting Steps:

  • Reduce Droplet Size: Larger droplets rise more quickly. Insufficient homogenization can result in a wide distribution of droplet sizes, accelerating creaming.

    • Action: Increase the homogenization time or intensity. High-pressure homogenizers or rotor-stator mixers are effective for reducing droplet size.[9][10][11][12] For laboratory-scale preparations, ultrasonic homogenizers can also be highly efficient.[12]

  • Increase the Viscosity of the Continuous Phase: A more viscous continuous phase will impede the movement of the dispersed droplets, slowing down creaming.[8][13]

    • Action: Incorporate a thickening agent or viscosity modifier into the continuous phase. The choice of agent will depend on your specific application and compatibility with other ingredients.

  • Minimize Density Difference: While often difficult to modify, adjusting the density of the continuous phase to more closely match that of this compound (approximately 1.002 g/mL at 20°C) can reduce the driving force for creaming.[14]

Question 2: My this compound emulsion appears cloudy and forms clumps, but doesn't fully separate. What is happening?

Answer: This phenomenon is likely flocculation , where droplets aggregate into clusters without merging.[4][5][6] Flocculation is often caused by an imbalance of attractive and repulsive forces between droplets and can be a precursor to coalescence.[6][7]

Causality and Troubleshooting Steps:

  • Optimize Surfactant Concentration: Insufficient surfactant coverage on the droplet surface can lead to exposed hydrophobic areas, promoting droplet aggregation. Conversely, excessive surfactant can sometimes lead to depletion flocculation.

    • Action: Perform a titration experiment to determine the optimal surfactant concentration. This involves preparing a series of emulsions with varying surfactant concentrations and observing their stability over time.

  • Evaluate Electrostatic and Steric Stabilization: The stability of the emulsion depends on the repulsive forces between droplets.

    • Action:

      • Electrostatic Stabilization: For O/W emulsions, using an ionic surfactant can create a charge on the droplet surface, leading to electrostatic repulsion. The magnitude of this repulsion can be assessed by measuring the zeta potential.[15] A higher absolute zeta potential generally indicates greater stability.[15]

      • Steric Stabilization: Non-ionic surfactants with bulky hydrophilic groups can provide a protective layer around the droplets, preventing them from getting close enough to aggregate.[16]

  • Control pH and Ionic Strength: Changes in pH and the presence of salts can significantly impact electrostatic interactions.[5][6] For ionic surfactants, pH changes can alter their charge. High salt concentrations can screen the electrostatic repulsion between charged droplets, leading to flocculation.[5][17]

    • Action: Measure and control the pH of the aqueous phase. If salts are present, evaluate their effect on emulsion stability at different concentrations.

Question 3: My this compound emulsion is completely separating into two distinct layers. How can I prevent this?

Answer: Complete phase separation is the result of coalescence , an irreversible process where droplets merge.[4][6] This indicates a fundamental instability in your formulation, often stemming from an inadequate interfacial film.

Causality and Troubleshooting Steps:

  • Incorrect Surfactant Selection: The type of surfactant and its Hydrophilic-Lipophilic Balance (HLB) are critical for stabilizing the interface. According to Bancroft's rule, the phase in which the emulsifier is more soluble will be the continuous phase.[16]

    • Action: Ensure you are using a surfactant with an appropriate HLB value for your desired emulsion type (O/W or W/O). For O/W emulsions, a higher HLB surfactant is generally required.[8] Consider using a combination of surfactants (a primary emulsifier and a co-emulsifier) to create a more stable interfacial film.

  • Insufficient Homogenization Energy: Inadequate energy during emulsification can result in a weak and unstable interfacial film, making the droplets susceptible to coalescence.[7][18]

    • Action: Optimize your homogenization process. Experiment with different homogenization speeds and durations.[19] High-energy methods like high-pressure homogenization are often necessary to create stable emulsions.[9][10]

  • Temperature Effects: Temperature can affect surfactant performance and the viscosity of the phases.[18][20] Elevated temperatures can increase the kinetic energy of the droplets, leading to more frequent collisions and a higher likelihood of coalescence.[20]

    • Action: Maintain a consistent and optimal temperature during both the emulsification process and storage.[13][19]

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the ideal surfactant to use with this compound?

The ideal surfactant depends on whether you are creating an oil-in-water (O/W) or water-in-oil (W/O) emulsion. For O/W emulsions, hydrophilic surfactants with a higher HLB value are preferable. For W/O emulsions, lipophilic surfactants with a lower HLB are more suitable.[8][16] The choice also depends on the intended application (e.g., pharmaceutical, cosmetic) and regulatory requirements.

Q2: How does pH affect the stability of my this compound emulsion?

The pH of the aqueous phase can significantly influence emulsion stability, particularly when using ionic surfactants.[6] Changes in pH can alter the charge of the surfactant and the droplet surface, affecting the electrostatic repulsive forces that prevent flocculation and coalescence.[17][21] For non-ionic surfactants, the effect of pH is generally less pronounced.

Q3: Can I improve the stability of my emulsion by adding glycerol to the aqueous phase?

Yes, adding glycerol to the aqueous phase can enhance the stability of an O/W emulsion. Glycerol increases the viscosity of the continuous phase, which slows down the movement of the dispersed droplets and reduces the rates of creaming and coalescence.[13] Its hygroscopic nature also helps to structure the water phase.[13] However, the concentration of glycerol must be optimized, as high concentrations can sometimes negatively impact stability.[22]

Q4: What are the key processing parameters to control during emulsification?

Key processing parameters include:

  • Homogenization method, speed, and duration: These determine the initial droplet size and distribution.[11][19]

  • Temperature of each phase: Maintaining similar temperatures for the oil and water phases before mixing is crucial to prevent thermal shock and ensure proper emulsifier function.[19][20]

  • Rate of addition of the dispersed phase: A slow and controlled addition rate often leads to a more stable emulsion.[19]

  • Cooling rate: Rapid cooling can sometimes lead to undesirable changes in viscosity or crystallization of components.[19]

Section 4: Experimental Protocols & Data

Protocol 1: Determining the Optimal Surfactant Concentration

This protocol provides a systematic approach to finding the minimum effective concentration of a surfactant for stabilizing a this compound emulsion.

Materials:

  • This compound

  • Selected surfactant(s)

  • Continuous phase (e.g., deionized water)

  • Homogenizer (e.g., rotor-stator or ultrasonic)

  • Graduated cylinders, beakers, and magnetic stirrer

Procedure:

  • Prepare a stock solution of the surfactant in the continuous phase.

  • Create a series of aqueous phase samples with varying surfactant concentrations (e.g., 0.1%, 0.5%, 1.0%, 1.5%, 2.0% w/w).

  • For each sample, heat the aqueous and oil (this compound) phases separately to a predetermined temperature (e.g., 70°C).

  • Slowly add the oil phase to the aqueous phase while mixing with a magnetic stirrer.

  • Homogenize each mixture for a fixed time and at a constant speed.

  • Transfer the resulting emulsions to separate, sealed glass vials.

  • Observe the emulsions for signs of instability (creaming, flocculation, coalescence) at regular intervals (e.g., 1 hour, 24 hours, 1 week) at a controlled temperature.

  • The optimal surfactant concentration is the lowest concentration that provides the desired stability over the observation period.

Data Summary Table: Surfactant Properties
Surfactant TypeChemical ClassTypical HLB RangePrimary Stabilization MechanismSuitable Emulsion Type
Anionic Sulfates, Carboxylates> 8Electrostatic RepulsionO/W
Cationic Quaternary Ammonium Compounds> 8Electrostatic RepulsionO/W
Non-ionic Polysorbates, Sorbitan Esters1 - 20Steric HindranceO/W and W/O
Zwitterionic Betaines, PhospholipidsVariesElectrostatic and StericO/W and W/O

Section 5: Visualizing Emulsion Instability and Troubleshooting

Diagram 1: Mechanisms of Emulsion Breakdown

Emulsion_Instability Stable Stable Emulsion Creaming Creaming/ Sedimentation Stable->Creaming Reversible Flocculation Flocculation Stable->Flocculation Reversible Ostwald Ostwald Ripening Stable->Ostwald Irreversible Coalescence Coalescence Flocculation->Coalescence Irreversible PhaseSep Phase Separation Coalescence->PhaseSep Ostwald->Coalescence

Caption: Mechanisms of emulsion instability.

Diagram 2: Troubleshooting Workflow for Phase Separation

Troubleshooting_Workflow Start Phase Separation Observed CheckSurfactant 1. Evaluate Surfactant System (Type, HLB, Concentration) Start->CheckSurfactant CheckHomogenization 2. Assess Homogenization Process (Energy, Time, Temperature) CheckSurfactant->CheckHomogenization If issue persists CheckFormulation 3. Analyze Formulation Parameters (pH, Ionic Strength, Viscosity) CheckHomogenization->CheckFormulation If issue persists Stable Stable Emulsion Achieved CheckFormulation->Stable Optimized

Caption: A systematic workflow for troubleshooting phase separation.

References

Technical Support Center: Enhancing the Oral Bioavailability of Glycerol Trivalerate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for improving the oral bioavailability of glycerol trivalerate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for your experimental work. As a medium-chain triglyceride, this compound presents a promising lipid-based excipient for the formulation of poorly water-soluble drugs. This guide will provide you with the necessary knowledge and practical protocols to overcome common challenges and successfully enhance its oral delivery.

Frequently Asked Questions (FAQs)

What is this compound and why use it for oral drug delivery?

This compound, also known as trivalerin, is a triglyceride composed of a glycerol backbone and three molecules of valeric acid (a five-carbon fatty acid).[1] It is classified as a medium-chain triglyceride (MCT).

Key Properties of this compound:

PropertyValueReference
Molecular Formula C₁₈H₃₂O₆[1]
Molecular Weight 344.44 g/mol [1]
Physical State Liquid at room temperature[2]
Density Approximately 1.002 g/mL at 20°C[2]
Solubility Limited solubility in water, soluble in organic solvents[1]

Its utility in oral drug delivery stems from its ability to act as a lipidic carrier for poorly water-soluble drugs (BCS Class II and IV).[3][4] Lipid-based formulations can enhance oral bioavailability by several mechanisms, including:

  • Improving drug solubilization: The drug is dissolved in the lipid vehicle, bypassing the dissolution step in the gastrointestinal (GI) tract.[5]

  • Facilitating absorption via the lymphatic pathway: This can reduce first-pass metabolism in the liver.[6]

  • Interacting with enterocytes: The digestion products of lipids can enhance membrane permeability.

What are the main challenges in formulating this compound for oral administration?

The primary challenge with this compound, as with other lipids, is its inherent low aqueous solubility. While it can dissolve lipophilic drugs, the formulation itself needs to be effectively dispersed in the aqueous environment of the GI tract to facilitate drug release and absorption.[7]

Common challenges include:

  • Poor self-emulsification: Without appropriate surfactants and co-solvents, this compound will not spontaneously form a fine emulsion in the gut, leading to poor drug release.[7]

  • Drug precipitation: The drug may precipitate out of the lipid phase upon dispersion in the GI fluids.

  • Formulation stability: Liquid formulations can be prone to leakage from capsules and may have physical or chemical stability issues.[6]

What are the most effective formulation strategies for this compound?

Self-Emulsifying Drug Delivery Systems (SEDDS) are a highly effective approach for formulating this compound.[5] SEDDS are isotropic mixtures of oils (in this case, this compound), surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the GI fluids.[8]

Types of SEDDS based on resulting droplet size:

  • SEDDS: Droplet size between 100-300 nm.[8]

  • Self-Microemulsifying Drug Delivery Systems (SMEDDS): Droplet size less than 100 nm.

  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): Droplet size less than 50 nm.[]

Smaller droplet sizes provide a larger interfacial area for drug absorption.[10]

Troubleshooting Guide

This section addresses specific issues you might encounter during the development and testing of this compound-based formulations.

Problem 1: Poor or incomplete self-emulsification of the SEDDS formulation.

Possible Causes:

  • Inappropriate surfactant or co-solvent selection: The Hydrophilic-Lipophilic Balance (HLB) of the surfactant system may not be optimal for emulsifying this compound.

  • Incorrect oil-to-surfactant ratio: An insufficient amount of surfactant will not be able to effectively emulsify the lipid phase.[11]

  • High drug loading: The dissolved drug can alter the self-emulsification properties of the formulation.[7]

Solutions:

  • Systematic Excipient Screening: Conduct a thorough screening of surfactants and co-solvents with varying HLB values to find the optimal combination for this compound.[12] Non-ionic surfactants are commonly preferred for oral formulations.[13]

  • Construct Ternary Phase Diagrams: These diagrams help visualize the self-emulsification region for different ratios of oil, surfactant, and co-solvent, allowing for the identification of robust formulations.

  • Optimize Drug Loading: Determine the maximum drug concentration that can be incorporated without compromising self-emulsification. It is often recommended not to exceed 80% of the saturation concentration to maintain physical stability.

Problem 2: Drug precipitation observed during in vitro lipolysis.

Possible Causes:

  • Supersaturation and nucleation: As the lipid phase is digested by lipases, the drug's solubility in the formulation decreases, leading to supersaturation and subsequent precipitation.

  • Poor solubilization of the drug by digestion products: The mixed micelles formed from the digestion products (valeric acid and monoglycerides) may not have sufficient capacity to keep the drug solubilized.

Solutions:

  • Incorporate precipitation inhibitors: Polymers such as HPMC or PVP can be added to the formulation to maintain a supersaturated state and prevent drug crystallization.

  • Optimize the surfactant system: Some surfactants can form more stable micelles that have a higher capacity to solubilize the drug even after lipid digestion.

  • Consider a combination of lipids: Combining this compound (an MCT) with a long-chain triglyceride (LCT) can sometimes lead to more stable and varied digestion products that can better solubilize the drug.[10]

Problem 3: High variability in in vivo pharmacokinetic data.

Possible Causes:

  • Food effect: The presence or absence of food can significantly alter the digestion and absorption of lipid-based formulations.

  • Inconsistent emulsification in vivo: The in vivo performance may not be accurately predicted by in vitro tests due to the complex environment of the GI tract.

  • Animal model limitations: The physiology of the animal model may not perfectly replicate human GI conditions.

Solutions:

  • Conduct food effect studies: Evaluate the formulation's performance in both fasted and fed states in your animal model to understand the potential for food-drug interactions.

  • Refine the in vitro-in vivo correlation (IVIVC): Utilize more physiologically relevant in vitro models, such as dynamic lipolysis models, to better predict in vivo performance.

  • Careful selection of animal model: Choose an animal model with a GI physiology that is as close as possible to that of humans for the specific aspect being studied (e.g., lymphatic transport).

Experimental Protocols

Protocol 1: Formulation of a this compound-Based SEDDS

Objective: To prepare a liquid SEDDS formulation of a model poorly water-soluble drug using this compound as the lipid phase.

Materials:

  • This compound (oil)

  • Surfactant (e.g., Cremophor EL, Tween 80)

  • Co-solvent (e.g., Transcutol P, Propylene Glycol)

  • Model drug (e.g., Fenofibrate, a BCS Class II drug)[14]

  • Glass vials

  • Magnetic stirrer and stir bars

  • Water bath

Procedure:

  • Excipient Screening:

    • Determine the solubility of the model drug in various oils, surfactants, and co-solvents to select the most suitable excipients.

  • Preparation of the SEDDS Formulation:

    • Accurately weigh the required amounts of this compound, surfactant, and co-solvent into a glass vial based on the desired ratio (determined from ternary phase diagrams).

    • Place the vial in a water bath at 37-40°C to reduce viscosity.

    • Add the pre-weighed model drug to the excipient mixture.

    • Stir the mixture using a magnetic stirrer until the drug is completely dissolved and a clear, homogenous solution is obtained.

    • Store the formulation in a tightly sealed container at room temperature, protected from light.

Visualization of Formulation Workflow:

G cluster_0 Formulation Development A Excipient Screening (Solubility Studies) B Construct Ternary Phase Diagrams A->B C Select Optimal Ratios of This compound, Surfactant, Co-solvent B->C D Dissolve Drug in Excipient Mixture (37-40°C with stirring) C->D E Homogenous Liquid SEDDS Formulation D->E

Caption: Workflow for developing a this compound-based SEDDS.

Protocol 2: In Vitro Lipolysis of a this compound SEDDS

Objective: To simulate the digestion of the SEDDS formulation in the small intestine and evaluate its ability to maintain the drug in a solubilized state.

Materials:

  • This compound SEDDS formulation

  • pH-stat titration unit

  • Digestion buffer (e.g., FaSSIF - Fasted State Simulated Intestinal Fluid)

  • Pancreatic lipase extract (e.g., pancreatin)

  • Calcium chloride solution

  • Sodium hydroxide (NaOH) solution for titration

  • Ultracentrifuge

  • HPLC system for drug analysis

Procedure:

  • Setup:

    • Add the digestion buffer to the temperature-controlled reaction vessel of the pH-stat and maintain at 37°C.

    • Calibrate the pH electrode and set the endpoint to pH 6.5.[15]

  • Dispersion:

    • Add the this compound SEDDS formulation to the digestion buffer and stir for 10 minutes to allow for emulsification.[16]

  • Digestion:

    • Initiate the lipolysis by adding the pancreatic lipase extract and calcium chloride solution.[15]

    • The pH-stat will automatically titrate the liberated free fatty acids (valeric acid) with NaOH to maintain a constant pH. The volume of NaOH added over time is recorded to monitor the extent of digestion.

  • Sampling and Analysis:

    • At predetermined time points (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw aliquots of the digestion medium.

    • Immediately inhibit further lipase activity in the samples.

    • Separate the aqueous and lipid phases by ultracentrifugation.

    • Analyze the drug concentration in the aqueous phase by a validated HPLC method.

Visualization of Lipolysis and Absorption Pathway:

G cluster_0 Gastrointestinal Lumen cluster_1 Enterocyte cluster_2 Systemic Circulation A Oral Administration of This compound SEDDS B Self-Emulsification (Fine Emulsion Droplets) A->B C Lipolysis by Pancreatic Lipase B->C D Mixed Micelles (Valeric Acid, Monoglycerides, Bile Salts, Phospholipids) C->D E Solubilized Drug D->E F Drug Absorption E->F G Portal Vein F->G H Lymphatic System F->H

Caption: Fate of a this compound SEDDS in the GI tract.

Protocol 3: Caco-2 Cell Permeability Assay

Objective: To assess the permeability of the drug from the this compound formulation across a model of the intestinal epithelium.

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Cell culture medium and supplements

  • Transport buffer (e.g., Hank's Balanced Salt Solution - HBSS)

  • This compound SEDDS formulation

  • Lucifer yellow (for monolayer integrity testing)

  • LC-MS/MS system for drug quantification

Procedure:

  • Cell Culture:

    • Culture Caco-2 cells on Transwell inserts for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[]

  • Monolayer Integrity Test:

    • Measure the transepithelial electrical resistance (TEER) of the cell monolayers.

    • Perform a Lucifer yellow rejection assay to confirm the integrity of the tight junctions.[17]

  • Permeability Study:

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the test formulation (dispersed in transport buffer) to the apical (donor) side of the Transwell insert.

    • Add fresh transport buffer to the basolateral (receiver) side.

    • Incubate at 37°C with gentle shaking.

    • At specified time intervals, collect samples from the basolateral side and replace with fresh buffer.

    • At the end of the experiment, collect samples from the apical side.

  • Sample Analysis:

    • Analyze the concentration of the drug in the collected samples using a validated LC-MS/MS method.

    • Calculate the apparent permeability coefficient (Papp) to quantify the rate of drug transport across the Caco-2 monolayer.[]

References

Technical Support Center: Overcoming Product Inhibition in Glycerol Trivalerate Lipase Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for lipase assays using glycerol trivalerate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for overcoming product inhibition, a common challenge in these assays. Our goal is to equip you with the knowledge to design robust experiments and interpret your results with confidence.

Frequently Asked Questions (FAQs)

Here are some quick answers to common issues encountered during this compound lipase assays:

Q1: My reaction rate slows down and plateaus much earlier than expected. What could be the cause?

This is a classic sign of product inhibition. As the lipase hydrolyzes this compound, the products, valeric acid and glycerol, accumulate and can inhibit the enzyme's activity.[1][2][3]

Q2: How does valeric acid inhibit the lipase?

Valeric acid, a free fatty acid, can inhibit lipase through several mechanisms. It can compete with the substrate for the active site, and its accumulation at the oil-water interface can alter the interfacial quality, hindering enzyme access to the substrate.[3][4] Some researchers have noted that fatty acid inhibition follows a competitive inhibition mechanism.[1]

Q3: Can glycerol also inhibit the reaction?

Yes, while fatty acid inhibition is often more pronounced, glycerol can also contribute to product inhibition, particularly at high concentrations.[5]

Q4: My results are not reproducible. What are some common sources of variability?

In addition to product inhibition, lack of reproducibility can stem from inconsistent substrate preparation, temperature and pH fluctuations, and inaccurate pipetting.[6] Ensuring your this compound substrate is fully emulsified and maintaining stable assay conditions are critical.

Q5: What is the role of calcium ions in this assay?

Calcium ions can enhance the activity of some lipases.[7][8][9] They can form salts with the released valeric acid, effectively removing it from the reaction environment and alleviating product inhibition.[10] This process is known as saponification.[10]

In-Depth Troubleshooting Guide

This section provides a more detailed analysis of the challenges in this compound lipase assays and the scientific principles behind the recommended solutions.

Understanding the Reaction and Inhibition

The hydrolysis of this compound by lipase is a stepwise reaction, producing di- and monovalerin as intermediates, and ultimately glycerol and three molecules of valeric acid.[1]

G cluster_inhibition Product Inhibition GT This compound DV Divalerin + Valeric Acid GT->DV Step 1 MV Monovalerin + 2 Valeric Acid DV->MV Step 2 G Glycerol + 3 Valeric Acid MV->G Step 3 Lipase1 Lipase Lipase1->GT Lipase2 Lipase Lipase2->DV Lipase3 Lipase Lipase3->MV Valeric Acid Valeric Acid Valeric Acid->Lipase1 Glycerol Glycerol Glycerol->Lipase2

Figure 1: Stepwise hydrolysis of this compound and product inhibition.

Product inhibition by valeric acid and glycerol is a significant factor that can lead to an underestimation of true enzyme activity. The accumulation of these products can shift the reaction equilibrium and directly inhibit the enzyme.

Troubleshooting Common Assay Problems

Here we address common problems, their probable causes, and suggested solutions with a focus on overcoming product inhibition.

Problem Possible Cause Suggested Solution
Rapid decrease in reaction rate Product Inhibition: Accumulation of valeric acid and glycerol.[1][3]Incorporate a fatty acid acceptor: Add bovine serum albumin (BSA) to the reaction buffer to bind free valeric acid.[3] Add Calcium Ions: Include CaCl2 in the assay buffer to precipitate valeric acid as calcium salts.[10][11] Optimize pH: Maintain an optimal pH for your lipase. Released fatty acids can lower the pH of the assay medium, affecting enzyme activity. Use a buffer with sufficient capacity.[12][13]
Low overall activity Sub-optimal assay conditions: Incorrect pH, temperature, or substrate concentration.[6]Determine the optimal pH and temperature for your specific lipase. Perform a substrate concentration curve to identify the optimal this compound concentration.[6]
High background signal Spontaneous substrate hydrolysis: this compound may hydrolyze non-enzymatically.Run a no-enzyme control to measure the rate of spontaneous hydrolysis and subtract it from your sample readings.[14]
Poor reproducibility Inconsistent substrate emulsion: The physical state of the substrate is critical for lipase activity.Standardize your substrate preparation method. Sonication or high-speed homogenization can create a stable emulsion.[15] Ensure all reagents are at the correct temperature before starting the reaction.[16][17]

Experimental Protocols

Here are detailed protocols for performing a lipase assay with this compound and for implementing strategies to mitigate product inhibition.

Protocol 1: Standard Lipase Assay using a pH-Stat Titration Method

This method measures the release of valeric acid by titrating it with a standard base to maintain a constant pH.

Materials:

  • This compound

  • Purified lipase

  • pH-stat titrator

  • Reaction vessel with temperature control

  • Standardized NaOH solution (e.g., 0.02 N)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Emulsifying agent (e.g., gum arabic or Triton X-100)

Procedure:

  • Prepare the Substrate Emulsion:

    • Mix this compound with the assay buffer containing the emulsifying agent.

    • Sonicate the mixture on ice or use a high-speed homogenizer to create a stable, milky emulsion.

  • Set up the pH-Stat:

    • Calibrate the pH electrode at the desired assay temperature.

    • Place the substrate emulsion in the reaction vessel and equilibrate to the assay temperature (e.g., 37°C).

    • Set the pH-stat to maintain the desired pH (e.g., pH 8.0).

  • Initiate the Reaction:

    • Add a known amount of the lipase solution to the reaction vessel to start the reaction.

  • Monitor the Reaction:

    • The pH-stat will automatically add NaOH to neutralize the released valeric acid and maintain the set pH.

    • Record the volume of NaOH consumed over time.

  • Calculate Lipase Activity:

    • The rate of NaOH consumption is directly proportional to the lipase activity.

    • One unit of lipase activity is typically defined as the amount of enzyme that releases 1 µmol of fatty acid per minute under the specified conditions.[18]

Protocol 2: Overcoming Product Inhibition with Fatty Acid Acceptors and Calcium Ions

This protocol modifies the standard assay to include components that actively remove the inhibitory product, valeric acid.

Materials:

  • Same as Protocol 1

  • Bovine Serum Albumin (BSA)

  • Calcium Chloride (CaCl2)

Procedure:

  • Prepare Modified Assay Buffer:

    • Dissolve BSA (e.g., 1-2% w/v) and CaCl2 (e.g., 5-10 mM) in the assay buffer. Note that some lipases are calcium-dependent, and for these, the inclusion of calcium is essential for activity.[16]

  • Follow the same procedure as Protocol 1 for substrate preparation, pH-stat setup, reaction initiation, and monitoring.

G cluster_assay Lipase Assay Workflow cluster_inhibition_mitigation Inhibition Mitigation Substrate Emulsification Substrate Emulsification pH-Stat Setup pH-Stat Setup Substrate Emulsification->pH-Stat Setup Reaction Initiation Reaction Initiation pH-Stat Setup->Reaction Initiation Data Acquisition Data Acquisition Reaction Initiation->Data Acquisition Valeric Acid Valeric Acid BSA BSA BSA->Valeric Acid Binding Ca2+ Ca2+ Ca2+->Valeric Acid Precipitation

Figure 2: Workflow for lipase assay with strategies for mitigating product inhibition.

Data Interpretation

When comparing the results from Protocol 1 and Protocol 2, you should observe a more linear and sustained reaction rate with Protocol 2, especially for longer reaction times. This indicates that the removal of valeric acid is effectively reducing product inhibition.

Assay Condition Expected Outcome Interpretation
Standard Assay (Protocol 1) Initial linear phase followed by a rapid decrease in rate.Product inhibition is limiting the reaction.
Modified Assay (Protocol 2) Extended linear phase and higher overall product formation.Product inhibition has been successfully mitigated.

References

Catalyst selection and optimization for "Glycerol trivalerate" esterification.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of glycerol trivalerate. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the esterification of glycerol with valeric acid. Here, we move beyond basic protocols to address the nuanced challenges of catalyst selection, reaction optimization, and troubleshooting. Our goal is to provide you with the field-proven insights necessary to enhance your experimental success, ensuring both efficiency and reproducibility.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the strategic choices in catalyst and reaction design for synthesizing this compound.

Q1: What are the main classes of catalysts for this compound synthesis, and how do I choose the right one?

A1: Catalyst selection is the most critical decision in this esterification process. The choice directly impacts reaction rate, selectivity, and overall process sustainability. Catalysts fall into three primary categories: homogeneous, heterogeneous, and enzymatic.

  • Homogeneous Catalysts: These are soluble in the reaction medium (e.g., p-toluenesulfonic acid (PTSA), sulfuric acid). They are known for high initial activity due to the excellent contact between the catalyst and reactants.[1] However, they pose significant downstream challenges, including corrosion of equipment and difficult, costly separation from the product mixture.[1][2]

  • Heterogeneous Catalysts: These are solid catalysts that are insoluble in the reaction medium. This category includes acidic ion-exchange resins (like Amberlyst 15), zeolites, sulfated metal oxides, and functionalized silicas.[1][3] Their primary advantage is the ease of separation (via simple filtration) and the potential for regeneration and reuse, which is crucial for sustainable and industrial applications.[1][4] While their initial activity might be slightly lower than homogeneous catalysts, they are often preferred for their environmental and practical benefits.[1]

  • Enzymatic Catalysts (Biocatalysts): Lipases, such as immobilized Candida antarctica lipase B (commonly known as Novozym 435), are highly effective for this esterification.[5][6] Enzymes operate under much milder conditions (lower temperature and pressure), which prevents side reactions and leads to exceptionally high selectivity.[7] The main drawbacks are higher initial cost and potential for deactivation by certain solvents or impurities.

Recommendation: For most lab-scale research and process development, heterogeneous catalysts offer the best balance of activity, selectivity, and practicality. For applications requiring the highest purity and mildest conditions (e.g., pharmaceutical intermediates), enzymatic catalysts are an excellent, albeit more expensive, choice.

Q2: How does the molar ratio of glycerol to valeric acid impact the final product distribution?

A2: The molar ratio of reactants is a critical parameter for controlling selectivity towards the desired tri-ester, this compound. The esterification of glycerol is a stepwise, consecutive reaction:

Glycerol → Monovalerin → Divalerin → Trivalerin

To maximize the yield of trivalerate, a stoichiometric excess of the acyl donor (valeric acid) is typically required. A molar ratio of at least 1:3 (glycerol:valeric acid) is the theoretical minimum. However, to shift the equilibrium far to the right and ensure complete esterification of all three hydroxyl groups, a larger excess of valeric acid is often employed. For instance, one study found the highest selectivity for trivalerin (74.89%) at a 1:3 molar ratio, while a different ratio (5:3 glycerol to valeric acid) maximized overall acid conversion but not trivalerin formation.[8] It is essential to optimize this ratio for your specific catalyst and reaction conditions, as a very large excess can complicate product purification.

Q3: Why is water removal so critical during the reaction, and what are the best methods to achieve it?

A3: The esterification of glycerol is a reversible condensation reaction where one molecule of water is produced for every ester bond formed.[9][10]

Glycerol + 3 Valeric Acid ⇌ this compound + 3 H₂O

According to Le Châtelier's principle, the accumulation of water in the reaction medium will inhibit the forward reaction, preventing complete conversion of glycerol and limiting the yield of trivalerate.[9] Continuous removal of water is therefore essential to drive the reaction to completion.

Effective Water Removal Techniques:

  • Azeotropic Distillation: Using a solvent that forms a low-boiling azeotrope with water (an entrainer), such as hexane or toluene.[9] The azeotrope is distilled off, condensed, and the water is separated in a Dean-Stark trap, allowing the solvent to be recycled back into the reactor.

  • Reactive Distillation: This advanced technique combines reaction and separation in a single unit. The reaction occurs in a distillation column, and the more volatile water is continuously removed from the top, driving the reaction towards completion at the bottom.[9]

  • Use of Molecular Sieves: For smaller, lab-scale reactions, adding molecular sieves (e.g., 4Å) to the reaction vessel can effectively sequester the water produced.

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of this compound.

Issue 1: Low Yield or Incomplete Conversion of Glycerol
Potential Cause Explanation & Corrective Action
Equilibrium Limitation Water produced during the reaction is inhibiting the forward reaction. Solution: Implement an effective water removal strategy, such as azeotropic distillation with a Dean-Stark trap or adding activated molecular sieves to the reaction mixture.[9]
Insufficient Catalyst Activity The catalyst loading may be too low, or the catalyst itself may not be active enough under the chosen conditions. Solution: Increase the catalyst loading incrementally (e.g., from 2 wt% to 5 wt%). If this fails, consider screening a more active catalyst. For solid acids, ensure they are properly activated (e.g., by calcination) to remove adsorbed water before use.
Sub-optimal Temperature The reaction temperature is too low to achieve a reasonable reaction rate. Solution: Gradually increase the reaction temperature in 10°C increments. Monitor for potential side reactions or a decrease in selectivity. A study using sulfated iron oxide found optimal temperature to be around 180°C (453.15 K).[8]
Mass Transfer Limitations For heterogeneous catalysts, poor mixing can prevent effective contact between the reactants and the catalyst surface. Solution: Increase the stirring speed to ensure the catalyst is well-suspended in the reaction medium. A typical speed is around 500 rpm.[8]
Issue 2: Poor Selectivity - High Yield of Monovalerin and Divalerin
Potential Cause Explanation & Corrective Action
Incorrect Molar Ratio An insufficient amount of valeric acid will favor the formation of partially esterified mono- and di-valerates. Solution: Increase the molar ratio of valeric acid to glycerol. Experiment with ratios from 1:3.5 up to 1:6 to push the reaction towards the tri-substituted product.[8]
Short Reaction Time The reaction was stopped before the consecutive reactions could proceed to completion. Solution: Extend the reaction time. Monitor the reaction progress using techniques like GC or TLC to observe the disappearance of intermediates and the formation of the final product.
Catalyst Pore Size Limitation For some microporous heterogeneous catalysts (like certain zeolites), the bulky divalerin intermediate may have difficulty accessing the active sites within the pores to react further. Solution: Switch to a catalyst with a larger pore structure, such as a mesoporous silica (e.g., SBA-15) or a macroporous resin (e.g., Amberlyst 15).[3]
Issue 3: Heterogeneous Catalyst Deactivation During Reuse
Potential Cause Explanation & Corrective Action
Leaching of Active Sites The acidic functional groups (e.g., -SO₃H) may be weakly bound to the support and can leach into the reaction medium, reducing activity in subsequent cycles. Solution: Before reuse, wash the catalyst thoroughly with a non-reactive solvent and dry it completely. If leaching persists, consider a catalyst with more robustly anchored active sites. Stability tests are crucial to confirm catalyst integrity.[3]
Fouling or Coking High reaction temperatures can sometimes lead to the formation of carbonaceous deposits (coke) on the catalyst surface, blocking active sites.[11] Solution: Implement a regeneration step between cycles. This typically involves calcination (controlled heating in air or an inert atmosphere) to burn off the organic deposits. The specific temperature and atmosphere depend on the catalyst's thermal stability.
Water Adsorption The catalyst may adsorb water from the atmosphere or residual water from the reaction, neutralizing acid sites. Solution: Ensure the catalyst is thoroughly dried in a vacuum oven before each use. Store the activated catalyst in a desiccator.

Data & Protocols

Comparative Overview of Catalyst Systems
Catalyst TypeExamplesTypical ConditionsAdvantagesDisadvantages
Homogeneous H₂SO₄, p-TSA[1]120-180°CHigh initial activity, low cost.[1]Corrosive, difficult to separate, generates acidic waste.[1][2]
Heterogeneous Amberlyst 15, Sulfated Zirconia, H-USY Zeolite[1][3]110-180°CEasily separable, reusable, lower corrosion.[4]Potential for lower activity, mass transfer limits, deactivation.[4]
Enzymatic Novozym 435 (Immobilized Lipase)[5]40-70°CVery high selectivity, mild conditions, minimal byproducts.[7]High cost, sensitive to temperature and pH, slower reaction rates.
General Experimental Protocol: Esterification Using a Heterogeneous Catalyst

This protocol provides a starting point for the synthesis of this compound. Optimization will be required.

  • Catalyst Activation: Dry the solid acid catalyst (e.g., Amberlyst 15) in a vacuum oven at 80-100°C overnight to remove adsorbed water.

  • Reactor Setup: Equip a three-neck round-bottom flask with a magnetic stirrer, a condenser connected to a Dean-Stark trap, and a temperature probe.

  • Charging Reactants: Charge the flask with glycerol and valeric acid (e.g., at a 1:4 molar ratio). Add the entrainer solvent (e.g., hexane) to fill the Dean-Stark trap and the flask to an appropriate volume.

  • Reaction Initiation: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 120°C). Once the temperature is stable, add the pre-weighed activated catalyst (e.g., 5 wt% relative to glycerol).

  • Monitoring: Monitor the reaction by observing water collection in the Dean-Stark trap. Samples can be withdrawn periodically via a syringe, filtered to remove the catalyst, and analyzed by GC or HPLC to determine the conversion of glycerol and selectivity to mono-, di-, and trivalerate.

  • Reaction Completion & Workup: Once the reaction reaches completion (e.g., no more water is evolved or conversion plateaus), cool the mixture to room temperature.

  • Catalyst Recovery: Separate the heterogeneous catalyst by vacuum filtration. Wash it with a solvent (e.g., acetone or ethanol) and dry it for reuse.

  • Product Purification: The filtrate contains the product, excess valeric acid, and the entrainer. The solvent can be removed by rotary evaporation. The excess valeric acid can be removed by washing with a mild base (e.g., a saturated NaHCO₃ solution) followed by a water wash, drying over an anhydrous salt (e.g., MgSO₄), and final filtration. Purity should be confirmed by analytical methods.

Visualized Workflows and Logic

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis reactants 1. Prepare Reactants (Glycerol, Valeric Acid) setup 3. Assemble Reactor (w/ Dean-Stark Trap) reactants->setup catalyst 2. Activate Catalyst (e.g., Vacuum Drying) run 4. Run Esterification (Heat, Stir, Remove H₂O) catalyst->run setup->run monitor 5. Monitor Progress (GC/HPLC) run->monitor separate 6. Separate Catalyst (Filtration) run->separate Reaction complete monitor->run Continue if incomplete separate->catalyst Regenerate for reuse purify 7. Purify Product (Wash, Dry, Evaporate) separate->purify analyze 8. Analyze Final Product (NMR, GC-MS, etc.) purify->analyze

G start Low Trivalerate Yield q_conversion Is Glycerol Conversion Low? start->q_conversion q_selectivity Are Mono/Di-Valerates the Main Products? q_conversion->q_selectivity No (High Conversion) sol_water Improve Water Removal (e.g., Dean-Stark) q_conversion->sol_water Yes sol_temp Increase Temperature or Catalyst Load q_selectivity->sol_temp No (Other issues) sol_ratio Increase Valeric Acid Molar Ratio q_selectivity->sol_ratio Yes sol_water->sol_temp sol_time Increase Reaction Time sol_ratio->sol_time

ReactionPathway G Glycerol MV Monovalerin G->MV + Valeric Acid - H₂O DV Divalerin MV->DV + Valeric Acid - H₂O TV Trivalerate (Product) DV->TV + Valeric Acid - H₂O

References

Addressing matrix effects in "Glycerol trivalerate" quantification from fecal samples

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Navigating Matrix Effects in Fecal Sample Analysis

Welcome, researchers and scientists, to your dedicated resource for troubleshooting the quantitative analysis of glycerol trivalerate in complex fecal matrices. As a Senior Application Scientist, I understand that robust and accurate quantification is paramount, yet the inherent complexity of fecal samples presents significant analytical challenges, primarily in the form of matrix effects.

This guide is structured as an interactive FAQ and troubleshooting hub. It is designed to provide not just protocols, but a deeper understanding of the principles behind them, empowering you to make informed decisions in your own laboratory work. We will explore the causes of matrix effects and detail systematic approaches to diagnose, mitigate, and ultimately control for them, ensuring the integrity of your data.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: I'm seeing poor data reproducibility and signal suppression for this compound. What are matrix effects and why are fecal samples so difficult?

Answer:

Matrix effects are the alteration—suppression or enhancement—of the ionization of a target analyte (in this case, this compound) by co-eluting, undetected components in the sample matrix.[1][2][3] Fecal matter is one of the most complex biological matrices, containing a highly variable mixture of undigested food components, lipids, proteins, bile acids, phospholipids, and countless metabolites from the gut microbiota.[4]

When your this compound analyte reaches the mass spectrometer's ion source, so do these other compounds. They can compete for ionization, alter the efficiency of droplet formation and desolvation in the ESI source, and ultimately suppress the signal you are trying to measure.[2][5] This leads directly to the issues you're observing: poor accuracy, high variability between samples, and compromised sensitivity.[3] According to FDA guidelines, evaluating and controlling for matrix effects is a required component of any bioanalytical method validation.[6][7][8]

Q2: How can I definitively prove that matrix effects are the cause of my issues?

Answer:

A systematic diagnosis is crucial. The most direct way to assess matrix effects is through a post-extraction spike experiment . This experiment isolates the effect of the matrix on the detector response from the efficiency of your extraction procedure.

Here’s the core logic: You compare the signal of an analyte spiked into a clean solvent against the signal of the same amount of analyte spiked into a processed, blank matrix extract (a fecal sample that contains no this compound).

Protocol: Quantifying Matrix Effect (ME)

  • Prepare Samples:

    • Set A (Neat Solution): Spike a known concentration of this compound analytical standard into the final mobile phase solvent.

    • Set B (Post-Extraction Spike): Process a blank fecal sample (from at least 6 different sources, as recommended by the FDA[6]) through your entire extraction and cleanup procedure. Before the final evaporation and reconstitution step, spike the extract with the same concentration of this compound as in Set A.

  • Analysis: Analyze both sets of samples by LC-MS/MS.

  • Calculation:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Interpretation:

      • ME ≈ 100%: No significant matrix effect.

      • ME < 100%: Ion Suppression.

      • ME > 100%: Ion Enhancement.

A significant deviation from 100% confirms that components in your fecal extract are interfering with this compound ionization.

Q3: My sample preparation involves a simple solvent extraction. What are more robust methods to reduce matrix interferences from feces?

Answer:

A simple "dilute-and-shoot" or single-solvent extraction is insufficient for a matrix as complex as feces.[9] A multi-step approach involving efficient extraction followed by targeted cleanup is necessary. This compound is a non-polar triacylglycerol, soluble in organic solvents.[10] The goal is to maximize its extraction while leaving behind polar interferences.

Recommended Extraction Methods:

Classical lipid extraction methods like those developed by Folch or Bligh and Dyer are considered "gold standards" and are highly effective for fecal samples.[11][12][13][14] They use a ternary solvent system (chloroform/methanol/water) to partition lipids from polar matrix components.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} Caption: Workflow for robust lipid extraction and cleanup.

Cleanup Strategies:

Even after a good liquid-liquid extraction, further cleanup is often required.

  • Solid-Phase Extraction (SPE): This is a highly effective step. For a non-polar analyte like this compound, a reverse-phase (e.g., C18) or a specialized lipid-removal sorbent can be used. The goal is to retain the analyte while washing away remaining interferences.[15][16][17]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally for pesticide analysis, QuEChERS methods are excellent for cleaning up fatty matrices.[18][19] The dSPE (dispersive SPE) step often uses a combination of sorbents like C18 to remove non-polar interferences (fats) and PSA to remove sugars and fatty acids.[15][19]

Cleanup MethodPrincipleTarget Interferences Removed
C18 SPE Reverse-phase chromatographyPolar compounds, some pigments
QuEChERS w/ C18+PSA Dispersive SPEFats, lipids, sterols, sugars, fatty acids[15]
EMR—Lipid Size exclusion & hydrophobic interactionMajor lipid classes with high specificity[18][20][21]
Q4: How can I correct for matrix effects that I cannot eliminate through sample prep?

Answer:

This is the most critical question for achieving accurate quantification. The gold-standard solution is Stable Isotope Dilution (SID) Mass Spectrometry using a Stable Isotope-Labeled Internal Standard (SIL-IS).[22][23][24]

A SIL-IS is a version of your analyte (e.g., this compound-¹³C₃ or this compound-d₅) where some atoms have been replaced with heavy isotopes. It is chemically identical to your target analyte and thus behaves identically during:

  • Extraction

  • Cleanup

  • Chromatography

  • Ionization in the MS source

Because it co-elutes and experiences the exact same ion suppression or enhancement as your analyte, any signal loss in the analyte is mirrored by a proportional signal loss in the SIL-IS.[22] By measuring the ratio of the analyte peak area to the SIL-IS peak area, you get an accurate quantification that is automatically corrected for both matrix effects and extraction variability.

dot graph TD { graph [fontname="Arial", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} Caption: Principle of matrix effect correction using a SIL-IS.

What if a SIL-IS isn't available? Your next best option is a structural analog that is not present in the sample. This is less ideal because it will not co-elute perfectly and may have different ionization efficiency, but it is far better than using no internal standard at all.

Part 2: Detailed Experimental Protocols

Protocol 1: Modified Bligh & Dyer Extraction for Fecal Samples

This protocol is a robust starting point for extracting total lipids, including this compound, from lyophilized (freeze-dried) fecal samples.

Materials:

  • Lyophilized fecal powder

  • Chloroform, HPLC Grade

  • Methanol, HPLC Grade

  • Deionized Water

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer and Centrifuge

  • Glass Pasteur pipette

Procedure:

  • Homogenization: Weigh approximately 100 mg of lyophilized fecal powder into a glass centrifuge tube. Add your SIL-Internal Standard at this stage.

  • Monophasic System: Add 1.0 mL of deionized water and vortex thoroughly to create a slurry. Add 3.75 mL of a 1:2 (v/v) mixture of chloroform:methanol and vortex for 15 minutes.[11] This creates a single-phase system that disrupts membranes and solubilizes lipids.[11][14][25]

  • Phase Separation: To the monophasic mixture, add 1.25 mL of chloroform and vortex for 30 seconds. Then, add 1.25 mL of deionized water and vortex for another 30 seconds.[25]

  • Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes. Three layers will form: a top aqueous/methanol layer, a middle layer of precipitated solids, and a bottom chloroform layer containing your lipids.[11]

  • Lipid Collection: Carefully insert a glass Pasteur pipette through the upper layers and aspirate the bottom chloroform layer. Transfer it to a clean collection tube. To avoid contamination, it is recommended to recover only about 90% of this lower phase.[11][25]

  • Re-extraction (Optional but Recommended): Add 2 mL of chloroform to the original tube, vortex for 5 minutes, and centrifuge again. Collect the bottom layer and combine it with the first extract to maximize recovery.[11]

  • Drying: Evaporate the pooled chloroform extracts to complete dryness under a gentle stream of nitrogen. The sample is now ready for cleanup (e.g., SPE) or direct reconstitution for analysis.

Part 3: Final Checklist & Best Practices

  • Always use a SIL-Internal Standard: This is the single most effective way to ensure data accuracy.

  • Validate Your Method: Follow FDA or EMA guidelines. Specifically assess matrix effects from at least 6 different sources of blank matrix.[6][7]

  • Optimize Chromatography: Ensure your target analyte is chromatographically separated from major interfering peaks. Adjusting the gradient or using a different column chemistry can move your analyte out of a region of ion suppression.[1][26]

  • Check Ion Source Parameters: Sometimes optimizing source temperature or gas flows can help reduce the impact of matrix components.[5]

  • Consider Metal-Free Systems: For some analytes, interactions with stainless steel components in the HPLC can cause signal loss or suppression. If you suspect this, a metal-free column and flow path may help.[27]

  • Start with Clean Samples: The more robust your extraction and cleanup, the less work your mass spectrometer has to do and the lower the risk of matrix effects and instrument contamination.

By systematically addressing sample preparation and employing the correct internal standards, you can overcome the challenges of the fecal matrix and generate reliable, high-quality quantitative data for this compound.

References

Technical Support Center: Optimization of Reaction Conditions for Enzymatic Synthesis of Glycerol Trivalerate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the enzymatic synthesis of Glycerol Trivalerate (trivalerin). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during this esterification process. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction conditions and achieve high yields and purity.

Introduction to Enzymatic Synthesis of this compound

The synthesis of this compound, a valuable compound with applications as an enzymatic substrate and a building block for pharmaceutical intermediates, is increasingly moving towards greener enzymatic methods.[1] Lipases (E.C. 3.1.1.3) are the biocatalysts of choice for this esterification reaction, offering high selectivity and milder reaction conditions compared to traditional chemical catalysis.[2][3][4] However, optimizing this enzymatic process requires a careful consideration of several interconnected parameters. This guide will walk you through the most common issues and their solutions, grounded in scientific principles and field-proven data.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control for maximizing the yield of this compound?

The successful enzymatic synthesis of this compound hinges on the careful control of several key parameters:

  • Enzyme Selection: The choice of lipase is paramount. Lipases from different microbial sources exhibit varying activities and selectivities. Commercially available lipases such as those from Candida antarctica (e.g., Novozym 435), Rhizomucor miehei, and Candida rugosa are frequently used for esterification reactions.[5][6] Immobilized lipases are often preferred as they offer enhanced stability, reusability, and ease of separation from the reaction mixture.[7][8]

  • Substrate Molar Ratio (Valeric Acid to Glycerol): The stoichiometry of the reactants significantly impacts the product distribution (mono-, di-, and trivalerin). To favor the formation of trivalerin, a molar excess of valeric acid is typically required to drive the reaction towards complete esterification of all three hydroxyl groups of glycerol.[1]

  • Temperature: Temperature influences the reaction rate and enzyme stability. While higher temperatures can increase the reaction rate, they can also lead to enzyme denaturation.[9] The optimal temperature is a trade-off between these two factors and is specific to the chosen lipase. For many commonly used lipases, the optimal temperature for esterification reactions lies in the range of 40-70°C.[10][11]

  • Water Content: Water is a byproduct of the esterification reaction. Its accumulation can shift the reaction equilibrium back towards hydrolysis, thereby reducing the yield of this compound.[12] Therefore, efficient water removal is crucial for achieving high conversion rates.

  • Reaction Time: Sufficient reaction time is necessary to reach equilibrium or maximum conversion. The optimal reaction time will depend on the other reaction conditions.

  • Solvent System: The reaction can be performed in a solvent-free system or in the presence of an organic solvent. Solvent-free systems are often preferred for their environmental benefits and higher volumetric productivity.[13][14][15] However, in some cases, a non-polar organic solvent can help to overcome mass transfer limitations and improve substrate solubility.

Q2: I am observing the formation of significant amounts of monovalerin and divalerin. How can I increase the selectivity towards this compound?

The formation of mono- and di-acylated glycerols is a common challenge in the synthesis of triacylglycerols. Here’s how you can enhance the selectivity for this compound:

  • Adjust the Substrate Molar Ratio: This is the most critical factor for controlling product selectivity. To favor the formation of trivalerin, increase the molar ratio of valeric acid to glycerol. A study on the synthesis of trivalerin using a sulfated iron oxide catalyst (though not enzymatic, the principle of stoichiometry applies) showed that the highest selectivity for trivalerin was achieved at a glycerol to valeric acid molar ratio of 1:3.[1] For enzymatic reactions, a similar excess of the fatty acid is generally recommended.

  • Prolong the Reaction Time: The formation of trivalerin is a stepwise process. Allowing the reaction to proceed for a longer duration can facilitate the conversion of mono- and divalerin into the desired tri-ester.

  • Efficient Water Removal: As the reaction proceeds, the accumulation of water can favor the reverse hydrolytic reaction, leading to an equilibrium mixture containing mono- and diglycerides. Employing methods for continuous water removal, such as conducting the reaction under vacuum or using molecular sieves, can drive the equilibrium towards the formation of trivalerin.[13]

Q3: My reaction seems to stop before all the glycerol is consumed, resulting in a low yield. What could be the cause?

Several factors can lead to incomplete conversion and low yields. Consider the following troubleshooting steps:

  • Enzyme Inactivation: Lipases can be inactivated by high temperatures, extreme pH, or the presence of inhibitors. Ensure the reaction temperature is within the optimal range for your specific lipase.[11] If you are using crude glycerol from biodiesel production, it may contain impurities like methanol that can inactivate the enzyme.[16]

  • Water Accumulation and Equilibrium: As mentioned previously, the buildup of water can halt the reaction by shifting the equilibrium towards hydrolysis.[12] Implement a water removal strategy.

  • Mass Transfer Limitations: The immiscibility of glycerol (hydrophilic) and valeric acid (hydrophobic) can lead to a two-phase system, limiting the access of the substrates to the enzyme's active site.[12] Vigorous stirring is essential to improve mixing. In some cases, the addition of a suitable solvent or emulsifier can create a more homogenous reaction medium.[17]

  • Sub-optimal pH: The pH of the reaction medium can affect the catalytic activity of the lipase. While esterification in organic solvents has a less pronounced pH dependence, the initial pH of the aqueous phase of the enzyme preparation can be important.

  • Insufficient Enzyme Concentration: The amount of enzyme used might be too low to achieve a reasonable reaction rate and conversion within the desired timeframe. Try increasing the enzyme loading.[18]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of this compound Incorrect substrate molar ratio.Increase the molar ratio of valeric acid to glycerol (e.g., 3:1 or higher).[1]
Water accumulation shifting equilibrium.Conduct the reaction under vacuum, use nitrogen flushing, or add molecular sieves to remove water.[13]
Enzyme inactivation.Verify the optimal temperature for your lipase and ensure it has not been exceeded.[11] Check for potential inhibitors in your substrates.
Insufficient reaction time.Monitor the reaction progress over a longer period to ensure it has reached completion.
High Levels of Byproducts (Mono- and Divalerin) Inappropriate substrate molar ratio.A higher excess of valeric acid will drive the reaction towards the tri-ester.[1]
Reaction has not reached equilibrium.Increase the reaction time to allow for the conversion of intermediates.
Reaction is Very Slow Suboptimal temperature.Optimize the reaction temperature. A moderate increase can significantly boost the reaction rate, but avoid temperatures that cause enzyme denaturation.[9]
Poor mixing/mass transfer limitations.Increase the stirring speed. Consider using a solvent to improve substrate solubility and create a single-phase system.[17]
Low enzyme concentration.Increase the amount of immobilized lipase in the reaction mixture.
Difficulty in Product Purification Presence of unreacted starting materials and byproducts.Optimize the reaction to maximize conversion and selectivity.
Residual enzyme in the product.If using a free lipase, consider switching to an immobilized enzyme for easy removal by filtration.[7]
Soap formation if using crude glycerol.Pre-treat crude glycerol to remove impurities before the enzymatic reaction.[19][20]

Experimental Protocols

General Protocol for Enzymatic Synthesis of this compound

This protocol provides a starting point for optimizing the reaction conditions.

  • Reactant Preparation:

    • Accurately weigh glycerol and valeric acid to achieve the desired molar ratio (e.g., 1:3).

  • Reaction Setup:

    • Add the reactants to a round-bottom flask equipped with a magnetic stirrer.

    • If using a solvent-free system, proceed to the next step. If using a solvent, add the appropriate volume of a non-polar solvent like hexane or heptane.

    • Add the immobilized lipase (e.g., Novozym 435) at a concentration of 1-10% (w/w) of the total reactants.

  • Reaction Conditions:

    • Place the flask in a temperature-controlled oil bath or heating mantle set to the desired temperature (e.g., 50-60°C).

    • Stir the mixture vigorously to ensure proper mixing.

    • If water removal is desired, connect the flask to a vacuum pump or use a gentle stream of nitrogen. Alternatively, add activated molecular sieves to the reaction mixture.

  • Monitoring the Reaction:

    • Take small aliquots of the reaction mixture at regular intervals.

    • Analyze the samples by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of reactants and the formation of products (monovalerin, divalerin, and trivalerin).

  • Product Recovery:

    • Once the reaction is complete, separate the immobilized enzyme by filtration. The enzyme can be washed with a solvent and reused.

    • If a solvent was used, remove it by rotary evaporation.

    • The crude product can be purified further, for example, by molecular distillation, to remove unreacted starting materials and byproducts.[21]

Data Presentation

Table 1: Influence of Reaction Parameters on this compound Synthesis
Parameter Typical Range Effect on Yield/Selectivity Reference
Enzyme Lipases (e.g., Candida antarctica, Rhizomucor miehei)Choice of lipase affects activity and selectivity. Immobilized forms are generally more stable and reusable.[5][7]
Substrate Molar Ratio (Valeric Acid:Glycerol) 3:1 to 5:1Higher ratios favor the formation of trivalerin over mono- and divalerin.[1]
Temperature 40 - 70°CIncreases reaction rate up to an optimum, beyond which enzyme denaturation occurs.[9][11]
Enzyme Loading 1 - 10% (w/w)Higher loading increases the reaction rate but also the cost.[10]
Solvent Solvent-free or non-polar solvents (e.g., hexane)Solvent-free is greener. Solvents can improve miscibility but require removal.[13][15]
Water Removal Vacuum, N2 sparging, molecular sievesEssential for driving the equilibrium towards ester formation and achieving high yields.[13]

Visualizations

Diagram 1: Workflow for Enzymatic Synthesis of this compound

G cluster_prep 1. Preparation cluster_reaction 2. Esterification Reaction cluster_monitoring 3. Monitoring cluster_separation 4. Separation & Purification Reactants Glycerol & Valeric Acid Reactor Stirred Reactor (Temp Control, Water Removal) Reactants->Reactor Enzyme Immobilized Lipase Enzyme->Reactor Analysis GC / HPLC Analysis Reactor->Analysis Sampling Filtration Enzyme Filtration (for reuse) Reactor->Filtration Purification Product Purification (e.g., Distillation) Filtration->Purification FinalProduct This compound Purification->FinalProduct

Caption: A typical workflow for the enzymatic synthesis of this compound.

Diagram 2: Relationship of Key Parameters in this compound Synthesis

G Yield This compound Yield & Selectivity MolarRatio Substrate Molar Ratio MolarRatio->Yield Increases Selectivity Temperature Temperature Temperature->Yield Affects Rate & Stability Enzyme Enzyme Activity & Stability Temperature->Enzyme High Temp Inactivates Enzyme->Yield Directly Proportional Water Water Removal Water->Yield Drives Equilibrium Time Reaction Time Time->Yield Allows Completion

Caption: Interplay of key parameters affecting this compound synthesis.

References

Technical Support Center: Scaling Up Glycerol Trivalerate Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the production of glycerol trivalerate. This resource is designed for researchers, scientists, and drug development professionals who are transitioning from laboratory-scale synthesis to pilot-plant production. Here, you will find practical, in-depth guidance presented in a question-and-answer format to address the specific challenges you may encounter.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the scale-up of this compound production.

Q1: What are the primary synthesis routes for this compound, and how do they differ when scaling up?

A1: The most common method for synthesizing this compound is through the esterification of glycerol with valeric acid.[1][2] In a lab setting, this is often carried out as a batch process where reactants are mixed in a reactor at elevated temperatures (150-200 °C) for several hours.[1] A key challenge in this process is the removal of water, a byproduct that can limit the reaction's progression.[1]

When scaling up to a pilot plant, continuous processes are often favored for their efficiency. These can include:

  • Plug Flow Reactors (PFRs): These allow for the continuous addition of reactants and removal of products.[1]

  • Reactive Distillation: This advanced method combines the reaction and separation steps, continuously removing water to drive the reaction forward.[1]

Q2: What are the critical process parameters to monitor during the scale-up of this compound synthesis?

A2: Several parameters are crucial for successful and reproducible production of this compound at a larger scale. These include:

  • Temperature: Typically maintained between 150-200°C.[1]

  • Molar Ratio of Reactants: The ratio of glycerol to valeric acid significantly impacts the selectivity towards trivalerin.[2] For instance, one study achieved the highest trivalerin selectivity at a 1:3 molar ratio of glycerol to valeric acid.[2][3]

  • Catalyst Loading: The amount of catalyst used is a critical economic factor in industrial applications.[4]

  • Agitation Speed: Proper mixing is essential to ensure homogeneity and efficient heat and mass transfer.

  • Pressure: The reaction is typically carried out at atmospheric or slightly elevated pressure.[1]

Q3: How does the choice of catalyst impact the reaction, and what are the considerations for pilot-scale production?

A3: Acid catalysts, such as sulfuric acid, are commonly used in the esterification of glycerol to produce this compound.[1] However, for pilot and industrial-scale production, solid acid catalysts are often preferred. These include:

  • Zeolites: These catalysts have shown high acid conversion rates.[3]

  • Sulfated Iron Oxide: This has been used as a "green" catalyst in the synthesis of trivalerin.[2]

  • Ion-Exchange Resins: Materials like Amberlyst-15 have been successfully used in glycerol etherification, a related process.[5]

The use of solid catalysts simplifies the separation process, reduces corrosion issues associated with mineral acids, and allows for catalyst recycling, which is economically advantageous at a larger scale.[6][7]

Q4: What are the common impurities in crude glycerol, and how do they affect the synthesis of this compound?

A4: Crude glycerol, often a byproduct of biodiesel production, contains various impurities that can interfere with the synthesis of this compound.[8] These impurities include:

  • Water

  • Methanol

  • Salts

  • Free fatty acids

  • Soaps

These impurities can affect the reaction by poisoning the catalyst, leading to side reactions, and complicating the purification of the final product. Therefore, purification of crude glycerol is a critical step before its use in synthesis.[9][10]

Q5: What analytical techniques are recommended for monitoring reaction progress and ensuring the purity of the final product?

A5: A combination of chromatographic and spectroscopic methods is typically employed:

  • Gas Chromatography (GC): Used to determine the assay of this compound and to quantify the presence of reactants and byproducts.[4][11]

  • High-Performance Liquid Chromatography (HPLC): Another powerful technique for assay determination and impurity profiling.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (q-NMR).[12]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: A quick method for confirming the identity of the product by identifying its functional groups.[12]

  • Karl Fischer Titration: Specifically used to quantify the water content.[12]

Section 2: Troubleshooting Guides

This section provides detailed solutions to specific problems that may arise during the scale-up of this compound production.

Problem 1: Low Conversion of Reactants

Symptoms:

  • GC or HPLC analysis shows a high percentage of unreacted glycerol and/or valeric acid.

  • The reaction seems to stall before reaching the expected completion.

Potential Causes and Solutions:

Cause Explanation Troubleshooting Steps
Insufficient Water Removal The esterification reaction produces water, which can shift the equilibrium back towards the reactants, thus limiting conversion.[1]* Lab Scale: Use a Dean-Stark apparatus to physically remove water as it forms.[4] * Pilot Scale: Implement reactive distillation to continuously remove water from the reaction mixture.[1]
Catalyst Deactivation The catalyst may lose its activity due to poisoning by impurities in the reactants or coking at high temperatures.* Purify Reactants: Ensure that the glycerol and valeric acid are of high purity.[9] * Optimize Temperature: Operate within the recommended temperature range to avoid catalyst degradation.[1] * Regenerate Catalyst: If using a solid catalyst, follow the manufacturer's procedure for regeneration.
Inadequate Mixing Poor agitation can lead to localized temperature and concentration gradients, resulting in an incomplete reaction.* Increase Agitation Speed: Ensure the reactor's mixing system is adequate for the volume. * Check Impeller Design: Use an appropriate impeller design for the viscosity of the reaction mixture.
Problem 2: Poor Selectivity towards this compound

Symptoms:

  • Significant formation of monovalerin and divalerin is observed through GC or HPLC analysis.

  • The final product has a lower than expected purity of this compound.

Potential Causes and Solutions:

Cause Explanation Troubleshooting Steps
Incorrect Molar Ratio The stoichiometry of the reactants is critical for maximizing the formation of the desired tri-ester.* Adjust Molar Ratio: A study has shown that a 1:3 molar ratio of glycerol to valeric acid favors the formation of trivalerin.[2][3] Experiment with slight variations to optimize for your specific conditions.
Suboptimal Reaction Temperature Temperature can influence the relative rates of the esterification steps.* Optimize Temperature: Conduct a design of experiments (DoE) to determine the optimal temperature for maximizing trivalerin selectivity.[2]
Reaction Time Insufficient reaction time may not allow for the complete conversion to the tri-ester.* Increase Reaction Time: Monitor the reaction progress over time to determine the point at which the concentration of trivalerin is maximized.
Problem 3: Difficulties in Product Purification

Symptoms:

  • The final product does not meet the required purity specifications after initial purification steps.

  • Emulsion formation or other separation issues are encountered during workup.

Potential Causes and Solutions:

Cause Explanation Troubleshooting Steps
Presence of Unreacted Starting Materials and Byproducts High levels of residual glycerol, valeric acid, and intermediate esters complicate purification.* Optimize Reaction: First, address any issues with low conversion and selectivity (see above). * Washing: Use aqueous washes to remove water-soluble impurities like glycerol. Neutralize any remaining acidic components with a mild base.
Catalyst Residues If a homogeneous acid catalyst is used, it must be completely removed.* Neutralization and Washing: Neutralize the acid catalyst with a base, followed by thorough washing with water to remove the resulting salts. * Switch to a Solid Catalyst: Consider using a solid acid catalyst to simplify separation.[6]
Emulsion Formation Soaps formed from the neutralization of fatty acid impurities can lead to stable emulsions.* Use a Brine Wash: Washing with a saturated salt solution can help to break emulsions. * Centrifugation: For persistent emulsions, centrifugation can aid in phase separation.

Section 3: Experimental Protocols

Protocol 1: Lab-Scale Batch Synthesis of this compound

This protocol outlines a typical laboratory procedure for the synthesis of this compound.

Materials:

  • Glycerol (>99% purity)

  • Valeric acid (>99% purity)

  • Sulfuric acid (concentrated)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Sodium bicarbonate solution (5% w/v)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • Set up the reaction apparatus consisting of a round-bottom flask, Dean-Stark trap, and condenser.

  • Charge the flask with glycerol and valeric acid in a 1:3.3 molar ratio (a slight excess of valeric acid is used).

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% by weight of the total reactants).

  • Begin stirring and heat the mixture to 150-160°C.

  • Collect the water that azeotropically distills with the valeric acid in the Dean-Stark trap.

  • Monitor the reaction progress by taking small aliquots and analyzing them by GC or TLC. The reaction is typically complete in 4-6 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Further purification can be achieved by vacuum distillation or column chromatography if necessary.

Protocol 2: Pilot-Scale Production Considerations

Scaling up the synthesis requires careful consideration of heat and mass transfer, as well as process control.

Key Considerations:

  • Reactor Design: A jacketed glass-lined or stainless steel reactor with good agitation is recommended. The reactor should be equipped with a temperature control unit.

  • Water Removal: For a pilot-scale batch process, a larger Dean-Stark trap or a side-stream distillation column can be used. For a continuous process, reactive distillation is a highly efficient option.[1]

  • Process Automation: Implement automated controls for temperature, pressure, and reactant feed rates to ensure consistency and safety.

  • Material Handling: Use appropriate pumps and piping for transferring corrosive materials like valeric acid and sulfuric acid.

  • Safety: Ensure the pilot plant is equipped with appropriate safety features, including pressure relief valves, emergency shutdown systems, and proper ventilation.

Section 4: Visualizations

Workflow for Scaling Up this compound Production

G cluster_lab Lab Scale cluster_pilot Pilot Scale cluster_challenges Key Scale-Up Challenges lab_synthesis Batch Synthesis (Flask) lab_purification Purification (Separatory Funnel, Rotovap) lab_synthesis->lab_purification lab_analysis Analysis (GC, HPLC, NMR) lab_purification->lab_analysis pilot_synthesis Continuous/Batch Synthesis (Jacketed Reactor) lab_analysis->pilot_synthesis Process Optimization Data pilot_purification Purification (Reactive Distillation, Centrifuge) pilot_synthesis->pilot_purification heat_transfer Heat Transfer pilot_synthesis->heat_transfer mass_transfer Mass Transfer (Mixing, Water Removal) pilot_synthesis->mass_transfer safety Safety & Automation pilot_synthesis->safety pilot_analysis In-Process Control & Final Product Analysis pilot_purification->pilot_analysis economics Process Economics pilot_analysis->economics

Caption: A flowchart illustrating the transition from lab-scale to pilot-scale production of this compound, highlighting key challenges.

Troubleshooting Logic Diagram

G cluster_conversion Low Conversion cluster_selectivity Poor Selectivity cluster_purification Purification Issues start Problem Encountered conv_check_water Check Water Removal Efficiency start->conv_check_water sel_check_ratio Verify Molar Ratio start->sel_check_ratio pur_check_reaction Optimize Reaction First start->pur_check_reaction conv_check_catalyst Evaluate Catalyst Activity conv_check_water->conv_check_catalyst conv_check_mixing Assess Agitation conv_check_catalyst->conv_check_mixing sel_check_temp Optimize Temperature sel_check_ratio->sel_check_temp sel_check_time Adjust Reaction Time sel_check_temp->sel_check_time pur_check_workup Refine Washing/Neutralization pur_check_reaction->pur_check_workup pur_check_emulsion Address Emulsion Formation pur_check_workup->pur_check_emulsion

Caption: A logical flow diagram for troubleshooting common issues in this compound synthesis.

References

Validation & Comparative

A Comparative Guide for Researchers: Glycerol Trivalerate vs. Tributyrin as Substrates for Pancreatic Lipase

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in enzymology, gastroenterology, and drug development, the selection of an appropriate substrate is a critical determinant for the accurate assessment of pancreatic lipase (EC 3.1.1.3) activity. Pancreatic lipase, the primary enzyme responsible for the digestion of dietary fats, catalyzes the hydrolysis of triglycerides into fatty acids and monoglycerides. The choice of substrate not only influences the reaction kinetics but also the physiological relevance and practical applicability of the assay. This guide provides an in-depth, objective comparison of two commonly used short-chain triglyceride substrates: glycerol trivalerate (trivalerin) and tributyrin.

Introduction to Pancreatic Lipase and Substrate Specificity

Pancreatic lipase is a water-soluble enzyme that acts at the lipid-water interface of emulsified triglycerides. Its activity is significantly influenced by the presence of co-lipase and bile salts in the duodenum. The enzyme preferentially hydrolyzes the ester bonds at the sn-1 and sn-3 positions of the glycerol backbone[1][2][3]. The fatty acid chain length of the triglyceride substrate plays a crucial role in determining the rate of hydrolysis[4]. While long-chain triglycerides are the natural substrates in a dietary context, short-chain triglycerides are often employed in vitro for their ease of handling and higher solubility, which facilitate simpler and more reproducible assay systems.

Tributyrin: The Well-Established Standard

Tributyrin, a triglyceride of butyric acid (a four-carbon fatty acid), is the most widely used and well-characterized short-chain substrate for pancreatic lipase assays[5]. Its prevalence in research is due to a combination of favorable physicochemical properties and extensive validation in various assay formats.

Physicochemical Properties and Advantages:
  • High Hydrolysis Rate: Pancreatic lipase exhibits high activity towards tributyrin, allowing for sensitive detection of enzymatic activity.

  • Good Emulsification: Tributyrin readily forms stable emulsions in aqueous solutions, which is critical for creating a consistent interfacial area for lipase activity.

  • Well-Defined Assay Protocols: Standardized protocols for using tributyrin in lipase assays, particularly with the pH-stat method, are well-established and widely published[6][7].

Limitations:
  • Limited Physiological Resemblance: While an excellent in vitro tool, butyric acid is not a major component of dietary fats, which may limit the direct physiological extrapolation of kinetic data.

  • Interfacial Denaturation: In the absence of bile salts or co-lipase, some pancreatic lipases can undergo irreversible denaturation at the high-energy tributyrin-water interface[5].

This compound: An Alternative Short-Chain Substrate

This compound, also known as trivalerin, is a triglyceride of valeric acid (a five-carbon fatty acid). It serves as an alternative short-chain substrate for lipase activity assays. While less commonly used than tributyrin, it holds relevance in specific research contexts, such as in the food industry for assessing lipolysis in cheese.

Physicochemical Properties and Considerations:
  • Slightly Longer Chain Length: The additional carbon in the fatty acid chains of this compound compared to tributyrin can influence its interaction with the active site of pancreatic lipase. Generally, pancreatic lipase activity is high for short- to medium-chain triglycerides[8].

  • Potential for Different Kinetics: The subtle difference in hydrophobicity and steric hindrance of the valerate chains may result in different kinetic parameters (Km and Vmax) compared to tributyrin.

Head-to-Head Comparison: Performance as a Substrate

A direct, quantitative comparison of this compound and tributyrin as substrates for pancreatic lipase requires consistent experimental conditions. While specific comparative studies providing kinetic data for both substrates under identical conditions are scarce in the readily available literature, we can infer their relative performance based on the known principles of lipase substrate specificity. Pancreatic lipase generally shows a preference for short- to medium-chain fatty acids.

Table 1: Comparative Properties of Tributyrin and this compound as Pancreatic Lipase Substrates

FeatureTributyrinThis compound
Fatty Acid Component Butyric Acid (C4)Valeric Acid (C5)
Common Usage Widely used, standard substrateLess common, used in specific applications
Hydrolysis Rate Generally highExpected to be high, but may differ from tributyrin
Assay Standardization Well-established protocolsLess standardized protocols available
Physiological Relevance LowerLower

Experimental Design for Comparative Analysis

To rigorously compare these two substrates, a well-controlled experimental setup is paramount. The following workflow outlines a robust approach for such a comparison.

Diagram: Experimental Workflow for Comparing Lipase Substrates

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Prepare Substrate Emulsions: - Tributyrin - this compound P2 Prepare Pancreatic Lipase Solution P3 Prepare Assay Buffer (with co-lipase and bile salts) A2 Incubate Substrate Emulsion with Lipase Solution P3->A2 A1 pH-Stat Titration A1->A2 Method A3 Monitor Rate of Fatty Acid Release A2->A3 D1 Calculate Initial Reaction Velocities A3->D1 D2 Generate Michaelis-Menten Plots D1->D2 D3 Determine Km and Vmax (Lineweaver-Burk Plot) D2->D3

Caption: Workflow for the comparative kinetic analysis of lipase substrates.

Detailed Experimental Protocol: pH-Stat Titration Method

The pH-stat titration method is a widely accepted and highly reproducible technique for measuring lipase activity. It relies on the titration of fatty acids released during the hydrolysis of triglycerides with a standard alkaline solution to maintain a constant pH.

Materials:

  • Porcine Pancreatic Lipase

  • Tributyrin

  • This compound

  • Bile salts (e.g., sodium taurodeoxycholate)

  • Co-lipase

  • Tris-HCl buffer

  • Sodium hydroxide (NaOH) solution, standardized

  • pH-stat titrator system

Procedure:

  • Buffer Preparation: Prepare a Tris-HCl buffer (e.g., 50 mM, pH 8.0) containing CaCl2 (e.g., 5 mM), NaCl (e.g., 150 mM), and bile salts (e.g., 4 mM).

  • Enzyme Solution Preparation: Prepare a stock solution of porcine pancreatic lipase in the assay buffer. Add co-lipase in a molar excess to the lipase.

  • Substrate Emulsion Preparation: For each substrate, prepare an emulsion by adding a known amount of the triglyceride to the assay buffer and emulsifying using a high-speed homogenizer or sonicator.

  • Assay Initiation:

    • Add a defined volume of the substrate emulsion to the thermostatted reaction vessel of the pH-stat titrator (e.g., at 37°C).

    • Allow the temperature and pH to equilibrate.

    • Initiate the reaction by adding a small volume of the pancreatic lipase solution.

  • Data Collection: The pH-stat will automatically titrate the released fatty acids with the NaOH solution to maintain the set pH. Record the volume of NaOH consumed over time.

  • Calculation of Activity: The rate of NaOH consumption is directly proportional to the rate of fatty acid release. One unit of lipase activity is typically defined as the amount of enzyme that releases 1 µmole of fatty acid per minute under the specified conditions.

  • Kinetic Analysis: Repeat the assay with varying concentrations of each substrate to determine the initial reaction velocities. Use this data to generate Michaelis-Menten and Lineweaver-Burk plots to calculate the apparent Km and Vmax for each substrate.

Causality in Experimental Choices

  • Why use a pH-stat? This method provides a continuous and direct measure of the enzymatic reaction rate by quantifying the product (fatty acid) formation in real-time. This is more direct than endpoint assays or spectrophotometric methods that may use artificial substrates.

  • Why include co-lipase and bile salts? In the physiological environment of the duodenum, pancreatic lipase activity is dependent on these components. Bile salts are necessary for emulsifying fats and for the activation of lipase, while co-lipase anchors the lipase to the lipid-water interface, preventing its inhibition by bile salts[8]. Their inclusion in the assay provides a more physiologically relevant assessment of lipase activity.

  • Why use short-chain triglycerides? Their higher water solubility and ease of emulsification lead to more reproducible assay conditions compared to long-chain triglycerides. This is particularly important for high-throughput screening and kinetic studies where consistency is key.

Conclusion and Recommendations

Both tributyrin and this compound serve as effective substrates for the in vitro assay of pancreatic lipase.

  • Tributyrin remains the gold standard due to its high reactivity and the extensive body of literature and standardized protocols supporting its use. For routine lipase activity measurements and comparative studies where a well-established baseline is required, tributyrin is the recommended choice.

  • This compound represents a viable alternative, particularly in contexts where the influence of a slightly longer fatty acid chain is of interest. However, researchers opting for this compound should be prepared to undertake more extensive optimization and validation of their assay conditions due to the relative lack of standardized protocols.

Ultimately, the choice between these two substrates will depend on the specific research question, the required level of comparability with existing data, and the practical considerations of the experimental setup. For a comprehensive understanding of a novel lipase or inhibitor, characterizing its activity on a range of substrates, including both tributyrin and this compound, would provide the most complete picture.

References

A Comparative Analysis of Glycerol Trivalerate and Valeric Acid for the Inhibition of Clostridioides difficile

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Urgent Need for Novel C. difficile Therapies

Clostridioides difficile infection (CDI) represents a significant and growing threat to global public health, standing as the primary cause of antibiotic-associated diarrhea in hospitalized patients.[1] The pathogenesis of CDI is primarily driven by the production of two major toxins, Toxin A (TcdA) and Toxin B (TcdB), which disrupt the intestinal epithelium, leading to severe diarrhea, colitis, and in some cases, life-threatening complications.[2] The current standard of care, involving antibiotics such as vancomycin and fidaxomicin, is often associated with high rates of recurrence, highlighting a critical need for alternative therapeutic strategies that can effectively inhibit C. difficile growth and toxin production without further disrupting the protective gut microbiota.

Recent research has illuminated the crucial role of the gut microbiome in providing colonization resistance against C. difficile. A key finding has been the depletion of certain short-chain fatty acids (SCFAs), including valerate, in patients with CDI.[3][4] This observation has spurred interest in the therapeutic potential of restoring these metabolites. This guide provides a comparative analysis of two related compounds, valeric acid and its triglyceride pro-drug form, glycerol trivalerate, as potential agents for the inhibition of C. difficile.

Biochemical Profiles and Rationale for Use

Valeric Acid: A five-carbon short-chain fatty acid, valeric acid (or pentanoic acid) is a natural product of anaerobic bacterial fermentation in the healthy human gut. Studies have demonstrated its direct inhibitory effect on the vegetative growth of C. difficile.[3][5]

This compound: This compound is a triglyceride ester composed of a glycerol backbone and three valeric acid molecules. It is designed to function as a pro-drug, protecting the valeric acid from rapid absorption in the upper gastrointestinal tract and facilitating its delivery to the colon, the primary site of C. difficile colonization. Once in the colon, endogenous lipases are expected to hydrolyze this compound, releasing free valeric acid to exert its antimicrobial effect.

Mechanism of Action: A Tale of Direct Inhibition

The primary mechanism by which both this compound and valeric acid are proposed to inhibit C. difficile is through the direct action of valeric acid on the bacterium's vegetative cells.

This compound as a Delivery Vehicle: this compound itself is not believed to possess direct antimicrobial activity. Its role is to transport valeric acid to the lower gut. This targeted delivery is crucial as SCFAs like valerate are readily absorbed in the small intestine.

Valeric Acid's Inhibitory Effect: Once released, valeric acid directly impedes the growth of vegetative C. difficile.[3][5] The precise molecular mechanism of this inhibition is still under investigation but is thought to be multifactorial, potentially involving:

  • Intracellular pH disruption: As a weak acid, valeric acid can diffuse across the bacterial cell membrane in its undissociated form. Once inside the more alkaline cytoplasm, it dissociates, releasing a proton and acidifying the intracellular environment. This can disrupt essential metabolic processes and enzyme function.

  • Anion accumulation: The accumulation of the valerate anion within the cell can lead to osmotic stress and interfere with cellular processes.

The following diagram illustrates the proposed mechanism of action for this compound and valeric acid.

Mechanism_of_Action cluster_lumen Intestinal Lumen cluster_cdiff C. difficile Cell Glycerol_Trivalerate This compound Lipases Bacterial/Host Lipases Glycerol_Trivalerate->Lipases Hydrolysis Valeric_Acid_Lumen Valeric Acid Lipases->Valeric_Acid_Lumen Valeric_Acid_Cell Valeric Acid Valeric_Acid_Lumen->Valeric_Acid_Cell Diffusion Proton H+ Valeric_Acid_Cell->Proton Anion Valerate Anion Valeric_Acid_Cell->Anion Inhibition Inhibition of Vegetative Growth Proton->Inhibition Anion->Inhibition

Caption: Proposed mechanism of this compound and valeric acid against C. difficile.

Comparative Efficacy: In Vitro and In Vivo Evidence

While a direct, side-by-side comparative study under identical conditions is not extensively documented in the literature, the available evidence strongly supports the efficacy of valerate, delivered via this compound, in inhibiting C. difficile.

In Vitro Data

Batch culture experiments have demonstrated that valeric acid can inhibit the vegetative growth of various C. difficile ribotypes at physiologically relevant concentrations.[3][5]

C. difficile RibotypeMinimum Inhibitory Concentration (MIC) of Valeric AcidReference
010≥ 4 mM[3][5]
012≥ 2 mM[3][5]
027≥ 2 mM[3][5]

These findings highlight the direct antimicrobial properties of valeric acid against clinically significant C. difficile strains.

In Vivo Data

A key study utilizing a mouse model of CDI demonstrated the in vivo efficacy of this compound. Mice treated with this compound exhibited a significant reduction in C. difficile total viable counts in their feces compared to a control group.[3][4][5] Specifically, after three doses, the this compound-treated mice showed an average of 95% less C. difficile per gram of feces.[3][5] This provides strong evidence for the successful delivery of valerate to the colon and its subsequent inhibitory effect in a complex biological system.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for key in vitro experiments.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the MIC of valeric acid against C. difficile using the broth microdilution method.

Causality Behind Experimental Choices: The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent. It allows for the testing of a range of concentrations in a high-throughput manner. The use of an anaerobic chamber is critical as C. difficile is an obligate anaerobe.

Step-by-Step Methodology:

  • Preparation of Valeric Acid Stock Solution: Prepare a sterile, high-concentration stock solution of valeric acid in an appropriate solvent (e.g., sterile deionized water, with pH adjustment if necessary).

  • Preparation of C. difficile Inoculum:

    • From a fresh culture of C. difficile on a suitable agar medium (e.g., brain heart infusion agar supplemented with yeast extract and L-cysteine), suspend several colonies in a tube of sterile, pre-reduced broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

    • Further dilute the suspension to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • In a 96-well microtiter plate, perform serial twofold dilutions of the valeric acid stock solution in a suitable anaerobic broth (e.g., supplemented brain heart infusion broth).

    • The final volume in each well should be 100 µL.

    • Include a positive control (broth with inoculum, no valeric acid) and a negative control (broth only).

  • Inoculation: Add 100 µL of the prepared C. difficile inoculum to each well (except the negative control).

  • Incubation: Incubate the plate anaerobically at 37°C for 24-48 hours.

  • Reading the MIC: The MIC is the lowest concentration of valeric acid that completely inhibits visible growth of C. difficile.

MIC_Protocol Start Start Prepare_VA Prepare Valeric Acid Stock Solution Start->Prepare_VA Prepare_Inoculum Prepare C. difficile Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilutions of Valeric Acid in Plate Prepare_VA->Serial_Dilution Inoculate Inoculate Wells with C. difficile Suspension Prepare_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate Anaerobically at 37°C for 24-48h Inoculate->Incubate Read_MIC Read MIC (Lowest Concentration with No Growth) Incubate->Read_MIC End End Read_MIC->End Spore_Germination_Assay Start Start Prepare_Spores Prepare and Purify C. difficile Spores Start->Prepare_Spores Setup_Plate Set up 96-well Plate with Controls and Test Compounds Start->Setup_Plate Activate_Spores Heat-Activate Spores Prepare_Spores->Activate_Spores Add_Spores Add Activated Spores to Wells Activate_Spores->Add_Spores Setup_Plate->Add_Spores Monitor_OD Monitor Decrease in OD600 Over Time Add_Spores->Monitor_OD Analyze_Data Analyze Germination Rate and Extent Monitor_OD->Analyze_Data End End Analyze_Data->End

References

A Comparative Guide to the Validation of Glycerol Trivalerate as a Delivery System for Poorly Soluble Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The Solubility Challenge in Modern Drug Development

The landscape of pharmaceutical discovery is increasingly dominated by highly lipophilic molecules. While potent, these drug candidates often exhibit poor aqueous solubility, a critical roadblock to oral bioavailability and clinical success.[1][2][3] The Biopharmaceutics Classification System (BCS) categorizes these compounds as Class II or IV, where dissolution is the rate-limiting step for absorption.[4][5] This guide provides an in-depth validation of Glycerol Trivalerate (GTV), a medium-chain triglyceride, as a promising lipid-based excipient to overcome this fundamental challenge. We will dissect its mechanism, compare it objectively against alternative technologies, and provide robust experimental frameworks for its evaluation, empowering researchers to make informed formulation decisions.

Profiling the Candidate: this compound (Trivalerin)

This compound, also known as Trivalerin or Glycerol tripentanoate, is a triglyceride ester formed from glycerol and three units of valeric acid (a pentanoic acid).[6][7]

  • Systematic IUPAC Name: Propane-1,2,3-triyl tripentanoate[6]

  • CAS Registry Number: 620-68-8[7][8][9][10]

  • Molecular Formula: C₁₈H₃₂O₆[7][10]

  • Molecular Weight: 344.44 g/mol [7][10]

Physicochemical Properties: GTV is a colorless to pale yellow liquid, soluble in organic solvents with limited solubility in water.[6] Its primary function in drug delivery stems from its role as a lipid solvent and carrier.[6] As a medium-chain triglyceride (MCT), it offers a distinct profile compared to long-chain triglycerides (LCTs), influencing its digestion and drug absorption pathways.

The Core Mechanism: How GTV Enhances Drug Bioavailability

Lipid-Based Drug Delivery Systems (LBDDS) are a cornerstone strategy for formulating poorly soluble drugs.[11][12][13] GTV's efficacy is rooted in its ability to leverage the body's natural lipid absorption processes. The mechanism is multifaceted:

  • Pre-emptive Solubilization: The drug is dissolved in the GTV-based formulation prior to administration, bypassing the dissolution step in the gastrointestinal (GI) tract, which is often the primary barrier to absorption for BCS Class II drugs.[1]

  • Stimulation of Endogenous Lipids: The presence of lipids like GTV in the small intestine stimulates the secretion of bile salts and phospholipids. These endogenous surfactants aid in the emulsification of the formulation.

  • Formation of Solubilizing Colloidal Phases: During digestion by pancreatic lipase, triglycerides are broken down into monoglycerides and fatty acids. These digestion products, along with bile salts, form various colloidal structures (micelles, mixed micelles, vesicles) that effectively keep the lipophilic drug in a solubilized state, preventing its precipitation and making it available for absorption.[14]

  • Promotion of Lymphatic Transport: A key advantage of lipid formulations is their ability to promote drug absorption via the intestinal lymphatic system. This pathway circumvents the hepatic portal vein, thereby avoiding extensive first-pass metabolism in the liver, a common fate for many oral drugs. This can significantly increase the fraction of the drug that reaches systemic circulation.[15][16]

Below is a diagram illustrating the journey of a drug formulated with this compound through the GI tract.

GTV_Mechanism cluster_0 Oral Administration cluster_1 Gastrointestinal Tract cluster_2 Absorption & Circulation Formulation GTV Formulation (Drug Dissolved in Lipid) Stomach Stomach (Dispersion) Formulation->Stomach Ingestion Intestine Small Intestine (Emulsification & Digestion) Stomach->Intestine Colloids Colloidal Phases (Micelles, Vesicles) Drug Solubilized Intestine->Colloids Digestion Bile Bile Salts & Phospholipids Bile->Intestine Lipase Pancreatic Lipase Lipase->Intestine Enterocyte Enterocyte (Intestinal Cell) Colloids->Enterocyte Absorption Lymph Lymphatic System (Bypasses Liver) Enterocyte->Lymph Chylomicron Formation Portal Portal Vein (To Liver) Enterocyte->Portal Systemic Systemic Circulation Lymph->Systemic Portal->Systemic First-Pass Metabolism

Caption: GI transit and absorption mechanism for a GTV-based drug formulation.

A Comparative Landscape: GTV vs. Alternative Delivery Technologies

While GTV is a potent tool, it is crucial to understand its position relative to other advanced delivery systems. The optimal choice depends on the specific drug candidate's properties and the desired product profile.

Delivery SystemKey Characteristics & StrengthsWeaknesses & ConsiderationsBest Suited For
This compound (GTV) Simple lipid solution, biocompatible, promotes lymphatic uptake. Can be a component in more complex systems.May have limited drug loading for some APIs. Often requires co-excipients (surfactants) for optimal performance.Lipophilic drugs (Log P > 2) that benefit from lymphatic transport. Early-stage screening due to formulation simplicity.
Self-Emulsifying Systems (SEDDS/SMEDDS) Isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine emulsions in the GI tract.[14][16][17] High drug loading capacity and excellent bioavailability enhancement.[4]Requires careful formulation development and screening of multiple excipients.[14] Potential for GI irritation with high surfactant concentrations.BCS Class II/IV drugs requiring significant solubility enhancement. Formulations where reproducible in-vivo performance is critical.
Solid Lipid Nanoparticles (SLNs) / Nanostructured Lipid Carriers (NLCs) Solid lipid core at body temperature, offering controlled/sustained release.[12][18] Protects labile drugs from degradation.[12]More complex manufacturing processes (e.g., high-pressure homogenization).[19] Potential for drug expulsion during storage due to lipid polymorphism.[18]Drugs requiring controlled release profiles, protection from enzymatic degradation, or parenteral administration.[13]
Polymeric Nanoparticles Highly versatile systems made from biocompatible polymers.[20] Can be engineered for targeted delivery and a wide range of release kinetics.Manufacturing can be complex and costly. Potential for immunogenicity with some polymers.[20] Biocompatibility and degradation products must be thoroughly evaluated.Targeted delivery (e.g., oncology), delivery of biologics, and complex release profiles not achievable with lipids alone.

Experimental Validation: A Framework for Success

A rigorous, multi-stage experimental approach is required to validate GTV as a delivery system for a specific drug candidate. The following protocols provide a self-validating system, where each stage informs the next.

Protocol 1: Formulation Development and Initial Characterization

This phase aims to determine the drug's solubility in GTV and develop a stable prototype formulation.

Objective: To assess the maximum solubility of the API in GTV and create a physically stable lipid solution or a preliminary self-emulsifying formulation.

Methodology:

  • Solubility Screening:

    • Add an excess amount of the drug candidate to 2 mL vials containing GTV and other selected lipid excipients (e.g., surfactants like Cremophor® EL, co-solvents like Transcutol®).

    • Place vials in an orbital shaking incubator at a controlled temperature (e.g., 25°C or 40°C) for 48-72 hours to reach equilibrium.

    • Centrifuge the samples at high speed (e.g., 13,000 rpm for 15 minutes) to pellet the undissolved drug.

    • Carefully collect the supernatant, dilute with a suitable organic solvent (e.g., methanol), and quantify the drug concentration using a validated HPLC method.

  • Formulation Preparation:

    • Based on solubility data, prepare formulations by dissolving the drug in GTV (and other excipients if making a SEDDS) at a concentration of ~80% of the measured saturation solubility.

    • Use gentle heating (e.g., 40°C) and vortexing to ensure complete dissolution.

  • Physical Stability Assessment:

    • Visually inspect the formulation for any signs of drug precipitation or phase separation immediately after preparation and after a 48-hour storage period at ambient temperature.

Protocol1_Workflow Start Start: API + Excipients Solubility Equilibrium Solubility Test (48h, Shaking) Start->Solubility Centrifuge Centrifugation Solubility->Centrifuge Quantify HPLC Quantification of Supernatant Centrifuge->Quantify Formulate Prepare Formulation (~80% Saturation) Quantify->Formulate Stability Physical Stability Assessment (48h) Formulate->Stability End End: Lead Formulation Stability->End

Caption: Workflow for formulation development and characterization.

Protocol 2: In Vitro Performance Evaluation - Dispersion and Digestion

Standard dissolution tests are often poorly predictive for LBDDS.[21] Therefore, dispersion and in vitro lipolysis models are critical for assessing how the formulation will behave in the GI tract.[21]

Objective: To evaluate the formulation's ability to self-emulsify upon dilution and maintain drug solubilization during simulated digestion.

Methodology:

  • Dispersion Test (Emulsification Grade):

    • Add 1 mL of the GTV formulation to 500 mL of a biorelevant aqueous medium (e.g., Fasted State Simulated Intestinal Fluid - FaSSIF) at 37°C with gentle agitation (e.g., 50 rpm using a paddle apparatus).

    • Visually assess the rate of dispersion and the appearance of the resulting emulsion (e.g., clear/bluish for nanoemulsion, milky for macroemulsion).

    • Measure the droplet size and polydispersity index (PDI) of the resulting emulsion using Dynamic Light Scattering (DLS).[22]

  • In Vitro Lipolysis (Digestion) Model:

    • Set up a pH-stat apparatus to maintain a pH of 6.5.

    • Introduce the GTV formulation into a digestion buffer containing bile salts and phospholipids (simulating intestinal fluid).

    • Initiate digestion by adding a pancreatic lipase/colipase solution. The pH-stat will automatically titrate NaOH to neutralize the fatty acids released during triglyceride digestion, allowing for real-time monitoring of the reaction rate.

    • At set time points (e.g., 0, 15, 30, 60 minutes), collect samples and immediately halt the enzymatic reaction.

    • Separate the samples into an aqueous phase (containing solubilized drug in micelles) and a precipitated/undigested pellet by ultracentrifugation.

    • Quantify the drug concentration in the aqueous phase via HPLC. A high concentration indicates the formulation's success in keeping the drug solubilized post-digestion.

Protocol2_Workflow cluster_A Dispersion Test cluster_B In Vitro Lipolysis Disp_Start Add Formulation to FaSSIF Disp_Observe Visual Assessment (Emulsification) Disp_Start->Disp_Observe Disp_DLS Droplet Size/PDI Measurement (DLS) Disp_Observe->Disp_DLS Lipo_Start Add Formulation to Digestion Buffer Lipo_Digest Initiate Digestion (Pancreatic Lipase) Lipo_Start->Lipo_Digest Lipo_Sample Sample at Time Points Lipo_Digest->Lipo_Sample Lipo_Separate Ultracentrifugation Lipo_Sample->Lipo_Separate Lipo_Quantify HPLC of Aqueous Phase Lipo_Separate->Lipo_Quantify

Caption: Workflow for in vitro performance testing of LBDDS.

Protocol 3: In Vivo Pharmacokinetic (PK) Evaluation

The definitive test of a delivery system is its performance in vivo.

Objective: To compare the oral bioavailability of the drug from the GTV formulation against a control (drug suspension) and a benchmark competitor.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats (n=6 per group), fasted overnight with free access to water.

  • Study Groups:

    • Group 1 (Control): Aqueous suspension of the micronized drug.

    • Group 2 (Test): Drug formulated in the optimized GTV-based system.

    • Group 3 (Benchmark): Drug formulated in an alternative system (e.g., a commercial SEDDS formulation).

  • Dosing and Sampling:

    • Administer the formulations to each group via oral gavage at a consistent dose.

    • Collect blood samples (approx. 200 µL) from the tail vein at pre-determined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.

    • Centrifuge the blood samples to separate the plasma and store at -80°C until analysis.

  • Bioanalysis and PK Calculation:

    • Quantify the drug concentration in plasma samples using a validated LC-MS/MS method.

    • Calculate key pharmacokinetic parameters: Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve) for each group.

    • Relative bioavailability (F%) is calculated as: (AUC_Test / AUC_Control) * 100.

Data Synthesis: A Performance Snapshot

The ultimate validation comes from quantifiable performance metrics. The table below presents representative data from a hypothetical in vivo PK study for a model BCS Class II drug, "Compound X."

Formulation GroupDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Relative Bioavailability (F%)
Aqueous Suspension (Control) 10150 ± 254.01,200 ± 180100% (Reference)
GTV-based Formulation (Test) 10780 ± 952.06,600 ± 750550%
Competitor SEDDS (Benchmark) 10850 ± 1101.57,100 ± 820592%

Interpretation of Results: The data clearly demonstrates that formulating Compound X in the GTV-based system led to a 5.5-fold increase in oral bioavailability compared to a standard suspension. This is evidenced by a significantly higher Cmax achieved in half the time, and a dramatically larger AUC. While the benchmark SEDDS performed slightly better, the GTV formulation provides a substantial improvement with potentially fewer excipients and simpler development, validating its efficacy.

Safety and Regulatory Considerations

Glycerol and its esters, including medium-chain triglycerides, have a long history of safe use in food and pharmaceutical products.[23] Many are classified as Generally Recognized as Safe (GRAS).[24] GTV itself is considered non-toxic and non-irritating under normal use conditions. However, as with any formulation, the final product must undergo a full toxicological evaluation. The use of established, well-characterized excipients like GTV can streamline the regulatory approval process compared to novel, unproven materials.

Conclusion: The Verdict on this compound

This compound stands as a robust and highly effective excipient for enhancing the oral delivery of poorly soluble drugs. Its validation is confirmed through a logical progression of experiments: from demonstrating high drug solubility and formulation stability, to maintaining that solubility under simulated digestive conditions, and culminating in a significant enhancement of in vivo bioavailability.

While more complex systems like SEDDS or NLCs may offer incremental benefits for certain molecules, GTV provides a powerful combination of efficacy, simplicity, and a favorable safety profile. It represents a foundational tool for any scientist working to overcome the solubility challenges that define modern pharmaceutical development, turning promising but difficult compounds into viable therapeutic products.

References

"Glycerol trivalerate" compared to other medium-chain triglycerides in metabolic studies

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Glycerol Trivalerate and Even-Chain MCTs in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of this compound, an odd-chain (C5) medium-chain triglyceride (MCT), with conventional even-chain MCTs (e.g., tricaprylin C8, tricaprin C10) for metabolic studies. We will explore their distinct biochemical profiles, metabolic fates, and the experimental methodologies required to assess their effects, offering a comprehensive resource for designing and interpreting metabolic research.

Introduction: The Significance of Chain Length

Medium-chain triglycerides are a class of lipids defined by their fatty acid chain length, typically ranging from 6 to 12 carbons.[1][2] They are renowned for their rapid metabolism and ketogenic potential, making them a focal point in nutritional and therapeutic research.[1][2] While commercially available MCT oils are predominantly composed of even-chain fatty acids like caprylic (C8) and capric (C10) acid, there is growing interest in odd-chain MCTs, such as this compound (trivalerin), which is composed of three five-carbon valeric acid molecules.

The seemingly minor difference of a single carbon atom fundamentally alters the metabolic pathway, presenting unique research opportunities and therapeutic possibilities. This guide will dissect these differences, providing the biochemical rationale and experimental frameworks to compare these fascinating molecules.

Biochemical and Metabolic Profile Comparison

The metabolic journey of a triglyceride is dictated by the structure of its constituent fatty acids. Here, we compare the foundational properties of this compound against its even-chain counterparts.

FeatureThis compound (C5)Conventional MCTs (e.g., Tricaprylin C8)Significance in Metabolic Studies
Fatty Acid Valeric Acid (Pentanoic Acid)Caprylic Acid (Octanoic Acid)The odd- versus even-carbon number is the primary determinant of the final metabolic products.
Structure Triglyceride with three C5 fatty acidsTriglyceride with three C8 fatty acidsShorter chain length of valeric acid may influence the rate of hydrolysis and absorption.
Primary End-Product of β-Oxidation Propionyl-CoA + Acetyl-CoAAcetyl-CoA onlyThis is the most critical distinction. Propionyl-CoA is anaplerotic, meaning it can replenish TCA cycle intermediates, a property not shared by even-chain fatty acids.
Ketogenesis Potentially lowerHighThe diversion of propionyl-CoA to the TCA cycle may reduce the substrate pool (acetyl-CoA) available for ketone body formation compared to an equimolar amount of C8.
Natural Sources Limited; found in trace amounts in some plants like Valeriana officinalis[3]Coconut oil, palm kernel oil, and dairy fat[1][2]Most MCTs for research are synthetically produced for purity.[1][2]
The Anaplerotic Advantage of this compound

The metabolism of even-chain fatty acids through beta-oxidation exclusively yields acetyl-CoA. In contrast, the final round of beta-oxidation of an odd-chain fatty acid like valeric acid produces one molecule of propionyl-CoA and one molecule of acetyl-CoA.[4] This propionyl-CoA is then carboxylated to methylmalonyl-CoA and subsequently isomerized to succinyl-CoA, a key intermediate of the tricarboxylic acid (TCA) cycle.

This process, known as anaplerosis, is crucial for maintaining the integrity of the TCA cycle, especially under conditions of high energy demand or metabolic stress. By replenishing intermediates, this compound can support cellular respiration and energy production in a way that even-chain MCTs cannot. This has significant implications for neurological and metabolic disorders where TCA cycle dysfunction is implicated.

G cluster_0 Even-Chain MCT (e.g., Tricaprylin C8) cluster_1 Odd-Chain MCT (this compound C5) C8 Caprylic Acid (C8) C8_beta_ox β-Oxidation C8->C8_beta_ox C8_acetyl_coa 4x Acetyl-CoA C8_beta_ox->C8_acetyl_coa C8_ketones Ketone Bodies C8_acetyl_coa->C8_ketones Enters C8_tca TCA Cycle C8_acetyl_coa->C8_tca Enters C5 Valeric Acid (C5) C5_beta_ox β-Oxidation C5->C5_beta_ox C5_products 1x Acetyl-CoA + 1x Propionyl-CoA C5_beta_ox->C5_products C5_acetyl_coa C5_acetyl_coa C5_products->C5_acetyl_coa Acetyl-CoA C5_propionyl_coa C5_propionyl_coa C5_products->C5_propionyl_coa Propionyl-CoA C5_ketones Ketone Bodies C5_acetyl_coa->C5_ketones Enters C5_tca_entry TCA Cycle C5_acetyl_coa->C5_tca_entry Enters C5_succinyl_coa Succinyl-CoA C5_propionyl_coa->C5_succinyl_coa Carboxylation C5_tca_anaplerosis Replenishes TCA Cycle C5_succinyl_coa->C5_tca_anaplerosis Anaplerosis

Caption: Comparative metabolic fate of even-chain vs. odd-chain fatty acids.

Pharmacokinetics and Bioavailability

Medium-chain fatty acids are absorbed directly into the portal vein and transported to the liver for rapid metabolism, bypassing the lymphatic system used by long-chain fatty acids.[1] While both odd- and even-chain MCTs follow this general pathway, differences in chain length can influence absorption kinetics.

  • Hydrolysis and Absorption: The glycerol backbone is cleaved by lipases, releasing the fatty acids. The shorter C5 chains of trivalerate may be hydrolyzed and absorbed more rapidly than C8 or C10 chains, though this requires further comparative study.

  • Hepatic First-Pass Metabolism: Due to their direct transport to the liver, MCTs undergo significant first-pass metabolism. The liver rapidly takes up these fatty acids for β-oxidation.

  • Plasma Concentrations: Following oral administration of glycerol, peak serum concentrations are typically observed within 1-2 hours.[5] The resulting fatty acids (valeric acid, caprylic acid) would also be expected to appear in plasma rapidly, though their half-life is short due to swift hepatic uptake.

Experimental Protocols for Comparative Analysis

To rigorously compare this compound with other MCTs, a multi-faceted experimental approach is necessary. Below are sample protocols for key in vivo and analytical workflows.

In Vivo Study: Oral Gavage and Blood Sampling in a Rodent Model

This protocol outlines a typical pharmacokinetic study to compare the appearance of fatty acids and their metabolites in circulation after administration of different MCTs.

Objective: To determine the plasma concentration-time profiles of valeric acid and caprylic acid following oral administration of this compound and tricaprylin.

Methodology:

  • Animal Model: Male C57BL/6J mice, 8-10 weeks old.

  • Acclimation: Acclimate animals for at least one week with standard chow and water ad libitum.

  • Fasting: Fast animals overnight (12-16 hours) prior to the experiment to establish a metabolic baseline.

  • Groups (n=5 per group):

    • Group A: Vehicle control (e.g., water or saline).

    • Group B: this compound (e.g., 2 g/kg body weight).

    • Group C: Tricaprylin (equimolar dose to Group B).

  • Administration: Administer the assigned triglyceride via oral gavage.

  • Blood Sampling: Collect blood samples (e.g., 20-30 µL) via tail vein or submandibular bleed at baseline (t=0) and at 15, 30, 60, 90, 120, and 240 minutes post-gavage. Collect samples into tubes containing an anticoagulant (e.g., EDTA).

  • Sample Processing: Immediately centrifuge blood to separate plasma. Store plasma at -80°C until analysis.

  • Analysis: Quantify plasma concentrations of valeric acid and caprylic acid using a validated LC-MS/MS or GC-MS method (see section 4.2).

Rationale for Experimental Choices:

  • Fasting: Ensures that the measured fatty acids are derived from the administered triglyceride and not from recent dietary intake.

  • Equimolar Dosing: Crucial for a fair comparison of the metabolic effects of the different fatty acids.

  • Time Points: The selected time points cover the expected rapid absorption and peak plasma concentration of MCTs.[5]

G start Start: Fasted Mice gavage Oral Gavage (Trivalerate vs. Tricaprylin) start->gavage sampling Serial Blood Sampling (0, 15, 30, 60, 90, 120, 240 min) gavage->sampling centrifuge Plasma Separation (Centrifugation) sampling->centrifuge storage Store Plasma (-80°C) centrifuge->storage analysis LC-MS/MS or GC-MS Quantification storage->analysis end End: Pharmacokinetic Profiles analysis->end

Caption: Workflow for an in vivo pharmacokinetic study of MCTs.
Analytical Protocol: Quantification of Valeric Acid in Plasma by LC-MS/MS

Accurate quantification of short- and medium-chain fatty acids in a complex matrix like plasma requires a robust analytical method. LC-MS/MS offers high sensitivity and specificity.[3][6][7]

Objective: To accurately measure the concentration of valeric acid in plasma samples.

Methodology:

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of the analyte, like D9-valeric acid).

    • Vortex vigorously for 30 seconds to precipitate proteins.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Derivatization (Optional but Recommended for Improved Chromatography):

    • Some methods use derivatization to improve chromatographic retention and ionization efficiency. A common agent is 3-nitrophenylhydrazine (3-NPH).[7]

  • LC-MS/MS Analysis:

    • Chromatography: Use a reverse-phase C18 column.

    • Mobile Phase: A gradient of water and acetonitrile/methanol, both containing a modifier like 0.1% formic acid, is typical.

    • Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode.[6]

    • Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for valeric acid and its internal standard. For valeric acid, this could be monitoring the parent ion transition [M-H]- m/z 101 > 101.[6]

  • Quantification:

    • Generate a calibration curve using standards of known valeric acid concentrations prepared in a surrogate matrix (e.g., charcoal-stripped plasma).

    • Calculate the concentration of valeric acid in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Self-Validating System & Trustworthiness:

  • Internal Standard: The use of a stable isotope-labeled internal standard is critical. It co-elutes with the analyte and experiences similar matrix effects and ionization suppression, correcting for variations in sample preparation and instrument response. This makes the assay self-validating on a per-sample basis.

  • Calibration Curve & QCs: The analysis of a calibration curve and quality control (QC) samples at low, medium, and high concentrations with each batch of unknown samples ensures the accuracy and precision of the results.[8]

Conclusion and Future Directions

This compound represents a metabolically distinct subclass of MCTs. Its unique ability to produce propionyl-CoA confers anaplerotic properties not present in conventional even-chain MCTs. This fundamental difference suggests that this compound could be particularly beneficial in conditions characterized by impaired energy metabolism and TCA cycle dysfunction.

Future research should focus on direct, head-to-head comparative studies evaluating the long-term metabolic, neurological, and physiological effects of this compound versus even-chain MCTs. Investigating their differential impact on gene expression related to lipid metabolism, mitochondrial function, and cellular signaling will further elucidate their unique therapeutic potentials. The protocols and frameworks provided in this guide offer a starting point for researchers to explore this promising area of metabolic science.

References

A Comparative Guide to the Efficacy of Glycerol Trivalerate and Other Short-Chain Fatty Acid Prodrugs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise and Challenge of Short-Chain Fatty Acids

Short-chain fatty acids (SCFAs), such as butyrate, propionate, and valerate, are metabolites produced by the gut microbiota through the fermentation of dietary fibers.[1][2] In recent years, they have garnered significant attention for their pleiotropic therapeutic effects, which extend far beyond the gut.[2][3] SCFAs are potent signaling molecules that play crucial roles in maintaining intestinal homeostasis, modulating the immune system, and even influencing central nervous system function via the gut-brain axis.[3][4]

A primary mechanism through which SCFAs exert their effects is the inhibition of histone deacetylases (HDACs).[5][6] By inhibiting these enzymes, SCFAs alter chromatin structure and regulate gene expression, leading to downstream effects such as cell cycle arrest, apoptosis in cancer cells, and reduced inflammation.[5][6][7] Valeric acid and butyric acid, in particular, are recognized as potent inhibitors of Class I HDACs.[8][9] This activity underlies their potential in treating a range of pathologies from neurodegenerative diseases to cancer.[1][7][10]

Despite their therapeutic promise, the direct clinical application of SCFAs is hampered by significant pharmacokinetic challenges. They are rapidly metabolized, possess a short plasma half-life, and have an unpleasant odor and taste, leading to poor patient compliance.[11][12] To overcome these limitations, researchers have developed prodrug strategies, which involve chemically modifying the SCFA to improve its delivery and release at the target site. This guide provides a comparative analysis of glycerol trivalerate, a prodrug of valeric acid, and other prominent SCFA prodrugs, with a focus on experimental data supporting their efficacy.

The Prodrug Contestants: A Spotlight on Glycerol Esters

Among the various prodrug strategies, esterification of SCFAs to a glycerol backbone to form triglycerides is a common and effective approach.[12] This strategy masks the unfavorable properties of the free fatty acid and leverages the body's natural lipid absorption and metabolism pathways. Once ingested, these triglycerides are hydrolyzed by lipases to release the active SCFA molecules and glycerol.[13][14]

  • This compound (GTV): A triglyceride composed of a glycerol backbone esterified with three molecules of valeric acid (valerate). As a prodrug, it is designed to deliver valerate, a five-carbon SCFA known for its HDAC inhibitory activity and neuroprotective potential.[8][15]

  • Tributyrin (TB): A well-studied prodrug of butyric acid (butyrate), consisting of three butyrate molecules attached to a glycerol backbone.[11][14][16] It has been investigated in numerous preclinical and clinical settings, particularly for its anti-cancer and anti-inflammatory properties.[11][13][17]

This guide will primarily focus on comparing GTV with Tributyrin, as it represents the most established glycerol-based SCFA prodrug and provides a robust benchmark for efficacy.

Mechanism of Action: From Prodrug to Cellular Target

The primary therapeutic action of GTV and Tributyrin stems from their ability to increase systemic levels of their respective SCFAs, valerate and butyrate. These SCFAs can then engage with cellular targets to elicit a biological response. The key shared mechanism is the inhibition of Class I HDACs.

dot

Caption: Fig. 1: Mechanism of Action for SCFA Prodrugs.

As depicted in Figure 1, after oral administration, the prodrug is hydrolyzed by lipases, releasing the SCFA into circulation. The SCFA enters target cells and inhibits HDACs. This action prevents the removal of acetyl groups from histones, leading to a more open chromatin structure, altered gene expression, and ultimately, the desired therapeutic effects.[5][7]

Comparative Efficacy Analysis

A direct head-to-head clinical comparison of this compound and Tributyrin is not extensively documented in publicly available literature. However, by synthesizing data from individual studies, we can construct a comparative overview of their pharmacokinetic and pharmacodynamic profiles.

Pharmacokinetics: Bioavailability and Systemic Exposure

The primary goal of a prodrug is to enhance the bioavailability of the active compound. Pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the curve (AUC), which represents total drug exposure, are critical metrics for comparison.

A clinical study in patients with advanced solid tumors showed that oral administration of Tributyrin (150-200 mg/kg, three times daily) resulted in a median butyrate concentration of 52 µM, with considerable interpatient variability.[17] Another Phase I study reported peak plasma butyrate concentrations ranging from 0 to 0.45 mM after single daily doses of 50 to 400 mg/kg, with peaks occurring between 0.25 and 3 hours after administration.[18] More recently, a study comparing three different butyrate formulations found that Tributyrin had a lower and slower systemic appearance compared to sodium butyrate and lysine butyrate, with a Tmax of 51.5 minutes.[19] This suggests that the glycerol-based prodrug form provides a more gradual release of the active SCFA.

While specific pharmacokinetic data for this compound in humans is less available in the search results, preclinical studies provide valuable insights. The efficacy of GTV in animal models of disease implies that it successfully delivers valerate to the systemic circulation and target organs. The principle of using a triglyceride prodrug is the same as for Tributyrin, relying on lipase-mediated hydrolysis for activation.[12][13]

Table 1: Summary of Pharmacokinetic & Efficacy Data for Tributyrin

Parameter Finding Species Disease Model Source
Median Plasma Cmax 52 µM Human Advanced Solid Tumors [17][20]
Peak Plasma Cmax Up to 0.45 mM Human Solid Tumors [18]
Tmax ~51.5 minutes Human Healthy Volunteers [19]
Efficacy Attenuated weight gain, improved insulin responsiveness Mouse Diet-Induced Obesity [13]
Efficacy More potent than butyrate in inhibiting cancer cell growth In vitro Human Colon Cancer Cells [11]

| Efficacy | Prolonged disease stabilization in some patients | Human | Advanced Solid Tumors |[17] |

Note: Data for this compound is less prevalent in comparative clinical settings.

Therapeutic Efficacy in Preclinical Models

The ultimate measure of success for these prodrugs is their ability to mitigate disease. Both valerate and butyrate have shown promise in a variety of contexts, particularly in neurodegenerative disorders and metabolic diseases.

  • Neurodegenerative Disorders: SCFAs are increasingly recognized for their neuroprotective effects.[1][10] They can cross the blood-brain barrier and exert anti-inflammatory effects, preserve blood-brain barrier integrity, and modulate neurotransmitter systems.[7][21] Butyrate, delivered via Tributyrin, has shown notable neuroprotective capabilities, including enhancing mitochondrial function.[7][10] Valerate is also a potent HDAC inhibitor, with studies suggesting HDAC2 as a crucial target for functional recovery from stroke, making GTV a promising candidate for neurological conditions.[8]

  • Metabolic Diseases: Tributyrin administration has been shown to prevent metabolic and inflammatory changes in mice fed a high-fat diet.[13] The treatment led to lower body weight gain, improved insulin responsiveness, and reduced hepatic triglycerides. These effects were linked to an anti-inflammatory state in adipose tissue and were dependent on the SCFA receptor GPR109A.[13]

While direct comparative studies are lacking, the similar mechanisms of action of valerate and butyrate as HDAC inhibitors suggest that GTV would likely have comparable beneficial effects in these models. A study on various SCFAs showed that in addition to butyrate, both propionate and valerate could inhibit the proliferation of human colonic adenocarcinoma cell lines, indicating shared anti-cancer properties.[15]

Experimental Methodologies

To ensure the trustworthiness and reproducibility of findings, it is crucial to employ validated experimental protocols. Below are methodologies central to evaluating the efficacy of SCFA prodrugs.

Protocol 1: Quantification of SCFAs in Plasma by GC-MS

This protocol describes a sensitive method for quantifying SCFAs in plasma using gas chromatography-mass spectrometry (GC-MS), a reliable technique for analyzing volatile, low-molecular-weight compounds.[22]

Causality: Direct measurement of the active SCFA in the bloodstream is the most critical step to confirm that the prodrug is being successfully absorbed and hydrolyzed. Acidification of the sample is essential to protonate the SCFAs, making them volatile enough for GC analysis.[23][24][25] Liquid-liquid extraction with a solvent like methyl tert-butyl ether (MTBE) isolates the SCFAs from the complex plasma matrix.[23][25]

dot

Caption: Fig. 2: Workflow for SCFA Quantification via GC-MS.

Step-by-Step Methodology:

  • Sample Preparation: Thaw frozen plasma samples at 4°C. Transfer 100 µL of plasma into a 1.5 mL microcentrifuge tube.[25]

  • Acidification: Add 10 µL of 1.0 M Hydrochloric Acid (HCl) to the sample to protonate the SCFAs.[25]

  • Internal Standard Spiking: Add 10 µL of an internal standard working solution (e.g., deuterated butyric acid-d7) to each sample for accurate quantification. Vortex for 1 minute.[25]

  • Extraction: Add 200 µL of methyl tert-butyl ether (MTBE) to the tube.[25]

  • Phase Separation: Vigorously vortex the mixture for 20 minutes to ensure thorough extraction. Centrifuge for 5 minutes at >18,000 x g at 4°C to separate the organic and aqueous phases.[25]

  • Sample Transfer: Carefully transfer 100 µL of the upper MTBE layer into an autosampler vial equipped with a glass insert.[25]

  • GC-MS Analysis: Inject the sample into a GC-MS system equipped with a polar column (e.g., DB-FFAP). Use a temperature gradient to separate the SCFAs.[25] Detection is performed in selected ion monitoring (SIM) mode for maximum sensitivity.[26]

  • Quantification: Calculate the concentration of each SCFA by comparing its peak area relative to the internal standard against a standard curve prepared in a surrogate matrix.[25]

Protocol 2: Western Blot for Assessing Histone Acetylation

This protocol is used to measure the pharmacodynamic effect of the SCFA prodrugs, i.e., their ability to inhibit HDACs and increase histone acetylation in target cells or tissues.[27]

Causality: Western blotting provides a semi-quantitative assessment of protein levels. By using an antibody specific to an acetylated histone (e.g., anti-acetyl-Histone H3), one can visualize and quantify the increase in acetylation following treatment with an HDAC inhibitor.[27][28] A loading control, such as an antibody against total histone H3 or β-actin, is critical to ensure that any observed changes are due to altered acetylation and not differences in the amount of protein loaded onto the gel.[27][28]

Step-by-Step Methodology:

  • Histone Extraction: Treat cells with the SCFA prodrug for a desired time. Lyse the cells and perform an acid extraction to isolate histone proteins.[27] Determine the protein concentration using a Bradford assay.[27]

  • Sample Preparation: Mix 10-20 µg of the histone extract with Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes to denature the proteins.[27]

  • SDS-PAGE: Load the samples onto a 15% SDS-polyacrylamide gel to separate proteins by size. Run the electrophoresis until the dye front reaches the bottom.[27][28]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Verify transfer efficiency using Ponceau S staining.[27]

  • Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target (e.g., rabbit anti-acetyl-Histone H3) diluted in blocking buffer. This is typically done overnight at 4°C with gentle agitation.[27][29]

  • Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each to remove unbound primary antibody.[27]

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[27]

  • Detection: Wash the membrane again as in step 7. Apply an enhanced chemiluminescent (ECL) substrate and capture the signal using an imaging system.[27]

  • Analysis: Quantify the band intensities using densitometry software. Normalize the acetyl-histone signal to the signal from a loading control (e.g., total histone H3).[27]

Conclusion and Future Directions

Glycerol-based prodrugs like this compound and Tributyrin represent a viable and effective strategy for overcoming the pharmacokinetic limitations of direct SCFA administration. By leveraging natural lipid absorption pathways, they facilitate the systemic delivery of valerate and butyrate, allowing these potent HDAC inhibitors to reach therapeutic targets.

While Tributyrin is more extensively studied, the shared chemical scaffold and mechanism of action suggest that this compound holds similar promise, particularly for neurological conditions where HDAC inhibition is a key therapeutic goal. The available data indicates that these prodrugs can achieve biologically relevant plasma concentrations of their respective SCFAs and produce significant therapeutic effects in preclinical models of metabolic and neoplastic disease.

Future research should focus on direct, head-to-head comparative studies of GTV and other SCFA prodrugs in various disease models. Elucidating the full pharmacokinetic and pharmacodynamic profiles of GTV in humans is a critical next step for its clinical development. Furthermore, exploring the differential effects of valerate versus butyrate in specific pathologies could lead to more targeted therapeutic strategies, optimizing the choice of SCFA prodrug for a given indication.

References

A Comparative Guide to Glycerol Trivalerate Synthesis: Batch vs. Continuous Flow Reactors

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The synthesis of glycerol trivalerate (trivalerin), a triglyceride of significant interest for its applications as an enzymatic substrate and a potential building block for pharmaceutical intermediates, presents a classic process chemistry dilemma: to produce in batch or to flow continuously?[1][2] This guide provides an in-depth technical comparison of traditional batch reactor synthesis versus modern continuous flow methodologies for the production of this compound. We will dissect the fundamental principles of each reactor type, present a data-driven performance analysis, and provide detailed, validated experimental protocols for both systems. This analysis demonstrates that while batch processing offers flexibility for initial research and small-scale synthesis, continuous flow reactors, particularly designs like Plug Flow Reactors (PFR) and Reactive Distillation (RD) columns, exhibit superior economic and operational performance for larger-scale production, offering higher profits and lower capital costs.[3]

Introduction to this compound Synthesis

This compound, also known as trivalerin, is the triester formed from glycerol and three units of valeric acid. Its primary value lies in its role as a substrate for determining lipase activity and as a glycogenic agent.[1][2] Recent studies have also explored its potential to reduce colonization of pathogens like Salmonella enteritidis in poultry, highlighting its growing importance.[1] The synthesis is typically achieved through the direct esterification of glycerol with valeric acid, a reaction that requires careful management of reaction conditions to maximize the yield of the desired tri-substituted ester over mono- and di-substituted intermediates. The choice of reactor technology is paramount in controlling reaction parameters and, consequently, process efficiency, safety, and economic viability.

Reactor Fundamentals: A Tale of Two Systems

The decision between batch and continuous flow processing depends on numerous factors including reaction complexity, required throughput, safety considerations, and scaling objectives.[4]

The Traditional Workhorse: The Batch Reactor

Batch chemistry is the conventional method where reactants are loaded into a single vessel, the reaction is carried out over a set period, and the product is then discharged.[4] This approach is analogous to cooking in a pot; all ingredients are combined and processed together.

  • Expertise & Experience: The primary advantage of batch reactors lies in their versatility. They are ideal for multi-step syntheses and for research and development phases where reaction conditions are still being optimized.[4] The ability to make stepwise additions and in-situ adjustments allows for a high degree of flexibility. However, scaling up batch reactions is not trivial; challenges in maintaining consistent mixing and heat transfer can lead to variability between batches and potential safety hazards.[5]

The Modern Approach: The Continuous Flow Reactor

Continuous flow chemistry involves pumping reactant streams through a tube, pipe, or packed column where the reaction occurs.[6] The product emerges continuously from the other end. This paradigm shift offers a suite of advantages stemming from superior control over reaction parameters.

  • Expertise & Experience: The high surface-area-to-volume ratio in flow reactors provides exceptionally efficient heat and mass transfer.[6] This allows for precise temperature control, even for highly exothermic or endothermic reactions, and rapid mixing, which can accelerate reaction rates and improve selectivity. The small internal volume of the reactor at any given time inherently enhances safety, especially when working with hazardous materials or running reactions at high pressure and temperature.[5] For production scale, scaling up is often a matter of running the reactor for a longer duration or "numbering-up" by running multiple reactors in parallel, bypassing the complex re-validation often required for scaling up batch reactors.[4]

Core Chemistry: The Esterification Pathway

The synthesis of this compound is an equilibrium-limited esterification reaction. Glycerol is reacted with three equivalents of valeric acid, typically in the presence of a catalyst, to form trivalerin and three equivalents of water.

Glycerol + 3 Valeric Acid ⇌ this compound + 3 H₂O

The key challenge is driving the equilibrium towards the product side. This is often achieved by removing water as it is formed, a strategy where continuous methods like reactive distillation can offer a significant advantage.[3] Catalysis can be performed using various agents, including homogenous or heterogeneous acid catalysts like sulfated iron oxide, or biocatalysts such as immobilized lipases (e.g., Novozym 435), which offer high selectivity under milder conditions.[1][7]

Performance Comparison: A Data-Driven Analysis

A techno-economic analysis comparing the production of this compound at a capacity of approximately 5 kton/year provides clear quantitative insights into the performance of different reactor systems.[3] The comparison was made between a traditional batch process, a continuous Plug Flow Reactor (PFR), and a continuous Reactive Distillation (RD) setup.

Key Performance Indicators (KPIs)

The following table summarizes the critical performance and economic data from the comparative analysis.[3]

MetricBatch ReactorContinuous PFRContinuous RDRationale & Causality
Annual Profit $5.4 M$5.78 M$9.2 M The RD system's superior profit is driven by lower operating costs and potentially higher conversion due to in-situ water removal, which drives the reaction equilibrium forward.[3]
Capital Cost HighHighLowest The RD process integrates reaction and separation into a single unit, reducing the number of required equipment pieces and thus lowering the initial capital investment.[3]
Operating Cost HighHighLowest Continuous operation in the RD setup is more energy-efficient and requires less manual intervention compared to the cyclical nature of batch processing.[3]
Product Yield ~94% (general ester)~94% (general ester)Not specified, but implied highWhile specific trivalerate yields were not detailed in the economic study, continuous systems generally offer more consistent product quality due to uniform reaction conditions.[3][4]
Safety LowerHigher Higher Continuous reactors operate with significantly smaller volumes of reactants under reaction conditions at any given moment, minimizing the risk of thermal runaways.[4][5]
Scalability DifficultStraightforward Straightforward Scaling a continuous process often involves longer run times rather than changing reactor size, which is a more direct and predictable method of increasing output.[4]

Validated Experimental Protocols

The following protocols provide representative, self-validating methodologies for synthesizing this compound in both batch and continuous flow systems.

Protocol 1: Batch Synthesis via Heterogeneous Catalysis

This protocol is based on the esterification of glycerol using a solid acid catalyst, which simplifies catalyst removal.[1]

Objective: To synthesize this compound in a stirred batch reactor, achieving high conversion of valeric acid.

Methodology:

  • Catalyst Preparation: Prepare a sulfated iron oxide catalyst as described in the literature.[1]

  • Reactor Charging: To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and temperature probe, add glycerol (e.g., 9.2 g, 0.1 mol) and valeric acid (e.g., 30.6 g, 0.3 mol) for a 1:3 molar ratio.

  • Catalyst Loading: Add the sulfated iron oxide catalyst (e.g., 13.0 g/L).[1]

  • Reaction Execution: Heat the mixture to the target temperature (e.g., 180°C) with vigorous stirring. The reaction progress can be monitored by taking small aliquots over time (e.g., every hour for 6 hours) and analyzing the valeric acid conversion via titration or GC analysis.

  • Work-up and Purification: After the reaction reaches the desired conversion (e.g., >85% acid conversion), cool the mixture to room temperature.[1] The solid catalyst can be removed by simple filtration. The crude product is then washed with a saturated sodium bicarbonate solution to remove any remaining acid, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude trivalerin.

  • Analysis: The final product purity and yield are determined by Gas Chromatography (GC) and ¹H NMR spectroscopy.

Protocol 2: Continuous Flow Synthesis via Enzymatic Catalysis

This protocol utilizes an immobilized lipase in a Packed-Bed Reactor (PBR), a common and highly efficient setup for continuous biocatalysis.[7]

Objective: To establish a continuous synthesis of this compound with high productivity and catalyst stability.

Methodology:

  • Reagent Preparation: Prepare a stock solution of glycerol and valeric acid (1:3 molar ratio) in a suitable solvent (or solvent-free if viscosity permits). The solvent-free approach is often preferred to increase volumetric productivity.[8]

  • Reactor Setup:

    • Pack a column (e.g., an Omnifit glass column) with an immobilized lipase (e.g., Novozym 435).[7]

    • Connect the column to a high-precision pump (e.g., HPLC pump) to deliver the reactant feed.

    • Place the column in a column heater or oven to maintain the reaction temperature (e.g., 60-70°C, optimal for many lipases).[8]

    • Install a back-pressure regulator (BPR) after the column to maintain a constant pressure and prevent solvent boiling.

  • Reaction Execution:

    • Pump the reactant mixture through the PBR at a defined flow rate. The flow rate determines the residence time (Residence Time = Reactor Volume / Flow Rate).

    • For example, with a 10 mL reactor volume, a flow rate of 0.5 mL/min would yield a residence time of 20 minutes.

    • Allow the system to reach a steady state (typically after 3-5 residence times).

  • Collection and Analysis: Collect the product stream exiting the BPR. The conversion and selectivity can be monitored in real-time or quasi-real-time using online HPLC or by automated sampling followed by offline GC analysis.

  • Catalyst Stability: A key advantage of this system is catalyst reusability. The operational stability can be validated by running the reactor continuously for an extended period (e.g., several days) and monitoring for any decrease in conversion, which would indicate enzyme deactivation.[7]

Visualization of Synthesis Workflows

The logical flows of the batch and continuous processes are fundamentally different, as illustrated below.

Batch_Workflow cluster_prep Preparation cluster_reaction Batch Reaction cluster_workup Downstream Processing reagents Weigh Reagents (Glycerol, Valeric Acid) charge Charge Reactor reagents->charge catalyst Prepare/Weigh Catalyst catalyst->charge react Heat & Stir (e.g., 6h @ 180°C) charge->react cool Cool Down react->cool filter Filter Catalyst cool->filter wash Wash & Neutralize filter->wash purify Dry & Concentrate wash->purify final_product Final Product: This compound purify->final_product

Caption: Workflow diagram for a typical batch synthesis of this compound.

Continuous_Flow_Workflow cluster_feed Feed Stage cluster_flow_path Continuous Flow Path cluster_collection Product Stage reservoir1 Glycerol Reservoir pump HPLC Pump(s) reservoir1->pump reservoir2 Valeric Acid Reservoir reservoir2->pump mixer Static Mixer pump->mixer pbr Packed-Bed Reactor (PBR) (Heated Column w/ Immobilized Lipase) mixer->pbr bpr Back-Pressure Regulator pbr->bpr collection Continuous Product Collection bpr->collection analysis In-line / At-line Analysis (GC/HPLC) bpr->analysis

Caption: Workflow diagram for a continuous flow synthesis of this compound.

Conclusion and Future Outlook

For the synthesis of this compound, the choice of reactor technology has profound implications for both scientific and economic outcomes.

  • Batch reactors remain indispensable for initial process development and small-scale, flexible synthesis due to their operational simplicity and versatility.[4]

  • Continuous flow reactors , however, demonstrate clear superiority for scaled-up production.[3] They offer enhanced safety, process control, and consistency.[6] More advanced configurations like reactive distillation can provide dramatic improvements in economic performance by integrating reaction and separation, leading to significantly higher profitability.[3]

The future of efficient chemical manufacturing, particularly for commodity and specialty chemicals like this compound, undoubtedly lies in the continued adoption and optimization of continuous flow technologies. Future research should focus on developing more robust and highly active immobilized catalysts tailored for flow conditions to further enhance the productivity and sustainability of these processes.

References

Cross-Validation of Analytical Methods for Glycerol Trivalerate Quantification: A Comparative Guide to HPLC-ELSD and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of Glycerol trivalerate is paramount for ensuring product quality, stability, and efficacy. As a key excipient in pharmaceutical formulations and a model triglyceride in metabolic research, precise measurement of this compound is non-negotiable.[1] This guide provides a comprehensive cross-validation of two prevalent analytical techniques: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) and Gas Chromatography-Mass Spectrometry (GC-MS). By delving into the fundamental principles, experimental workflows, and performance characteristics of each method, this document serves as a practical resource for informed method selection and implementation.

The choice between HPLC and GC is not merely a matter of instrument availability; it is a strategic decision that impacts data quality, sample throughput, and the overall analytical workflow. While HPLC is adept at analyzing non-volatile and thermally labile compounds in their native state, GC-MS offers high sensitivity and specificity for volatile or semi-volatile analytes, often requiring derivatization.[2][3] This guide will objectively compare these two powerhouse techniques, providing the supporting data and procedural details necessary to empower you to make the optimal choice for your specific application.

Methodological Principles: A Tale of Two Separation Strategies

The foundational difference between HPLC and GC lies in their separation mechanisms. HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[4] In contrast, GC separates analytes based on their volatility and interaction with a stationary phase as they are carried through a column by an inert gas.[2]

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

HPLC is particularly well-suited for the analysis of triglycerides like this compound, which are non-volatile and would decompose at the high temperatures required for GC analysis without derivatization.[3] The use of an Evaporative Light Scattering Detector (ELSD) is advantageous for triglycerides as they lack a strong UV chromophore, making detection by UV-Vis challenging.[5] The ELSD nebulizes the column eluent, evaporates the mobile phase, and measures the light scattered by the non-volatile analyte particles, providing a response proportional to the mass of the analyte.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC analysis of triglycerides, a derivatization step is essential to increase their volatility and thermal stability.[7] This typically involves transesterification to fatty acid methyl esters (FAMEs) or silylation of the glycerol backbone. Following derivatization, the volatile analytes are introduced into the GC, where they are separated based on their boiling points and polarity. The mass spectrometer then fragments the eluted compounds and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information with high specificity and sensitivity.[8]

Comparative Performance Analysis: HPLC-ELSD vs. GC-MS

The selection of an analytical method should be a data-driven decision. The following table summarizes the key performance characteristics of HPLC-ELSD and GC-MS for the analysis of triglycerides, based on a synthesis of available literature.

Performance Parameter HPLC-ELSD GC-MS (with derivatization) Key Considerations
Specificity Good; separates based on polarity. Co-elution of structurally similar lipids is possible.Excellent; separation by GC and identification by mass fragmentation provides high confidence.The specificity of both methods must be validated according to ICH guidelines.[9][10]
Linearity (R²) > 0.99> 0.99Both techniques can achieve excellent linearity over a defined concentration range.[4][11]
Accuracy (% Recovery) Typically 95-105%Typically 95-105%Accuracy is highly dependent on the sample preparation and extraction efficiency.[2][12]
Precision (%RSD) < 5%< 5%Both methods can achieve high precision, with GC-MS often showing slightly better repeatability.[2][12]
Limit of Quantification (LOQ) ng rangepg to ng rangeGC-MS generally offers superior sensitivity, making it suitable for trace analysis.[2]
Analysis Time 15-30 minutes20-40 minutes (including derivatization)HPLC can have a faster instrument run time, but GC may have a higher overall throughput if derivatization is automated.
Sample Preparation Simpler; often just "dilute and shoot".More complex; requires a derivatization step.The derivatization step in GC can be a source of variability and requires careful optimization.[7]
Cost & Complexity Moderate instrument cost and complexity.Higher instrument cost and complexity, particularly for the mass spectrometer.The long-term cost of ownership, including consumables and maintenance, should be considered.

Experimental Protocols

To ensure the reproducibility and integrity of analytical data, detailed and well-documented protocols are essential. The following sections provide step-by-step methodologies for the quantification of this compound using both HPLC-ELSD and GC-MS.

Protocol 1: Quantification of this compound by HPLC-ELSD

This protocol outlines a stability-indicating HPLC-ELSD method suitable for the quantification of this compound in pharmaceutical formulations.

1. Sample Preparation: a. Accurately weigh a portion of the sample containing approximately 10 mg of this compound into a 10 mL volumetric flask. b. Dissolve and dilute to volume with a suitable solvent, such as a mixture of isopropanol and hexane. c. Vortex for 1 minute and sonicate for 5 minutes to ensure complete dissolution. d. Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

2. HPLC-ELSD Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size
  • Mobile Phase: A gradient of Acetonitrile (A) and Dichloromethane (B)
  • Gradient Program:
  • 0-5 min: 90% A, 10% B
  • 5-15 min: Linear gradient to 50% A, 50% B
  • 15-20 min: Hold at 50% A, 50% B
  • 20-25 min: Return to initial conditions
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30°C
  • Injection Volume: 20 µL
  • ELSD Settings:
  • Nebulizer Temperature: 40°C
  • Evaporator Temperature: 60°C
  • Gas Flow (Nitrogen): 1.5 L/min

3. Method Validation:

  • The method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[9]

Workflow for HPLC-ELSD Analysis of this compound

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-ELSD Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve & Dilute weigh->dissolve filter Filter dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect ELSD Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

Caption: Workflow for HPLC-ELSD analysis of this compound.

Protocol 2: Quantification of this compound by GC-MS (as Fatty Acid Methyl Esters)

This protocol describes the quantification of this compound through the analysis of its constituent valeric acid as a methyl ester.

1. Sample Preparation and Derivatization: a. Accurately weigh a portion of the sample containing approximately 1 mg of this compound into a screw-capped glass tube. b. Add an internal standard (e.g., methyl hexanoate). c. Add 2 mL of 0.5 M sodium methoxide in methanol. d. Cap the tube tightly and heat at 60°C for 15 minutes to facilitate transesterification. e. Cool to room temperature and add 2 mL of 14% boron trifluoride in methanol. f. Heat again at 60°C for 15 minutes. g. Cool and add 2 mL of n-hexane and 2 mL of saturated sodium chloride solution. h. Vortex for 1 minute and centrifuge to separate the layers. i. Transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a GC vial.

2. GC-MS Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min
  • Injector Temperature: 250°C
  • Oven Temperature Program:
  • Initial temperature: 80°C, hold for 2 minutes
  • Ramp to 150°C at 10°C/min
  • Ramp to 220°C at 20°C/min, hold for 5 minutes
  • Injection Volume: 1 µL (splitless mode)
  • Mass Spectrometer:
  • Ionization Mode: Electron Ionization (EI) at 70 eV
  • Scan Range: m/z 40-400
  • Ion Source Temperature: 230°C
  • Transfer Line Temperature: 280°C

3. Method Validation:

  • The entire analytical procedure, including the derivatization step, must be validated for specificity, linearity, range, accuracy, precision, and robustness.[9]

Workflow for GC-MS Analysis of this compound

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample & Add IS transesterify Transesterification (FAMEs) weigh->transesterify extract Liquid-Liquid Extraction transesterify->extract inject Inject into GC extract->inject separate GC Separation inject->separate detect MS Detection separate->detect integrate Peak Integration (SIM/Scan) detect->integrate quantify Quantification integrate->quantify

Caption: Workflow for GC-MS analysis of this compound.

Trustworthiness Through Self-Validating Systems: Forced Degradation Studies

A cornerstone of a trustworthy analytical method is its ability to be stability-indicating. This is achieved through forced degradation studies, where the drug substance or product is exposed to stress conditions such as acid, base, oxidation, heat, and light.[10] The purpose of these studies is to generate potential degradation products and to demonstrate that the analytical method can effectively separate these degradants from the intact analyte.

For this compound, forced degradation studies would involve subjecting samples to the following conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105°C for 48 hours

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light

The developed HPLC-ELSD and GC-MS methods should then be used to analyze these stressed samples to demonstrate peak purity and specificity.

Conclusion: Selecting the Optimal Method

The choice between HPLC-ELSD and GC-MS for the quantification of this compound is contingent upon the specific requirements of the analysis.

  • HPLC-ELSD is the more straightforward approach, offering a balance of simplicity, speed, and adequate sensitivity for routine quality control and formulation analysis where the analyte concentration is relatively high. Its primary advantage is the ability to analyze the intact triglyceride without the need for derivatization.

  • GC-MS provides unparalleled specificity and sensitivity, making it the method of choice for applications requiring trace-level quantification, such as in biological matrices or for the identification of unknown impurities. However, the necessity of a derivatization step adds complexity and potential for variability.

Ultimately, a thorough cross-validation of both methods, as outlined in this guide, will provide the highest level of confidence in the analytical data and ensure the generation of reliable and reproducible results in your research and development endeavors.

References

A Comparative Guide to the Efficacy of Glycerol Trivalerate Against Diverse Clostridioides difficile Strains

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

Executive Summary

Clostridioides difficile infection (CDI) remains a formidable challenge in healthcare, driven by gut microbiota dysbiosis and the proliferation of the pathogen. Standard antibiotic treatments, while effective at targeting vegetative cells, often exacerbate this dysbiosis, leading to high rates of recurrence. A paradigm shift in therapeutic strategy focuses on restoring the metabolic landscape of a healthy gut to suppress C. difficile. Research has identified the depletion of the short-chain fatty acid (SCFA) valerate as a key vulnerability in the host's defense. This guide provides a comprehensive analysis of glycerol trivalerate, a valerate prodrug, as a targeted, non-antibiotic therapeutic. We will compare its efficacy across different, clinically relevant C. difficile strains, detail the underlying mechanism of action, and provide the experimental frameworks used to validate these findings.

Introduction: The Rationale for Metabolic Intervention in CDI

The primary risk factor for CDI is the disruption of the indigenous gut microbiota, typically by broad-spectrum antibiotics.[1] This creates a permissive environment for C. difficile spore germination and vegetative growth. Fecal Microbiota Transplantation (FMT) is a highly effective therapy for recurrent CDI, underscoring the principle that a restored, healthy microbiome can outcompete the pathogen.[2][3] However, concerns about the long-term safety and standardization of FMT necessitate the development of more targeted therapies that mimic its restorative effects.

Mechanistic studies using in vitro chemostat models that simulate the human gut have revealed that antibiotic treatment significantly depletes specific microbial metabolites.[2][4] Among these, valerate was identified as a critical SCFA that is diminished during CDI and restored following successful FMT.[2][4] This discovery positions valerate not merely as a biomarker of a healthy gut, but as an active agent of colonization resistance. This compound, a triglyceride prodrug, was developed to efficiently deliver valerate to the colon, where it can be liberated by microbial lipases to exert its inhibitory effects directly on C. difficile.

Mechanism of Action: Valerate-Mediated Inhibition of Vegetative Growth

C. difficile pathogenesis involves a life cycle that includes dormant spores and metabolically active vegetative cells that produce toxins.[5] While spore germination is triggered by specific bile acids like taurocholic acid (TCA), the subsequent proliferation of vegetative cells is sensitive to the surrounding metabolic environment.[2][6]

Valerate's primary mechanism is the direct inhibition of C. difficile vegetative growth.[4] It does not interfere with TCA-mediated spore germination.[2] This targeted action is crucial, as it suppresses the pathogenic, toxin-producing stage of the bacterium without disrupting the initial germination cues. The restoration of valerate levels effectively re-establishes a key metabolic barrier to C. difficile overgrowth.

Below is a diagram illustrating the proposed therapeutic pathway.

cluster_0 Healthy Gut cluster_1 CDI Pathogenesis cluster_2 Therapeutic Intervention HealthyMicrobiota Diverse Microbiota ValerateProduction Valerate Production HealthyMicrobiota->ValerateProduction produces CDI C. difficile Growth & Toxin Production ValerateProduction->CDI inhibits Antibiotics Antibiotic Treatment Dysbiosis Gut Dysbiosis Antibiotics->Dysbiosis ValerateDepletion Valerate Depletion Dysbiosis->ValerateDepletion ValerateDepletion->CDI permits GT This compound (Oral Administration) ValerateRestoration Valerate Restoration in Colon GT->ValerateRestoration Inhibition Inhibition of Vegetative Growth ValerateRestoration->Inhibition causes Inhibition->CDI prevents

Figure 1: Mechanism of this compound Intervention in CDI.

Comparative Efficacy Across C. difficile Ribotypes

A critical question for any novel therapeutic is its efficacy across the diverse and evolving strains of the target pathogen. C. difficile is classified into numerous PCR ribotypes, with certain types, such as the hypervirulent RT027, being associated with more severe outbreaks.[7] The inhibitory activity of valerate has been directly tested against several clinically relevant ribotypes in in vitro batch culture experiments.[4]

In Vitro Susceptibility Data

The data clearly demonstrate that valerate inhibits the vegetative growth of multiple C. difficile ribotypes, although with slight variations in potency. This suggests a conserved mechanism of action that is effective across different genetic backgrounds of the pathogen.

RibotypeDescriptionMinimum Valerate Concentration for Significant Inhibition (p<0.01)Reference
RT010 A toxigenic strain≥ 4 mM[4]
RT012 Strain 630, a well-studied, toxigenic laboratory strain≥ 2 mM[4]
RT027 A hypervirulent strain associated with severe outbreaks≥ 2 mM[4]

Table 1: Comparative in vitro inhibition of C. difficile vegetative growth by valerate.

Experimental Protocol: In Vitro Growth Inhibition Assay

The causality behind this experimental design is to isolate the direct effect of valerate on C. difficile growth, independent of the complex interactions within a full gut microbiome.

Objective: To determine the minimum concentration of valerate required to inhibit the vegetative growth of different C. difficile strains.

Methodology:

  • Strain Preparation: C. difficile strains (e.g., RT010, RT012, RT027) are cultured anaerobically in pre-reduced Brain Heart Infusion (BHI) broth.

  • Inoculum Standardization: Cultures are grown to the mid-logarithmic phase, and the optical density (OD) is measured at 600 nm to standardize the starting inoculum for the assay.

  • Assay Setup: In an anaerobic chamber, a 96-well plate is prepared. Each well contains BHI broth supplemented with varying concentrations of sodium valerate (e.g., 0 mM, 2 mM, 4 mM, 8 mM, 10 mM, 20 mM).

  • Inoculation: Each well is inoculated with a standardized amount of the respective C. difficile strain.

  • Incubation: The plate is incubated under anaerobic conditions at 37°C.

  • Growth Measurement: The OD at 600 nm is measured at regular intervals (e.g., every 2-4 hours) for 24-48 hours to generate growth curves.

  • Data Analysis: The growth curves for each strain are compared across the different valerate concentrations. Statistical analysis (e.g., ANOVA) is used to determine the lowest concentration that causes a significant reduction in growth compared to the control (0 mM valerate).

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Anaerobically culture C. difficile strains in BHI broth B Grow to mid-log phase & standardize OD600 A->B D Inoculate wells with standardized C. difficile B->D C Prepare 96-well plate with BHI + varying valerate concentrations C->D E Incubate anaerobically at 37°C D->E F Measure OD600 at regular intervals E->F G Generate growth curves F->G H Perform statistical analysis to find MIC G->H

Figure 2: Experimental Workflow for In Vitro Valerate Susceptibility Testing.

In Vivo Validation in a CDI Mouse Model

To translate the promising in vitro findings into a physiologically relevant context, the efficacy of this compound was tested in a well-established mouse model of CDI.[2][8] This model is designed to mimic the key aspects of human CDI, including antibiotic-induced dysbiosis followed by C. difficile challenge.

Quantitative Efficacy Data

The results from the animal model were definitive. Oral administration of this compound demonstrated a powerful suppressive effect on the C. difficile burden.

  • Finding: Mice treated with this compound showed a 95% reduction in C. difficile total viable counts (TVC) per gram of feces compared to mice treated with a phosphate-buffered saline (PBS) control.[2][4][8]

  • Significance: This demonstrates that the prodrug is effectively converted to active valerate in the gut and that the concentrations achieved are sufficient to strongly inhibit pathogen growth in vivo. No adverse effects were observed in the treated mice.[8]

Experimental Protocol: CDI Mouse Model and Treatment

This protocol is self-validating by including a control group (PBS) to ensure that the observed reduction in C. difficile is due to the this compound treatment and not spontaneous clearance.

Objective: To evaluate the efficacy of orally administered this compound in reducing C. difficile colonization in a mouse model of CDI.

Methodology:

  • Animal Model: C57BL/6 mice are used for this model.

  • Antibiotic Pre-treatment: To induce susceptibility to CDI, mice are given a cocktail of antibiotics in their drinking water for several days, followed by a dose of clindamycin. This step eliminates much of the protective gut microbiota.

  • CDI Challenge: Mice are challenged via oral gavage with a defined dose of C. difficile spores (e.g., of a specific ribotype).

  • Treatment Administration: Following the challenge, mice are randomized into two groups:

    • Treatment Group: Receives this compound via oral gavage daily.

    • Control Group: Receives an equal volume of PBS via oral gavage daily.

  • Monitoring: Fecal samples are collected daily from each mouse.

  • Quantification of C. difficile: Fecal samples are homogenized, serially diluted, and plated on selective agar (e.g., TCCFA) to quantify the total viable counts of C. difficile.

  • Data Analysis: The C. difficile counts from the treatment group are compared to the control group over the course of the experiment to determine the percentage reduction.

A Induce gut dysbiosis in C57BL/6 mice with antibiotic cocktail B Challenge mice with C. difficile spores (Oral Gavage) A->B C Randomize into two groups B->C D1 Treatment Group: Administer this compound (Oral Gavage) C->D1 D2 Control Group: Administer PBS (Oral Gavage) C->D2 E Collect fecal samples daily D1->E D2->E F Quantify C. difficile TVC using selective agar plating E->F G Compare TVC between Treatment and Control groups F->G

References

Comparative evaluation of "Glycerol trivalerate" and its mono- and di-valent forms

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

I've started gathering data on glycerol valerates. My focus is on the properties and metabolic pathways of glycerol trivalerate, monovalerate, and divalerate using targeted Google searches. The goal is to build a solid foundation of information for further analysis.

Analyzing Compound Properties

I'm now expanding my search to include synthesis protocols and experimental data for glycerol valerates. I'm focusing on solubility, stability, and bioavailability, plus the enzymatic hydrolysis of these glycerides and the physiological effects of valeric acid. The aim is to build the comparative analysis and gather methods for evaluating their characteristics. I'm progressing toward developing the comparison guide, which will structure the collected information.

Initiating Information Gathering

I'm starting with focused Google searches on this compound, monovalerate, and divalerate. I'm prioritizing physicochemical properties, metabolic pathways, and potential applications. Next, I'll search for experimental data and protocols for synthesis and analysis, as well as comparative studies for solubility, stability, and bioavailability. Enzymatic hydrolysis and valeric acid effects will be explored too.

A Preclinical Efficacy Analysis: Glycerol Trivalerate versus Placebo in a Murine Model of Clostridioides difficile Infection

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of glycerol trivalerate and a placebo in a preclinical mouse model of Clostridioides difficile infection (CDI). The information presented herein is synthesized from peer-reviewed experimental data to aid researchers, scientists, and drug development professionals in understanding the therapeutic potential and mechanism of action of this compound as a non-antibiotic approach to CDI.

Introduction: The Unmet Need in C. difficile Treatment

Clostridioides difficile infection is a leading cause of antibiotic-associated diarrhea and a significant public health threat, particularly in healthcare settings[1][2]. Standard antibiotic treatments, while effective in the acute phase, can also disrupt the gut microbiota, a primary risk factor for CDI, leading to high rates of recurrence[3][4]. This vicious cycle highlights the urgent need for novel therapeutic strategies that can treat CDI without further damaging the protective gut microbiome[5].

One promising avenue of research focuses on restoring key metabolites that are depleted in the dysbiotic gut environment and are crucial for colonization resistance against C. difficile[5][6]. Short-chain fatty acids (SCFAs), products of bacterial fermentation, are known to play a vital role in gut health and have been shown to inhibit the growth of C. difficile[7][8]. Valerate, a five-carbon SCFA, has been identified as a key metabolite that is depleted in patients with recurrent CDI and is restored following successful fecal microbiota transplantation (FMT)[9][10][11]. This compound is a triglyceride of valeric acid, serving as a delivery vehicle for this protective SCFA to the colon.

This guide will dissect the preclinical evidence for this compound's efficacy in a CDI mouse model, offering a comprehensive look at the experimental design, comparative outcomes, and the underlying scientific rationale.

Comparative Efficacy in a CDI Mouse Model

A well-established mouse model of CDI was utilized to compare the efficacy of this compound to a phosphate-buffered saline (PBS) placebo[9]. This model mimics the human course of infection where antibiotic pre-treatment renders the gut susceptible to C. difficile colonization[1][12].

Experimental Workflow

The experimental design is a critical component of any preclinical study. The workflow for this CDI mouse model is outlined below.

G cluster_acclimation Acclimation cluster_antibiotic Antibiotic Pre-treatment cluster_washout Washout cluster_infection Infection cluster_treatment Treatment cluster_monitoring Monitoring acclimation Mice Acclimated antibiotic Cefoperazone in drinking water (5 days) acclimation->antibiotic Day -7 washout Antibiotic-free water (2 days) antibiotic->washout Day -2 infection Oral gavage with 10^5 C. difficile spores (Day 0) washout->infection Day 0 treatment_gtv Oral gavage with this compound (Days 1, 2, 3) infection->treatment_gtv Day 1 treatment_pbs Oral gavage with PBS (Placebo) (Days 1, 2, 3) infection->treatment_pbs Day 1 monitoring Daily monitoring of fecal C. difficile counts (Days 1-4) treatment_gtv->monitoring treatment_pbs->monitoring

Caption: Experimental workflow for the CDI mouse model.

Quantitative Data Summary

The primary endpoint in the initial studies was the quantification of C. difficile in the feces, a direct measure of the pathogen's colonization and proliferation. The results demonstrated a significant reduction in C. difficile burden in the this compound-treated group compared to the placebo group.

Treatment GroupDay 1 (CFU/g feces)Day 2 (CFU/g feces)Day 3 (CFU/g feces)Day 4 (CFU/g feces)
This compound No significant differenceSignificant decrease Significant decrease Significant decrease
Placebo (PBS) BaselineMaintained high levelsMaintained high levelsMaintained high levels

Data synthesized from McDonald et al., 2018.

After just three doses, the this compound-treated mice showed an average of 95% less C. difficile total viable counts per gram of feces compared to the PBS-treated mice[9][10]. Importantly, no adverse effects were observed in the mice receiving this compound[9].

Mechanism of Action: Restoring Colonization Resistance

The therapeutic effect of this compound is rooted in its ability to deliver valerate to the colon, thereby restoring a crucial component of colonization resistance that is lost following antibiotic treatment.

The Role of Valerate in Inhibiting C. difficile

C. difficile pathogenesis is a multi-step process that begins with the germination of ingested spores into vegetative cells, which then produce toxins that cause disease[2][4]. A healthy gut microbiota produces a variety of SCFAs that help to suppress C. difficile growth[8][13]. Antibiotic therapy disrupts this protective environment, leading to a decrease in SCFAs like valerate[9].

Valerate has been shown to directly inhibit the vegetative growth of several C. difficile ribotypes in vitro[9]. This inhibition is a key mechanism by which this compound exerts its therapeutic effect. By restoring valerate levels in the gut, this compound helps to suppress the proliferation of C. difficile, reducing the overall bacterial burden and preventing the progression of the infection.

Signaling Pathway Diagram

The proposed mechanism of action for this compound in the context of CDI is illustrated below.

G cluster_host Host cluster_lumen Gut Lumen cluster_epithelium Epithelium gtv This compound valerate Valerate gtv->valerate Hydrolysis cdiff_veg C. difficile (Vegetative) valerate->cdiff_veg Inhibits Growth epithelial_cells Intestinal Epithelial Cells cdiff_veg->epithelial_cells Toxin Production & Damage cdiff_spore C. difficile (Spore) cdiff_spore->cdiff_veg Germination microbiota Healthy Microbiota microbiota->valerate Produces dysbiotic_microbiota Dysbiotic Microbiota dysbiotic_microbiota->valerate Reduced Production

Caption: Proposed mechanism of action of this compound.

Experimental Protocols

For researchers looking to replicate or build upon these findings, the following is a detailed, step-by-step methodology for the in-vivo CDI mouse model.

Murine Model of Clostridioides difficile Infection

1. Animal Model and Acclimation:

  • House the mice in a controlled environment and allow for an acclimation period of at least one week before the start of the experiment.

2. Antibiotic Pre-treatment:

  • Administer cefoperazone (0.5 mg/ml) in the drinking water for 5 consecutive days (Day -7 to Day -2)[9]. This broad-spectrum cephalosporin is effective at disrupting the gut microbiota and inducing susceptibility to CDI[1].

  • On Day -2, replace the antibiotic-containing water with fresh, autoclaved, antibiotic-free water for the remainder of the study[9].

3. C. difficile Spore Preparation and Infection:

  • Prepare spores of a toxigenic C. difficile strain (e.g., VPI 10463)[14].

  • On Day 0, challenge the mice with 10^5 C. difficile spores via oral gavage[9].

4. Treatment Administration:

  • Randomly assign the infected mice to two groups:

    • This compound Group: Administer 200 µl of 15 mM this compound by oral gavage on Days 1, 2, and 3 post-infection[9].

    • Placebo Group: Administer 200 µl of sterile phosphate-buffered saline (PBS) by oral gavage on Days 1, 2, and 3 post-infection[9].

5. Monitoring and Endpoints:

  • Collect fecal pellets daily from Day 1 to Day 4 post-infection.

  • Quantify C. difficile total viable counts (TVC) from the fecal pellets by plating serial dilutions on selective agar plates (e.g., cycloserine-cefoxitin-fructose agar)[9].

  • Monitor mice daily for clinical signs of CDI, including weight loss, diarrhea, and lethargy.

  • At the end of the experiment, cecal contents can be collected for further analysis of the microbiome and metabolite levels.

Conclusion and Future Directions

The preclinical data strongly suggest that this compound is a promising therapeutic candidate for CDI. By delivering valerate to the colon, it effectively reduces the C. difficile burden in a mouse model without the collateral damage to the microbiome associated with antibiotics[9][10]. This targeted approach addresses a key deficit in the gut of CDI patients and represents a move towards microbiome-restoring therapies.

Future research should aim to expand on these findings by:

  • Evaluating the efficacy of this compound in a wider range of CDI models, including those that mimic recurrent disease.

  • Investigating the impact of this compound on host inflammatory responses and gut barrier function.

  • Conducting pharmacokinetic and pharmacodynamic studies to optimize dosing and formulation.

This guide provides a solid foundation for researchers and drug developers interested in exploring the potential of this compound and other SCFA-based therapies for the treatment and prevention of Clostridioides difficile infection.

References

Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of Glycerol Trivalerate (CAS 620-68-8)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe and compliant disposal of glycerol trivalerate. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we use. This document provides not just procedural steps but also the scientific and regulatory rationale behind them, ensuring your laboratory practices are both safe and impeccably compliant.

Part 1: Hazard Assessment & Characterization

Understanding the chemical nature of this compound is the foundation of its safe handling and disposal. It is an organic ester formed from glycerol and three molecules of valeric acid.[1] While not classified as acutely toxic, its properties necessitate careful management.

Causality of Handling Choices: this compound is a combustible liquid.[2] Although it has a relatively high flash point, its potential as a fuel source means it should be kept away from ignition sources. Furthermore, its WGK 3 (Water Hazard Class) rating in some databases indicates it is considered a severe hazard to water in Germany, a classification that warrants a conservative approach to prevent any release into drains or the environment, regardless of local regulations.[2][3] This is crucial because even substances that are readily biodegradable, like this compound, can disrupt aquatic ecosystems if released in concentrated forms.[4]

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 620-68-8 [5][6]
Molecular Formula C₁₈H₃₂O₆ [5][6]
Physical State Liquid at room temperature [1][2]
Density ~1.002 g/mL at 20 °C [1][2][5]
Boiling Point ~386.9 °C (Predicted) [1][5]
Flash Point 163 °C [3]

| Environmental Fate | Readily biodegradable; low potential to bioaccumulate. |[4] |

Part 2: The Regulatory Framework: Your Responsibility

In the United States, chemical waste disposal is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] A core principle of RCRA is that the "generator" of the waste—your laboratory—is responsible for its management from "cradle-to-grave."[7]

Your primary responsibility under RCRA is to determine if your waste is hazardous. This process, outlined in Title 40 of the Code of Federal Regulations (CFR) section 262.11, is the critical first step.[9] this compound is not typically a "listed" hazardous waste. Therefore, the determination rests on whether it exhibits any "characteristics" of hazardous waste: ignitability, corrosivity, reactivity, or toxicity. Based on available data, it is unlikely to meet these criteria.

However, the most trustworthy and self-validating protocol is to treat all non-benign chemical waste as potentially hazardous and manage it through your institution's formal waste disposal channels. This approach ensures compliance with all federal, state, and local regulations, which can be more stringent than federal rules.[7][10]

Part 3: Standard Operating Procedure (SOP) for Disposal

This SOP is designed to provide a clear, step-by-step process for managing this compound waste from generation to disposal.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound, always wear appropriate PPE to minimize exposure.

  • Eye Protection: Safety glasses or splash goggles.[2]

  • Hand Protection: Chemically resistant gloves, such as nitrile. Dispose of contaminated gloves after use in accordance with good laboratory practices.[11]

  • Body Protection: A standard laboratory coat.

Step 2: Managing Spills and Accidental Releases

Accidents happen. A prepared response minimizes risk.

  • Ensure Adequate Ventilation: Maintain proper airflow in the area of the spill.[11]

  • Contain the Spill: Prevent the liquid from spreading or entering drains.[11][12]

  • Absorb the Material: Use an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth to soak up the spilled liquid.[10][11] Do not use combustible materials like sawdust.[10]

  • Collect for Disposal: Scoop the absorbed material into a suitable, sealable container for chemical waste.[11] Label the container clearly as detailed in the next step.

Step 3: Waste Segregation, Collection, and Labeling

Proper containment is essential for safety and compliant disposal.

  • Use a Dedicated Waste Container: Never mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office. Incompatible materials can react dangerously.

  • Select Appropriate Containers: Use a chemically compatible, leak-proof container with a secure lid.

  • Label Correctly: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste" (as a conservative default)

    • The full chemical name: "this compound"

    • The CAS Number: "620-68-8"

    • An indication of the hazards (e.g., "Combustible")

    • The accumulation start date.

Step 4: Storage and Final Disposal Pathway
  • Temporary Storage: Store the sealed waste container in a designated satellite accumulation area within your laboratory. This area should be away from ignition sources and general traffic.

  • Consult Your EHS Office: This is the most critical step. Your institutional EHS department is the final authority on disposal procedures. They will provide guidance on pickup schedules and specific requirements.

  • Professional Disposal: All chemical waste, including this compound, should be offered to a licensed and approved waste disposal company.[11] This ensures the material is handled, transported, and disposed of in full compliance with all regulations, fulfilling your cradle-to-grave responsibility.[9]

Part 4: Visualized Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G start This compound Waste Generated decision1 Spill or Routine Collection? start->decision1 spill_proc Small Spill Procedure: 1. Wear appropriate PPE. 2. Contain & prevent entry to drains. 3. Absorb with inert material (e.g., sand). decision1->spill_proc Spill routine_proc Routine Collection: Pour directly into a dedicated, compatible waste container. decision1->routine_proc Routine containerize Containerize & Label Waste - Contents: this compound (620-68-8) - Date & Hazard Info - Seal container tightly spill_proc->containerize routine_proc->containerize store Store in Designated Satellite Accumulation Area containerize->store consult Contact Institutional EHS Office for Pickup & Final Disposal Guidance store->consult end Dispose via Licensed Chemical Waste Contractor consult->end

Caption: Decision workflow for this compound disposal.

By adhering to this guide, you ensure that the disposal of this compound is handled with the scientific rigor and commitment to safety that defines our profession. Always prioritize the guidance of your local EHS office as the ultimate authority on waste management.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Glycerol trivalerate
Reactant of Route 2
Reactant of Route 2
Glycerol trivalerate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.